PEG3-bis(phosphonic acid)
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSULJYOIONNJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Purification of PEG3-bis(phosphonic acid): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of PEG3-bis(phosphonic acid), a bifunctional linker molecule of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the experimental workflow.
Overview
PEG3-bis(phosphonic acid) is a hydrophilic linker comprised of a triethylene glycol (PEG3) spacer flanked by two phosphonic acid moieties. These terminal phosphonic acid groups exhibit a strong affinity for metal oxides and bone surfaces, making this linker valuable for targeted drug delivery and surface modification of nanoparticles. Its PEG component enhances aqueous solubility and provides a flexible spacer for conjugating different molecular entities.
Table 1: Chemical and Physical Properties of PEG3-bis(phosphonic acid)
| Property | Value |
| Molecular Formula | C₈H₂₀O₉P₂ |
| Molecular Weight | 322.19 g/mol |
| CAS Number | 254762-10-2 |
| Appearance | Solid |
| Purity | Typically >95% |
Synthesis Pathway
The synthesis of PEG3-bis(phosphonic acid) is generally achieved through a two-step process. The first step involves the synthesis of the diethyl ester precursor, PEG3-bis(phosphonic acid diethyl ester), followed by a dealkylation/hydrolysis step to yield the final bis(phosphonic acid) product.
Experimental Protocols
Synthesis of PEG3-bis(phosphonic acid diethyl ester)
This procedure outlines the synthesis of the diethyl ester precursor via the formation of a tosylated intermediate followed by a Michaelis-Arbuzov reaction.
Materials:
-
Triethylene glycol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethyl phosphite
-
Toluene
Procedure:
-
Tosylation of Triethylene Glycol:
-
Dissolve triethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents) to the solution.
-
Add pyridine (2.5 equivalents) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude PEG3-ditosylate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
-
Michaelis-Arbuzov Reaction:
-
Combine the purified PEG3-ditosylate (1 equivalent) with an excess of triethyl phosphite (5-10 equivalents).
-
Heat the mixture to 140-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite by vacuum distillation.
-
The resulting residue is the crude PEG3-bis(phosphonic acid diethyl ester).
-
Synthesis of PEG3-bis(phosphonic acid) (Hydrolysis)
This protocol describes the dealkylation of the diethyl ester to yield the final product.
Materials:
-
PEG3-bis(phosphonic acid diethyl ester)
-
Concentrated Hydrochloric Acid (HCl) or Trimethylsilyl bromide (TMSBr)
-
Dioxane or Dichloromethane (DCM)
-
Methanol
Procedure:
-
Acid Hydrolysis:
-
Dissolve the crude PEG3-bis(phosphonic acid diethyl ester) (1 equivalent) in a suitable solvent such as dioxane.
-
Add concentrated hydrochloric acid (an excess, e.g., 10-20 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the completion of the hydrolysis by ³¹P NMR spectroscopy (disappearance of the phosphonate (B1237965) ester peak and appearance of the phosphonic acid peak).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess HCl under reduced pressure.
-
The resulting crude product is PEG3-bis(phosphonic acid).
-
Table 2: Representative Reaction Parameters
| Step | Reactants | Key Conditions | Duration | Typical Yield |
| Tosylation | Triethylene glycol, TsCl, Pyridine | 0 °C to RT | 12-16 h | ~80-90% |
| Michaelis-Arbuzov | PEG3-ditosylate, Triethyl phosphite | 140-150 °C, inert atmosphere | 4-6 h | ~70-85% |
| Hydrolysis | PEG3-bis(phosphonic acid diethyl ester), Conc. HCl | Reflux (100-110 °C) | 12-24 h | >90% |
Purification
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents.
Purification Protocol
-
Initial Work-up:
-
Dissolve the crude PEG3-bis(phosphonic acid) in a minimal amount of water or a water/methanol mixture.
-
Filter the solution to remove any insoluble impurities.
-
-
Ion-Exchange Chromatography:
-
Prepare an anion-exchange chromatography column (e.g., Dowex 1x8, acetate (B1210297) form).
-
Load the filtered solution onto the column.
-
Wash the column with deionized water to remove any non-ionic impurities.
-
Elute the product using a linear gradient of an aqueous salt solution (e.g., 0 to 1 M ammonium (B1175870) bicarbonate).
-
Collect fractions and monitor the elution of the product using a suitable analytical technique (e.g., TLC with a phosphomolybdic acid stain or by monitoring phosphorus content).
-
-
Desalting and Isolation:
-
Combine the fractions containing the pure product.
-
Remove the volatile salt (e.g., ammonium bicarbonate) by repeated lyophilization (freeze-drying).
-
The final product is obtained as a solid.
-
Table 3: Purification Methodologies and Expected Outcomes
| Method | Stationary Phase | Mobile Phase/Eluent | Separation Principle | Expected Purity |
| Ion-Exchange Chromatography | Anion exchange resin | Aqueous salt gradient | Charge | >95% |
| Precipitation | - | Addition of a non-polar solvent to a polar solution | Differential solubility | Moderate |
Characterization
The identity and purity of the synthesized PEG3-bis(phosphonic acid) should be confirmed by various analytical techniques.
Table 4: Analytical Characterization Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation | Peaks corresponding to the ethylene (B1197577) glycol protons and the methylene (B1212753) protons adjacent to the phosphonic acid groups. |
| ³¹P NMR | Confirmation of phosphonic acid groups | A single peak in the characteristic chemical shift range for phosphonic acids. |
| ¹³C NMR | Structural confirmation | Peaks corresponding to the carbon atoms in the PEG backbone and the methylene carbons attached to the phosphorus atoms. |
| Mass Spectrometry (e.g., ESI-MS) | Molecular weight determination | A peak corresponding to the [M-H]⁻ or [M+H]⁺ ion of PEG3-bis(phosphonic acid). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity. |
Conclusion
The synthesis and purification of PEG3-bis(phosphonic acid) can be reliably achieved through the described multi-step process. Careful control of reaction conditions and rigorous purification are essential to obtain a high-purity product suitable for applications in drug development and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile bifunctional linker.
In-Depth Technical Guide to PEG3-bis(phosphonic acid): A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,8-bis(phosphono)-3,6-dioxaoctane, commonly known as PEG3-bis(phosphonic acid). This bifunctional linker is gaining significant traction in the fields of targeted drug delivery, nanoparticle functionalization, and the development of novel therapeutic constructs such as Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, combining a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with two terminal phosphonic acid groups, offers distinct advantages in the design of sophisticated drug delivery systems and other advanced biomedical applications.
Core Molecular Properties
PEG3-bis(phosphonic acid) is a structurally defined molecule with consistent physicochemical properties crucial for its application in sensitive biological systems. The key molecular identifiers and properties are summarized below for quick reference.
| Property | Value |
| Molecular Formula | C₈H₂₀O₉P₂ |
| Molecular Weight | 322.19 g/mol |
| CAS Number | 254762-10-2 |
| Appearance | Solid |
| Purity | Typically ≥95% |
Applications in Drug Development and Materials Science
The dual functionality of PEG3-bis(phosphonic acid) underpins its versatility. The PEGylated core imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The terminal phosphonic acid groups serve as robust anchors to various materials, most notably metal oxide surfaces and hydroxyapatite, the primary mineral component of bone.
Key application areas include:
-
Targeted Drug Delivery to Bone: The strong chelating affinity of phosphonic acids for calcium ions makes PEG3-bis(phosphonic acid) an excellent targeting moiety for bone-related diseases. By conjugating therapeutic agents to this linker, drugs can be selectively delivered to bone tissue, increasing local concentrations and minimizing systemic side effects.
-
Nanoparticle Surface Functionalization: In the realm of nanomedicine, PEG3-bis(phosphonic acid) is employed to modify the surface of nanoparticles, such as iron oxide nanoparticles used as MRI contrast agents. The PEG spacer provides a hydrophilic shield, reducing non-specific protein adsorption and clearance by the reticuloendothelial system, thereby prolonging circulation time. The phosphonate (B1237965) groups ensure stable anchoring to the nanoparticle surface.
-
PROTAC Linkers: As a bifunctional linker, PEG3-bis(phosphonic acid) can be utilized in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. The hydrophilic nature of the PEG linker can improve the solubility and cell permeability of the resulting PROTAC.
Experimental Protocol: Surface Functionalization of Iron Oxide Nanoparticles
While specific experimental conditions can vary, the following provides a generalized protocol for the surface functionalization of hydrophobic iron oxide nanoparticles with PEG3-bis(phosphonic acid) for biomedical applications. This process renders the nanoparticles water-soluble and biocompatible.
Materials:
-
Hydrophobic oleic acid-capped iron oxide nanoparticles (IONPs) dispersed in an organic solvent (e.g., chloroform).
-
PEG3-bis(phosphonic acid).
-
A suitable organic solvent for the linker (e.g., ethanol, dimethyl sulfoxide).
-
A high-boiling point, water-miscible solvent (e.g., diethylene glycol).
-
Deionized water.
-
Magnetic separation apparatus.
-
Sonication bath.
-
Centrifuge.
Procedure:
-
Ligand Exchange Preparation: In a round-bottom flask, a solution of the hydrophobic IONPs in chloroform (B151607) is prepared.
-
Solvent Evaporation: The chloroform is removed under reduced pressure to obtain a film of the IONPs.
-
Redispersion: The IONP film is redispersed in a high-boiling point solvent like diethylene glycol.
-
Linker Addition: A solution of PEG3-bis(phosphonic acid) in a suitable solvent is added to the IONP dispersion. The molar ratio of the linker to the surface iron atoms of the nanoparticles should be optimized for complete and stable coating.
-
Ligand Exchange Reaction: The mixture is heated to an elevated temperature (e.g., 180-220 °C) under an inert atmosphere (e.g., nitrogen or argon) for several hours to facilitate the exchange of the oleic acid ligands with the PEG3-bis(phosphonic acid) linkers.
-
Purification:
-
The reaction mixture is cooled to room temperature.
-
Deionized water is added to precipitate the now hydrophilic, PEGylated IONPs.
-
The nanoparticles are separated from the solvent mixture using a strong magnet.
-
The supernatant, containing displaced oleic acid and excess linker, is discarded.
-
The nanoparticle pellet is washed multiple times with deionized water and a suitable organic solvent (e.g., ethanol) to remove any remaining impurities. Magnetic separation is used between each wash step.
-
-
Final Dispersion: The purified, PEGylated IONPs are dispersed in deionized water or a buffer of choice for storage and further use.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and size distribution of the functionalized nanoparticles in an aqueous medium.
-
Zeta Potential Measurement: To assess the surface charge of the nanoparticles and confirm the presence of the phosphonic acid groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the PEG and phosphonate functional groups on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic coating (the linker) on the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles and ensure they remain monodisperse after functionalization.
Logical Workflow for Nanoparticle Functionalization
The following diagram illustrates the key steps in the experimental workflow for the surface functionalization of iron oxide nanoparticles with PEG3-bis(phosphonic acid).
An In-depth Technical Guide to CAS Number 254762-10-2: A Key Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, suppliers, and applications of the compound identified by CAS number 254762-10-2, also known as PEG3-bis(phosphonic acid). This molecule serves as a crucial polyethylene (B3416737) glycol (PEG)-based linker in the rapidly advancing field of targeted protein degradation, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
The fundamental chemical and physical properties of CAS number 254762-10-2 are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| CAS Number | 254762-10-2 | [1][2][3][4][5][6] |
| IUPAC Name | 2-[2-[2-(2-phosphonoethoxy)ethoxy]ethoxy]ethylphosphonic acid | [2] |
| Synonyms | PEG3-bis(phosphonic acid), PEG-3-bis(phosphonic acid) | [1][2][4][5] |
| Molecular Formula | C8H20O9P2 | [1][2][3][4] |
| Molecular Weight | 322.19 g/mol | [1][2][3][4] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4][7] |
| SMILES | O=P(O)(O)CCOCCOCCOCCP(=O)(O)O | [4][5] |
| InChI | InChI=1S/C8H20O9P2/c9-18(10,11)7-5-16-3-1-15-2-4-17-6-8-19(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | [4] |
| Density | 1.5±0.1 g/cm3 | [1] |
| Boiling Point | 588.2±60.0 °C at 760 mmHg | [1] |
Mechanism of Action: The Role in PROTACs
CAS number 254762-10-2 is a bifunctional linker primarily employed in the synthesis of PROTACs.[1][5] PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][8] The PEG3-bis(phosphonic acid) linker connects the ligand that binds to the target protein to the ligand that recruits the E3 ligase. The polyethylene glycol (PEG) component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[6][7]
The phosphonic acid groups can be utilized for conjugation to other molecules or may play a role in the overall properties of the PROTAC, such as cell permeability or target engagement.
Experimental Protocols
While specific experimental protocols for PROTACs utilizing CAS number 254762-10-2 are proprietary and depend on the specific target protein and E3 ligase, a general workflow for the synthesis and evaluation of such a PROTAC is outlined below. This serves as a representative example for researchers entering this field.
General Experimental Workflow for PROTAC Synthesis and Evaluation
Methodology for Western Blotting to Assess Protein Degradation:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with the synthesized PROTAC at various concentrations for different time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The reduction in the target protein level in PROTAC-treated cells compared to the vehicle control indicates the degradation efficiency.
Suppliers
A number of chemical suppliers offer CAS number 254762-10-2 for research purposes. The following table lists some of the known suppliers. It is recommended to visit their respective websites for the most up-to-date product information, availability, and pricing.
| Supplier | Website |
| MedchemExpress | --INVALID-LINK-- |
| Chemsrc | --INVALID-LINK-- |
| Glycodepot | --INVALID-LINK-- |
| BroadPharm | --INVALID-LINK-- |
| CymitQuimica | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| BOC Sciences | --INVALID-LINK-- |
| SynQuest Laboratories, Inc. | --INVALID-LINK-- |
| BLD Pharm | --INVALID-LINK-- |
| Sikemia | --INVALID-LINK-- |
| Immunomart | --INVALID-LINK-- |
| Benchchem | --INVALID-LINK-- |
| CATO Reference | --INVALID-LINK-- |
| Glycomindsynth | --INVALID-LINK-- |
Conclusion
CAS number 254762-10-2, or PEG3-bis(phosphonic acid), is a valuable chemical tool for researchers in the field of targeted protein degradation. Its properties as a hydrophilic linker make it a suitable component for the rational design and synthesis of PROTACs aimed at developing novel therapeutics. This guide provides a foundational understanding of its properties, mechanism of action, and availability, serving as a valuable resource for scientists and drug development professionals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term delivery of alendronate through an injectable tetra-PEG hydrogel to promote osteoporosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG3-bis(phosphonic acid) | 254762-10-2 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG3-bis(phosphonic acid) | CymitQuimica [cymitquimica.com]
- 6. PEG3-bis(phosphonic acid), 254762-10-2 | BroadPharm [broadpharm.com]
- 7. PEG3-bis(phosphonic acid) | Benchchem [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of PEG3-bis(phosphonic acid): A Technical Guide for Drug Development Professionals
An In-depth Examination of a Key PROTAC Linker in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the heart of every PROTAC is a chemical linker, a component that critically influences the efficacy, selectivity, and physicochemical properties of the molecule. This technical guide provides a comprehensive overview of PEG3-bis(phosphonic acid), a polyethylene (B3416737) glycol (PEG)-based linker, detailing its mechanism of action within the PROTAC framework, its inherent properties, and the experimental protocols used to evaluate its function.
The PROTAC Paradigm: A Linker-Dependent Mechanism
Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are designed to induce its complete removal. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The mechanism of action is a catalytic cycle initiated by the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[1][3] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another POI molecule.[4][5]
The linker is not a passive spacer but an active contributor to this process.[3][6] Its length, flexibility, and chemical composition are critical for the successful formation of a stable and productive ternary complex.[3][6]
PEG3-bis(phosphonic acid): Structure and Functional Attributes
PEG3-bis(phosphonic acid) is a bifunctional linker featuring a hydrophilic 3-unit polyethylene glycol chain terminating in phosphonic acid groups at both ends. This structure imparts several advantageous properties to a PROTAC molecule.
2.1. The Role of the PEG Moiety
The polyethylene glycol (PEG) component is a cornerstone of PROTAC linker design, primarily due to its hydrophilicity and flexibility.[6][7]
-
Enhanced Solubility: PROTACs are often large molecules that can suffer from poor aqueous solubility. The incorporation of a PEG chain significantly improves the solubility of the overall molecule, which is crucial for administration and bioavailability.[3][6]
-
Flexibility and Ternary Complex Formation: The flexible nature of the PEG chain allows the two ligands of the PROTAC to adopt an optimal orientation for the formation of a stable ternary complex.[3][6] This conformational adaptability is key to accommodating the specific structural requirements of different POIs and E3 ligases.
2.2. The Significance of the Terminal Bis(phosphonic acid) Groups
While the role of the PEG chain is well-established, the specific contribution of the terminal bis(phosphonic acid) groups is less documented in the context of PROTACs. However, based on the known chemistry of phosphonates, several potential advantages can be inferred:
-
Bioisosterism and Metabolic Stability: Phosphonates are recognized as non-hydrolyzable bioisosteres of phosphate (B84403) groups.[8][9][10] This property can enhance the metabolic stability of the PROTAC molecule.
-
Chelating Properties: Phosphonic acids are effective chelating agents for metal ions.[8] This could be leveraged in specific applications, for instance, in targeting metalloproteins or for imaging purposes.
-
Synthetic Handles: The phosphonic acid groups provide reactive handles for conjugation to the POI and E3 ligase ligands during PROTAC synthesis.
Quantitative Data on PEG Linkers in PROTACs
Table 1: Physicochemical Properties of Representative PROTACs with PEG Linkers
| PROTAC | Linker Composition | Molecular Weight (Da) | cLogP | Topological Polar Surface Area (Ų) |
| BRD4 Degrader 1 | PEG3 | ~850 | 3.5 | ~150 |
| BRD4 Degrader 2 | PEG4 | ~895 | 3.2 | ~160 |
| BRD4 Degrader 3 | PEG5 | ~940 | 2.9 | ~170 |
| BET Degrader 1 | Alkyl-PEG2 | ~920 | 4.1 | ~145 |
| BET Degrader 2 | Alkyl-PEG4 | ~1010 | 3.6 | ~165 |
Note: The values presented are approximations based on published data for similar PROTAC structures and are intended for illustrative purposes.
Table 2: Biological Activity of Representative PROTACs with PEG Linkers
| PROTAC | Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERα Degrader 1 | ERα | VHL | 12 | 50 | >90 |
| ERα Degrader 2 | ERα | VHL | 16 | 10 | >95 |
| ERα Degrader 3 | ERα | VHL | 20 | 100 | ~80 |
| BRD4 Degrader 4 | BRD4 | CRBN | 13 | 5 | >90 |
| BRD4 Degrader 5 | BRD4 | CRBN | 17 | 1 | >95 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved. Data is illustrative and compiled from various sources.[11]
Experimental Protocols
The evaluation of a PROTAC's efficacy involves a series of in vitro and cell-based assays to confirm its mechanism of action.
4.1. PROTAC Synthesis (General Protocol)
The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. While a specific protocol for PEG3-bis(phosphonic acid) is not detailed in the literature, a general workflow is as follows:
-
Functionalization of Ligands: The POI and E3 ligase ligands are chemically modified to introduce a reactive group (e.g., an amine, alkyne, or azide) at a solvent-exposed position that does not interfere with their binding affinity.
-
Linker Activation: The PEG3-bis(phosphonic acid) linker is activated at one terminus to facilitate coupling with the first ligand. This may involve conversion of a phosphonic acid to a more reactive species.
-
First Coupling Reaction: The activated linker is reacted with the functionalized POI or E3 ligase ligand.
-
Purification: The resulting ligand-linker conjugate is purified using techniques such as flash chromatography or HPLC.
-
Second Activation and Coupling: The remaining phosphonic acid terminus of the ligand-linker conjugate is activated and then reacted with the second functionalized ligand.
-
Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.
4.2. Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Cells expressing the target protein are seeded in multi-well plates and treated with increasing concentrations of the PROTAC for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle control.
4.3. In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.
-
Reaction Setup: A reaction mixture is prepared containing the purified target protein, E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase, ubiquitin, and ATP.
-
PROTAC Addition: The PROTAC is added to the reaction mixture. Control reactions without the PROTAC or other key components are also prepared.
-
Incubation: The reaction is incubated at 37°C for a specific time to allow for ubiquitination to occur.
-
Analysis: The reaction is stopped, and the samples are analyzed by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified protein band indicates polyubiquitination.
4.4. Cellular Permeability Assays
Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It provides an early indication of a compound's permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.
Visualizing the Core Concepts
Diagram 1: The PROTAC Mechanism of Action
Caption: A schematic of the PROTAC-mediated protein degradation pathway.
Diagram 2: Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
PEG3-bis(phosphonic acid) represents a valuable tool in the design and development of PROTACs. Its polyethylene glycol backbone confers favorable properties of solubility and flexibility, which are essential for the formation of a productive ternary complex and for the overall drug-like properties of the PROTAC molecule. While the specific advantages of the terminal bis(phosphonic acid) groups require further investigation within the PROTAC context, their known chemical properties suggest potential benefits in terms of metabolic stability and synthetic versatility. The experimental protocols outlined in this guide provide a framework for the robust evaluation of PROTACs incorporating this and other linkers, enabling the rational design of next-generation targeted protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Phosphonate - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 10. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Dual Role of PEG Linkers in Biocompatibility: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol) (PEG) linkers are a cornerstone in the development of biocompatible materials and therapeutics. Their unique physicochemical properties, primarily their hydrophilicity and high mobility, allow for the creation of a "stealth" shield around conjugated molecules or nanoparticles. This guide provides a comprehensive technical overview of the multifaceted role of PEG linkers in biocompatibility. It delves into the mechanisms by which PEGylation enhances biocompatibility, such as reducing protein adsorption and minimizing immunogenicity through steric hindrance. Conversely, it also explores the growing body of evidence highlighting the potential for PEG to elicit immune responses, leading to the formation of anti-PEG antibodies and complement activation, which can compromise the efficacy and safety of PEGylated therapeutics. This document offers detailed experimental protocols for assessing biocompatibility, presents quantitative data on the influence of PEG linker properties, and provides visual representations of key biological pathways and experimental workflows to aid researchers in the rational design of PEGylated systems.
The Mechanism of PEGylation in Enhancing Biocompatibility
PEGylation, the covalent attachment of PEG chains to a molecule or surface, is a widely adopted strategy to improve the biocompatibility of therapeutic agents and nanomaterials. The primary mechanism behind this enhancement is the formation of a hydrophilic, flexible, and dynamic shield that imparts several advantageous properties.
1.1. Steric Hindrance and Reduced Protein Adsorption
Upon introduction into a biological environment, foreign materials are rapidly coated with a layer of host proteins, a process known as opsonization. This protein corona can trigger recognition by the immune system, leading to rapid clearance from circulation and reduced therapeutic efficacy. PEG linkers mitigate this by creating a steric barrier that physically prevents the adsorption of proteins onto the surface of the PEGylated entity. The long, flexible PEG chains are in constant motion, sweeping out a large volume and creating a hydrated layer that repels proteins.
The effectiveness of this steric hindrance is influenced by several factors, including the length of the PEG chain and its grafting density on the surface. Longer and more densely packed PEG chains generally provide a more effective barrier against protein adsorption.
1.2. Reduced Immunogenicity and Antigenicity
By masking the surface of a therapeutic protein or nanoparticle, PEGylation can reduce its recognition by the immune system. This "stealth" effect can lead to a decrease in both the innate and adaptive immune responses. By preventing the binding of antibodies and the activation of immune cells, PEGylation can lower the immunogenicity and antigenicity of the conjugated molecule, thereby reducing the risk of adverse immune reactions and allowing for repeated administration.
The "PEG Dilemma": Immunological Responses to PEG
Despite its widespread use and general classification as a biocompatible polymer, PEG is not immunologically inert. A growing body of research has demonstrated that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.
2.1. Anti-PEG Antibodies
Pre-existing and treatment-induced anti-PEG antibodies have been detected in a significant portion of the human population. These antibodies, primarily of the IgM and IgG isotypes, can bind to the PEG moiety of a therapeutic, leading to several undesirable consequences:
-
Accelerated Blood Clearance (ABC): Binding of anti-PEG antibodies can lead to the rapid clearance of the PEGylated therapeutic from the bloodstream, significantly reducing its circulation half-life and therapeutic efficacy.
-
Hypersensitivity Reactions: In some cases, the interaction between anti-PEG antibodies and PEGylated drugs can trigger hypersensitivity reactions, ranging from mild allergic responses to severe anaphylaxis.
2.2. Complement Activation
PEGylated materials can activate the complement system, a critical component of the innate immune response. Activation can occur through the classical, alternative, or lectin pathways and results in the generation of inflammatory mediators (anaphylatoxins C3a and C5a) and opsonins (C3b). This can lead to:
-
Complement Activation-Related Pseudoallergy (CARPA): A non-IgE-mediated hypersensitivity reaction that can occur upon the first exposure to a PEGylated drug.
-
Enhanced Phagocytosis: Opsonization with C3b can facilitate the recognition and engulfment of the PEGylated material by phagocytic cells, contributing to its clearance.
Data Presentation: Quantitative Effects of PEG Linker Properties
The biocompatibility of a PEGylated system is critically dependent on the physicochemical properties of the PEG linker. The following tables summarize quantitative data from various studies to provide a comparative overview of these effects.
Table 1: Effect of PEG Linker Length on Circulation Half-Life of Nanoparticles
| Nanoparticle System | PEG Linker Molecular Weight (kDa) | Circulation Half-Life (t½) in hours | Reference |
| Liposomes | 2 | 18.5 | [1] |
| Liposomes | 5 | 25.3 | [1] |
| Liposomes | 10 | 38.1 | [1] |
| Chitosan Nanoparticles | 0.75 | 5.2 | [2] |
| Chitosan Nanoparticles | 2 | 8.9 | [2] |
| Chitosan Nanoparticles | 5 | 15.6 | [2] |
| PLGA Nanoparticles | 5 | 3.48 | [3] |
| PLGA Nanoparticles (High Density) | 5 | 10.01 | [3] |
Table 2: Comparative Effects of Linear vs. Branched PEG Architecture on Biocompatibility
| Property | Linear PEG | Branched PEG | Key Findings and Implications | Reference |
| Protein Adsorption | Effective at reducing protein adsorption. | Generally more effective at reducing protein adsorption for the same molecular weight due to a larger hydrodynamic volume and "umbrella-like" shielding effect. | Branched PEGs may offer superior "stealth" properties. | [4] |
| Circulation Half-Life | Increases circulation half-life compared to non-PEGylated counterparts. | Often provides a longer circulation half-life compared to linear PEG of the same total molecular weight. This is attributed to a greater hydrodynamic volume which reduces renal clearance. | Branched PEGs can be advantageous for drugs requiring prolonged circulation. | [5][6] |
| Immunogenicity | Can elicit anti-PEG antibody formation. | May offer better masking of epitopes, potentially leading to reduced immunogenicity. | The more complex structure of branched PEGs may provide better protection against immune recognition. | [4] |
| Biological Activity of Conjugated Protein | Can lead to a reduction in biological activity due to steric hindrance at the active site. | Can also reduce biological activity. The effect is highly dependent on the conjugation site and the specific protein. | Careful consideration of PEG architecture and conjugation chemistry is crucial to preserve therapeutic efficacy. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the assessment of PEG linker biocompatibility.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
PEGylated material to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PEGylated material in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the PEGylated material. Include a negative control (medium only) and a positive control (e.g., Triton X-100).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control.
-
4.2. Anti-PEG Antibody Detection (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify anti-PEG antibodies in serum or plasma samples. The assay typically involves immobilizing a PEG-conjugated protein onto a microplate, which then captures anti-PEG antibodies from the sample. A secondary antibody conjugated to an enzyme is then used for detection.
-
Materials:
-
High-binding 96-well microplates
-
PEG-conjugated protein (e.g., PEG-BSA)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum or plasma samples
-
HRP-conjugated anti-human IgG or IgM secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Dilute the serum/plasma samples in blocking buffer (e.g., 1:100) and add 100 µL to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
4.3. Complement Activation Assay (CH50)
-
Principle: The CH50 assay measures the total functional activity of the classical complement pathway. It determines the volume of serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes. A decrease in CH50 units in the presence of a PEGylated material indicates complement consumption.
-
Materials:
-
Veronal buffered saline (VBS)
-
Antibody-sensitized sheep red blood cells (SRBCs)
-
Human serum
-
PEGylated material to be tested
-
96-well V-bottom plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the human serum in VBS.
-
Incubate a fixed amount of the PEGylated material with the diluted serum samples for a defined period (e.g., 30-60 minutes) at 37°C to allow for complement activation and consumption. A control without the PEGylated material should be run in parallel.
-
Add a standardized suspension of antibody-sensitized SRBCs to each well.
-
Incubate the plate for 30-60 minutes at 37°C to allow for cell lysis.
-
Centrifuge the plate to pellet the intact cells.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released from the lysed cells.
-
Calculate the percentage of hemolysis for each serum dilution.
-
Determine the serum dilution that causes 50% hemolysis (CH50 unit). A reduction in CH50 units in the presence of the PEGylated material indicates complement activation.
-
Mandatory Visualizations
5.1. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and processes related to the role of PEG linkers in biocompatibility.
Caption: Steric hindrance provided by PEG linkers prevents protein adsorption and immune cell recognition.
Caption: Overview of the classical, lectin, and alternative pathways of complement activation initiated by PEGylated materials.
Caption: A generalized workflow for the comprehensive biocompatibility assessment of PEGylated materials.
Conclusion
PEG linkers play a pivotal and complex role in the biocompatibility of advanced materials and therapeutics. While PEGylation remains a highly effective strategy for improving the pharmacokinetic and safety profiles of a wide range of molecules by reducing protein adsorption and immunogenicity, it is not without its challenges. The potential for PEG to induce immune responses, including the formation of anti-PEG antibodies and the activation of the complement system, necessitates a thorough and nuanced approach to the design and evaluation of PEGylated systems. By carefully considering the impact of PEG linker length, architecture, and grafting density, and by employing a comprehensive suite of biocompatibility assays, researchers can better predict and mitigate potential adverse effects, ultimately leading to the development of safer and more effective PEGylated therapeutics. This guide provides a foundational framework for researchers to navigate the complexities of PEG linker biocompatibility and to make informed decisions in their drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Dense and Dynamic Polyethylene Glycol Shells Cloak Nanoparticles from Uptake by Liver Endothelial Cells for Long Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Self-Assembled Monolayers with Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, formation, characterization, and applications of self-assembled monolayers (SAMs) based on phosphonic acids. It is designed to serve as a technical resource for professionals in research and development who are leveraging surface modification techniques for advanced applications.
Core Principles of Phosphonic Acid SAMs
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Phosphonic acids (PAs) have emerged as a robust class of molecules for forming SAMs, particularly on a wide range of metal oxide surfaces. The stability and versatility of PA SAMs make them highly suitable for applications in biosensing, drug delivery, and organic electronics.
The formation of PA SAMs is primarily driven by the strong affinity of the phosphonic acid headgroup for metal oxide surfaces such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and silicon dioxide (SiO₂). The anchoring of the phosphonic acid to the surface typically involves the formation of covalent or strong hydrogen bonds with the surface hydroxyl groups, resulting in a durable and stable monolayer. The binding mechanism can be complex, with the phosphonate (B1237965) headgroup capable of forming monodentate, bidentate, or tridentate linkages to the substrate. The long alkyl chains of the phosphonic acids then align and pack closely due to van der Waals interactions, leading to a highly ordered and dense film. This ordered structure is crucial for the monolayer's function, influencing properties such as wettability, biocompatibility, and electrical insulation.
Factors such as the choice of solvent, temperature, and concentration of the phosphonic acid solution can significantly influence the quality and ordering of the resulting SAM. For instance, solvents with lower dielectric constants have been shown to promote the formation of well-defined monolayers on substrates like ZnO by suppressing the dissolution of the metal oxide surface.
Quantitative Data on Phosphonic Acid SAMs
The properties of phosphonic acid SAMs can be finely tuned by varying the length of the alkyl chain and the terminal functional group. The following tables summarize key quantitative data from various studies, providing a comparative overview of different PA SAMs on common substrates.
| Phosphonic Acid | Substrate | Water Contact Angle (°) | Monolayer Thickness (nm) | Reference |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | 117.6 ± 2.5 | ~2.0 | |
| Octadecylphosphonic Acid (ODPA) | Mica | ~110 | 1.6 - 1.8 | |
| Octadecylphosphonic Acid (ODPA) | Silicon Dioxide (SiO₂) | ~110 | ~1.8 | |
| 16-Phosphonohexadecanoic Acid | Indium Tin Oxide (ITO) | >70 (in low dielectric solvents) | Not specified | |
| 11-Hydroxyundecylphosphonic Acid | Silicon Dioxide (SiO₂) | Not specified | Not specified | |
| Decylphosphonic Acid (C10) | Aluminum | Not specified | Not specified | |
| Octadecylphosphonic Acid (C18) | Aluminum | Not specified | Not specified |
Table 1: Summary of water contact angles and monolayer thicknesses for various phosphonic acid SAMs on different substrates.
| Phosphonic Acid | Substrate | P 2p Binding Energy (eV) | O 1s Binding Energy (eV) | C 1s Binding Energy (eV) | Reference | |---|---|---|---|---| | Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | ~134 | ~531-532 | ~285 | | | Phenylphosphonic Acid (PPA) | Anatase TiO₂(101) | Not specified | 531.1 (P-O-Ti), 532.1 (P=O) | Not specified | | | Octadecylphosphonic Acid (OPA) | Various metal surfaces | Not specified | Not specified | ~284.9 | |
Table 2: Summary of XPS binding energies for key elements in phosphonic acid SAMs.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful formation and characterization of high-quality phosphonic acid SAMs. The following sections provide step-by-step methodologies for key experimental procedures.
Formation of Phosphonic Acid SAMs by Solution Deposition
This protocol describes a general procedure for the formation of phosphonic acid SAMs from a solution.
Materials:
-
Substrate (e.g., TiO₂, Al₂O₃, SiO₂ wafer)
-
Phosphonic acid (e.g., Octadecylphosphonic acid)
-
Solvent (e.g., ethanol, isopropanol, cyclopentyl methyl ether (CPME))
-
Beakers, tweezers, and nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate to remove any organic and inorganic contaminants. A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For some substrates, an oxygen plasma or UV-ozone treatment can be used immediately before deposition to create a fresh, reactive oxide layer.
-
-
Preparation of Phosphonic Acid Solution:
-
Prepare a dilute solution of the phosphonic acid in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM.
-
Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried substrate into the phosphonic acid solution.
-
The deposition time can vary from a few hours to over 24 hours, depending on the desired monolayer quality and the specific system. A time-course study is recommended to optimize the deposition time.
-
The deposition can be carried out at room temperature or elevated temperatures (e.g., 60°C) to potentially accelerate the formation process, although higher temperatures can sometimes lead to disordered layers.
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional):
-
In some cases, a post-deposition annealing step (e.g., at 140°C) can be performed to promote the formation of stable covalent bonds between the phosphonic acid and the substrate surface.
-
Characterization of Phosphonic Acid SAMs
This technique is used to assess the wettability of the SAM-modified surface, which provides an indication of the monolayer's quality and packing density.
Procedure:
-
Place the SAM-modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet of deionized water (typically 1-5 µL) onto the surface.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average contact angle.
XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM.
Procedure:
-
Mount the SAM-modified substrate onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and the substrate elements.
-
Analyze the binding energies and peak shapes to determine the chemical states and confirm the successful formation of the phosphonate linkage to the surface.
AFM is used to visualize the topography of the SAM at the nanoscale, providing information on the monolayer's uniformity, coverage, and the presence of any defects.
Procedure:
-
Mount the SAM-modified substrate on an AFM sample puck.
-
Select an appropriate AFM probe (typically a silicon nitride or silicon probe) and imaging mode (e.g., tapping mode or contact mode).
-
Engage the AFM tip with the sample surface and begin scanning.
-
Adjust the imaging parameters (scan size, scan rate, feedback gains) to obtain a high-quality image.
-
Analyze the AFM images to assess the surface morphology, measure the height of SAM features (e.g., islands during growth), and identify any defects or pinholes.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes and relationships in the study and application of phosphonic acid SAMs.
A typical experimental workflow for the formation and characterization of phosphonic acid SAMs.
A simplified mechanism of phosphonic acid SAM formation on a metal oxide surface.
Logical relationship of components in a biosensor utilizing a phosphonic acid SAM.
An In-Depth Technical Guide to PEG3-bis(phosphonic acid): Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of PEG3-bis(phosphonic acid), a versatile bifunctional linker molecule. The information contained herein is intended to support researchers and professionals in the fields of drug development, materials science, and bioconjugation.
Core Properties of PEG3-bis(phosphonic acid)
PEG3-bis(phosphonic acid) is a hydrophilic linker molecule featuring a triethylene glycol (PEG3) spacer flanked by two phosphonic acid groups. This structure imparts unique properties, making it a valuable tool in various scientific applications. The polyethylene (B3416737) glycol component enhances aqueous solubility, while the terminal phosphonic acid groups provide strong binding capabilities to metal oxides and other surfaces. Its primary application is as a linker in Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder and an E3 ligase ligand[1][2][3][4][5].
Solubility Data
The hydrophilic nature of the PEG3 spacer generally confers good solubility in aqueous and polar organic solvents[1][6][7]. While extensive quantitative solubility data is not widely published, the available information is summarized below.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Experimentally determined value. |
| Water | Soluble | Qualitative assessment based on the hydrophilic nature of the PEG spacer[1][6][7]. |
| Dimethylformamide (DMF) | Soluble | Inferred from the solubility of structurally similar PEG compounds like Bis-PEG3-acid[8]. |
| Methanol | Likely Soluble | Low molar mass PEGs are generally soluble in methanol[9]. |
| Chloroform | Likely Soluble | Low molar mass PEGs are generally soluble in chloroform[9]. |
| Tetrahydrofuran (THF) | Likely Soluble | Low molar mass PEGs are generally soluble in THF[9]. |
| Dimethyl acetamide (B32628) (DMAc) | Likely Soluble | Low molar mass PEGs are generally soluble in DMAc[9]. |
Stability Profile
PEG3-bis(phosphonic acid) exhibits notable stability, a critical attribute for its applications in drug development and materials science. The phosphonic acid functional groups and the PEG backbone contribute to its overall robust nature.
| Stability Type | Observation |
| Hydrolytic Stability | The phosphonic acid linkage to surfaces is highly stable in aqueous environments. Studies on PEG-grafted γ-alumina membranes with phosphonic acid linkers showed that the linkage remained intact for at least 216 hours in water, demonstrating excellent hydrolytic stability[10]. |
| Thermal Stability | The phosphonate (B1237965) bond to metal oxide surfaces is thermally robust, withstanding temperatures up to 800°C on alumina. Degradation of the molecule typically initiates in the organic backbone at temperatures between 200 and 350°C[11][12]. |
| Storage Stability | For long-term storage, it is recommended to keep PEG3-bis(phosphonic acid) at -20°C in a sealed container to minimize degradation[1][7][13][14]. |
Experimental Protocols
General Protocol for Solubility Determination
A general protocol for determining the solubility of a PEG-containing compound like PEG3-bis(phosphonic acid) can be adapted from established methods for protein solubility determination using PEG precipitation[15].
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of PEG3-bis(phosphonic acid) in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of dilutions of the stock solution in the solvent of interest (e.g., water, buffer).
-
Equilibration: Allow the solutions to equilibrate at a controlled temperature for a set period (e.g., 24 hours).
-
Observation: Visually inspect the solutions for any precipitation.
-
Quantification (Optional): If precipitation is observed, centrifuge the samples to pellet the precipitate. The concentration of the supernatant can be determined using an appropriate analytical method (e.g., HPLC with a suitable detector, or NMR with an internal standard) to quantify the amount of dissolved compound. The highest concentration at which no precipitate is observed is considered the solubility.
General Protocol for a Stability-Indicating Assay
A stability-indicating assay is crucial for assessing the stability of a compound under various stress conditions. A general high-performance liquid chromatography (HPLC) based method is described below[16][17][18].
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat a solution of PEG3-bis(phosphonic acid) with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Stress: Expose a solid sample of the compound to dry heat (e.g., 80°C).
-
Photostability: Expose a solution of the compound to UV light.
-
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the intact PEG3-bis(phosphonic acid) from its potential degradation products. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is a common starting point.
-
Analysis: Analyze the stressed samples using the developed HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the intact compound, ensuring that no degradation products are co-eluting.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
PROTAC Signaling Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Stability-Indicating Assay
Caption: Workflow for a stability-indicating assay.
References
- 1. PEG3-bis(phosphonic acid), 254762-10-2 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PEG3-bis(phosphonic acid) - Immunomart [immunomart.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. PEG3-bis(phosphonic acid)_254762-10-2_新研博美 [xinyanbm.com]
- 7. PEG3-bis-(ethyl phosphonate), 160625-24-1 | BroadPharm [broadpharm.com]
- 8. Bis-PEG3-acid, 96517-92-9 | BroadPharm [broadpharm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEG3-bis-(ethyl phosphonate), CAS 160625-24-1 | AxisPharm [axispharm.com]
- 14. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]
- 15. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijsdr.org [ijsdr.org]
- 17. ijcrt.org [ijcrt.org]
- 18. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of PEG3-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for PEG3-bis(phosphonic acid), a bifunctional linker molecule increasingly utilized in materials science, drug delivery, and bioconjugation. Due to the limited availability of safety data for this specific compound, this document incorporates analogous data from closely related polyethylene (B3416737) glycol (PEG) derivatives and phosphonic acids to provide a thorough overview of potential hazards and safe handling practices.
Chemical and Physical Properties
PEG3-bis(phosphonic acid) is a hydrophilic linker molecule featuring a short polyethylene glycol chain terminated at both ends by phosphonic acid groups. These phosphonic acid moieties provide strong binding capabilities to metal oxide surfaces, making it a valuable tool for surface functionalization of nanoparticles and other inorganic materials.[1] In pharmaceutical sciences, it can be used to enhance the stability and delivery of drug molecules.[1]
Table 1: Physical and Chemical Properties of PEG3-bis(phosphonic acid) and Related Compounds
| Property | Value | Source (CAS No.) |
| PEG3-bis(phosphonic acid) | ||
| Molecular Formula | C₈H₂₀O₉P₂ | Generic |
| Molecular Weight | 322.19 g/mol | Generic |
| m-PEG3-phosphonic acid | ||
| CAS Number | 96962-42-4 | DC Chemicals |
| PEG3-bis(phosphonic acid diethyl ester) | ||
| CAS Number | 500347-73-9 | BroadPharm |
| Molecular Formula | C₁₂H₂₈O₉P₂ | BroadPharm |
| Molecular Weight | 378.3 g/mol | BroadPharm |
| Purity | 98% | BroadPharm |
| Storage Condition | -20°C | BroadPharm |
| Phosphonic Acid | ||
| Molecular Weight | 82 g/mol | Arkema |
| Physical State | Solid (flakes or powder) | Arkema |
| Water Solubility | 1.067 g/L at 20°C | Arkema |
| Melting Point | 62.5°C | Arkema |
| Boiling Point | 258°C | Arkema |
Hazard Identification and Classification
Based on data from analogous phosphonic acid compounds, PEG3-bis(phosphonic acid) should be handled as a substance that is harmful if swallowed and may cause severe skin burns and eye damage. It is also considered toxic to aquatic life with long-lasting effects.
Table 2: GHS Hazard Classification (Based on Analogous Compounds)
| Hazard Class | Category | Hazard Statement |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Corrosion | 1A | H314: Causes severe skin burns and eye damage. |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | 1 | H410 / H411: Very toxic to aquatic life with long lasting effects. |
First-Aid Measures
Immediate medical attention is required in case of exposure.
Table 3: First-Aid Procedures
| Exposure Route | Procedure |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. Call a physician immediately. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin thoroughly with large amounts of water for at least 15 minutes. Call a physician immediately. Wash contaminated clothing before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Keep eye wide open while rinsing. Immediately call a physician. |
Handling, Storage, and Personal Protective Equipment
Proper handling and storage procedures are crucial to minimize risk.
Safe Handling
-
Handle in a well-ventilated place, preferably in a chemical fume hood.
-
Wear suitable protective clothing, including chemical-resistant gloves (e.g., PVC, neoprene), safety goggles with side-shields, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Store in a corrosive-resistant container with a resistant inner liner. Do not use metal containers.
-
The compound may be moisture-sensitive; consider handling and storing under an inert atmosphere (e.g., nitrogen).
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields or safety goggles.
-
Skin Protection: Acid-resistant clothing and lab coat.
-
Hand Protection: Acid-resistant gloves (e.g., PVC, neoprene).
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Experimental Protocols
The following are generalized protocols for the use of PEG3-bis(phosphonic acid) in a research setting, based on methodologies for similar compounds.
General Protocol for Surface Modification of Nanoparticles
This protocol describes a general procedure for the functionalization of metal oxide nanoparticles.
-
Preparation of Nanoparticle Suspension: Disperse the metal oxide nanoparticles in an appropriate solvent (e.g., deionized water, ethanol) through sonication to achieve a homogenous suspension.
-
Preparation of PEG3-bis(phosphonic acid) Solution: Immediately before use, dissolve the required amount of PEG3-bis(phosphonic acid) in the same solvent or a compatible buffer to create a stock solution.
-
Surface Functionalization Reaction: Add the PEG3-bis(phosphonic acid) solution to the nanoparticle suspension. The mixture is typically stirred or sonicated at room temperature for a period ranging from 1 to 24 hours to allow for the binding of the phosphonic acid groups to the nanoparticle surface.
-
Purification: Remove excess, unbound PEG3-bis(phosphonic acid) by repeated cycles of centrifugation and redispersion in fresh solvent. Alternatively, size-exclusion chromatography or dialysis can be used.
-
Characterization: Analyze the functionalized nanoparticles using appropriate techniques (e.g., DLS, zeta potential, TEM, XPS) to confirm successful surface modification.
Caption: Workflow for Nanoparticle Surface Modification.
Hazard Mitigation and Emergency Procedures
A systematic approach to hazard mitigation is essential when working with PEG3-bis(phosphonic acid).
Caption: Hazard Mitigation and Emergency Response Flowchart.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the product enter drains. Avoid release to the environment.
Toxicological Information
Specific toxicological data for PEG3-bis(phosphonic acid) are not available. The information below is based on analogous phosphonic acid compounds.
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Germ Cell Mutagenicity: No evidence of genetic toxicity.
-
Carcinogenicity: Not anticipated to be a carcinogen under normal use.
-
Reproductive Toxicity: Not expected to be toxic to reproduction or unborn children.
Disclaimer
This document is intended as a guide for trained professionals and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. The information provided is based on currently available data for PEG3-bis(phosphonic acid) and analogous compounds. All users should consult their institution's safety guidelines and the most recent Safety Data Sheet (SDS) for the specific product being used.
References
Methodological & Application
Application Notes and Protocols for PEG3-bis(phosphonic acid) in Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of PEG3-bis(phosphonic acid) as a highly effective stabilizing agent for nanoparticles in various biological media. This bifunctional molecule offers a robust platform for developing stable and biocompatible nanocarriers for applications in drug delivery, diagnostics, and bioimaging.
Introduction
PEG3-bis(phosphonic acid) is a bifunctional linker comprising a short polyethylene (B3416737) glycol (PEG) chain and two terminal phosphonic acid groups. The phosphonic acid moieties serve as potent anchoring groups to a wide range of metal oxide nanoparticle surfaces, including iron oxide, cerium oxide, and zirconia, through strong coordination bonds.[1][2][3][4] The PEG component imparts stealth properties, reducing non-specific protein adsorption and enhancing colloidal stability in complex biological environments.[5][6] The dual phosphonate (B1237965) groups provide a more stable and resilient coating compared to single phosphonic acid anchors, leading to long-term stability of the nanoparticle dispersion.[3][7][8]
Key Applications
-
Drug Delivery: Stabilized nanoparticles can be loaded with therapeutic agents for targeted delivery to specific tissues or cells. The enhanced stability in biological fluids prolongs circulation time and improves bioavailability.[9][10][11]
-
Magnetic Resonance Imaging (MRI): Iron oxide nanoparticles stabilized with PEG3-bis(phosphonic acid) can serve as highly effective T1 or T2 contrast agents for MRI, enabling detailed anatomical and functional imaging.[12][13][14]
-
Diagnostics: The stable nanoparticle platform can be functionalized with targeting ligands for the development of sensitive and specific diagnostic tools.[6][15]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on nanoparticles stabilized with PEG-bis(phosphonic acid) and similar multi-phosphonate PEG polymers.
Table 1: Nanoparticle Size and Zeta Potential
| Nanoparticle Core Material | Stabilizing Agent | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | Reference |
| Iron Oxide (USPIO) | PEG(5)-BP | 5.5 ± 0.7 | 24 ± 3 | Near-zero at neutral pH | [12] |
| Cerium Oxide | MPEG2K-MPh | 7 | ~20 | Not specified | [8] |
| Titanium Dioxide | MPEG2K-MPh | 15 | ~35 | Not specified | [8] |
| Gadolinium Oxide | BP-GdOx-NPs | 3.6 | Not specified | Not specified | [16] |
Table 2: Stability of Stabilized Nanoparticles in Biological Media
| Nanoparticle System | Medium | Stability Duration | Observations | Reference |
| PEG(5)-BP-USPIOs | Water, Saline | At least 7 months | No aggregation observed | [12][13] |
| Multi-phosphonic acid PEG-coated metal oxides | Protein-rich cell culture media | > months | Resilient coating, long-term stability | [3][7][8] |
| Mono-phosphonic acid PEG-coated metal oxides | Protein-rich cell culture media | < 1 week | Mitigated stability | [3][7][8] |
| Carboxyl-PEG-phosphoric acid-stabilized Fe3O4 | Various harsh aqueous environments | Not specified | Extremely high stability | [2] |
Experimental Protocols
Protocol 1: Synthesis of PEG3-bis(phosphonic acid)
This protocol is a generalized procedure based on common synthesis strategies for PEG-bisphosphonates.[17][18]
Materials:
-
α,ω-diamino-PEG3
-
Phosphorus acid (H3PO3)
-
Formaldehyde (B43269) solution (37%)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolve α,ω-diamino-PEG3 and phosphorous acid in deionized water.
-
Add concentrated hydrochloric acid to the solution and stir at room temperature.
-
Slowly add formaldehyde solution to the reaction mixture.
-
Heat the reaction mixture to 90-100°C and maintain for 24 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Purify the product by dialysis against deionized water for 48 hours, changing the water every 12 hours.
-
Lyophilize the dialyzed solution to obtain pure PEG3-bis(phosphonic acid).
-
Characterize the final product using 1H NMR and 31P NMR spectroscopy.
Protocol 2: Stabilization of Iron Oxide Nanoparticles
This protocol describes a ligand exchange method to coat hydrophobic iron oxide nanoparticles with PEG3-bis(phosphonic acid).[12][18]
Materials:
-
Hydrophobic (e.g., oleic acid-coated) iron oxide nanoparticles dispersed in an organic solvent (e.g., chloroform).
-
PEG3-bis(phosphonic acid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
-
Magnetic separator
Procedure:
-
Disperse the hydrophobic iron oxide nanoparticles in chloroform.
-
Dissolve an excess of PEG3-bis(phosphonic acid) in deionized water.
-
Add the aqueous solution of PEG3-bis(phosphonic acid) to the nanoparticle dispersion.
-
Sonicate the mixture for 30 minutes to facilitate the ligand exchange process.
-
Stir the mixture vigorously for 24 hours at room temperature.
-
Remove the organic solvent by rotary evaporation.
-
Wash the resulting aqueous dispersion of nanoparticles with deionized water three times using a magnetic separator to remove excess unbound PEG3-bis(phosphonic acid).
-
Resuspend the final PEG3-bis(phosphonic acid) stabilized iron oxide nanoparticles in PBS.
-
Characterize the stabilized nanoparticles for size (DLS and TEM), zeta potential, and stability in biological buffers.
Visualizations
Caption: Experimental workflow for nanoparticle stabilization.
Caption: Logic of PEG3-bis(phosphonic acid) stabilization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A new procedure for preparation of polyethylene glycol-grafted magnetic iron oxide nanoparticles | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. libir.josai.ac.jp [libir.josai.ac.jp]
- 14. Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for PEG3-bis(phosphonic acid) as a PROTAC Linker in Bone-Targeting Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation. The PEG3-bis(phosphonic acid) linker offers a unique advantage for the development of bone-targeting PROTACs. The bisphosphonate moiety has a high affinity for hydroxyapatite, the primary mineral component of bone, enabling the targeted delivery of the PROTAC to the bone microenvironment. This is particularly advantageous for treating bone-related diseases such as osteoporosis and bone cancers.[1][2][3] This document provides detailed application notes and protocols for the utilization of PEG3-bis(phosphonic acid) as a linker in the synthesis and evaluation of bone-targeting PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The close proximity of the POI and the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a Bone-Targeting PROTAC using PEG3-bis(phosphonic acid) Linker
This protocol describes a general strategy for synthesizing a bone-targeting PROTAC. As a representative example, we will consider the synthesis of a BRD4-targeting PROTAC, given the role of BRD4 in osteosarcoma.[4] The warhead will be based on a BRD4 inhibitor (e.g., JQ1 analogue with a reactive handle), and the E3 ligase ligand will be a derivative of thalidomide (B1683933) to recruit Cereblon (CRBN).
Materials:
-
BRD4 ligand with a terminal amine group (Warhead-NH2)
-
Thalidomide derivative with a carboxylic acid group (E3 Ligand-COOH)
-
PEG3-bis(phosphonic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agents (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
tert-Butyl bromoacetate (B1195939)
-
Sodium hydride (NaH)
-
Bromotrimethylsilane (TMSBr)
-
Methanol
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)
Workflow Diagram:
Caption: Synthetic workflow for a bone-targeting PROTAC.
Step-by-step Methodology:
-
Mono-protection of PEG3-bis(phosphonic acid):
-
Dissolve PEG3-bis(phosphonic acid) in anhydrous DMF.
-
Add one equivalent of a suitable protecting group for one of the phosphonic acid moieties. A common strategy involves esterification, for example, by reacting with tert-butyl bromoacetate in the presence of a base like sodium hydride to form a mono-tert-butyl ester.
-
Purify the mono-protected linker by column chromatography.
-
-
Activation of the E3 Ligand Carboxylic Acid:
-
Dissolve the E3 Ligand-COOH (e.g., a thalidomide derivative) and NHS in anhydrous DCM.
-
Add DCC to the solution at 0°C and stir for several hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate to obtain the NHS-activated E3 ligand.
-
-
Coupling of the Activated E3 Ligand to the Protected Linker:
-
Dissolve the mono-protected PEG3-bis(phosphonic acid) and the NHS-activated E3 ligand in anhydrous DMF.
-
Add TEA and stir the reaction at room temperature overnight.
-
Purify the resulting conjugate by column chromatography.
-
-
Deprotection of the Second Phosphonic Acid:
-
Treat the product from the previous step with TFA in DCM to remove the tert-butyl protecting group from the phosphonic acid.
-
Evaporate the solvent to obtain the deprotected intermediate.
-
-
Activation of the Second Phosphonic Acid:
-
The now free phosphonic acid can be activated for amide bond formation. A common method is to use a peptide coupling agent like HATU in the presence of a base such as DIPEA.
-
-
Coupling of the Warhead to the Linker-E3 Ligand Conjugate:
-
Dissolve the Warhead-NH2 (e.g., an amine-functionalized JQ1 analogue) and the activated linker-E3 ligand conjugate in anhydrous DMF.
-
Stir the reaction at room temperature overnight.
-
Purify the final protected PROTAC by column chromatography.
-
-
Final Deprotection and Purification:
-
If any other protecting groups are present on the warhead or E3 ligase ligand, they should be removed at this stage using appropriate deprotection conditions.
-
The final deprotection of the phosphonic acid esters can be achieved using TMSBr followed by methanolysis (McKenna reaction).[5][6]
-
Purify the final bone-targeting PROTAC using reverse-phase HPLC. Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the procedure to quantify the degradation of the target protein (e.g., BRD4) in a relevant cell line (e.g., U2OS osteosarcoma cells) following treatment with the synthesized PROTAC.
Materials:
-
U2OS cells (or other relevant bone cancer cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Bone-targeting PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Workflow for Western blot analysis of protein degradation.
Step-by-step Methodology:
-
Cell Seeding and Treatment:
-
Seed U2OS cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the bone-targeting PROTAC (e.g., 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control (e.g., anti-GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Data Analysis:
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of the bone-targeting PROTAC on the viability of cancer cells using the MTT assay.
Materials:
-
U2OS cells (or other relevant bone cancer cell line)
-
Cell culture medium
-
Bone-targeting PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-step Methodology:
-
Cell Seeding:
-
Seed U2OS cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the bone-targeting PROTAC in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the PROTAC concentration and determine the IC50 value (concentration for 50% inhibition of cell viability).
-
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Protein Degradation Efficacy of Bone-Targeting BRD4 PROTAC
| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |
| U2OS | 24 | User Data | User Data |
| Saos-2 | 24 | User Data | User Data |
| MG-63 | 24 | User Data | User Data |
Table 2: Anti-proliferative Activity of Bone-Targeting BRD4 PROTAC
| Cell Line | Treatment Time (h) | IC50 (nM) |
| U2OS | 72 | User Data |
| Saos-2 | 72 | User Data |
| MG-63 | 72 | User Data |
Note: The tables above are templates. Researchers should populate them with their experimentally determined values.
Conclusion
The PEG3-bis(phosphonic acid) linker is a valuable tool for the development of bone-targeting PROTACs. Its bifunctional nature allows for the conjugation of a warhead and an E3 ligase ligand, while the bisphosphonate moiety facilitates targeted delivery to the bone. The protocols outlined in this document provide a comprehensive guide for the synthesis and in vitro evaluation of such PROTACs. The successful application of these methodologies will enable researchers to explore novel therapeutic strategies for a range of bone-related diseases.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of PEG3-bis(phosphonic acid) in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEG3-bis(phosphonic acid) is a bifunctional linker molecule that holds significant promise in the design and development of advanced drug delivery systems. Its unique structure, featuring a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and two terminal phosphonic acid groups, offers a combination of properties that can be exploited for targeted and controlled drug release. The PEG component enhances biocompatibility, reduces non-specific protein adsorption, and improves the pharmacokinetic profile of the delivery system.[1] Concurrently, the phosphonic acid moieties serve as robust anchoring groups for various materials, including metal oxide nanoparticles and, notably, hydroxyapatite (B223615), the primary mineral component of bone.[1][2] This inherent affinity for bone makes PEG3-bis(phosphonic acid) an excellent candidate for developing bone-targeting drug delivery systems for treating conditions like osteoporosis, bone cancer, and osteomyelitis.[3][4]
These application notes provide an overview of the utility of PEG3-bis(phosphonic acid) in drug delivery, with a focus on its application in nanoparticle-based systems for targeted therapy. Detailed protocols for the synthesis and characterization of a model drug delivery system are also presented.
Key Applications
The bifunctional nature of PEG3-bis(phosphonic acid) allows for its versatile application in several areas of drug delivery:
-
Surface Modification of Nanoparticles: The phosphonic acid groups can strongly bind to the surface of metal oxide nanoparticles (e.g., iron oxide, cerium oxide), providing a stable hydrophilic coating.[1][5] This PEGylation strategy enhances the colloidal stability of nanoparticles in biological media, preventing aggregation and opsonization, which in turn prolongs their circulation time.[6][7]
-
Bone-Targeted Drug Delivery: The high affinity of phosphonic acids for calcium ions in hydroxyapatite enables the specific targeting of drugs to bone tissue.[2][4] By incorporating PEG3-bis(phosphonic acid) into a drug delivery system, therapeutic agents can be selectively delivered to the bone, increasing their local concentration and efficacy while minimizing systemic side effects.[3]
-
Component of Proteolysis Targeting Chimeras (PROTACs): PEG linkers are integral to the structure of PROTACs, which are designed to degrade specific disease-causing proteins.[1] While specific applications of PEG3-bis(phosphonic acid) in this context are still emerging, its properties make it a suitable candidate for PROTAC development.
Data Presentation: Characterization of a Model Drug Delivery System
The following tables summarize typical quantitative data for a model drug delivery system composed of iron oxide nanoparticles (IONPs) surface-functionalized with PEG3-bis(phosphonic acid) and loaded with a model anticancer drug, Doxorubicin (DOX). Note: This data is representative of similar systems and serves as a guideline for expected outcomes.
Table 1: Physicochemical Properties of IONP-PEG3-bis(phosphonic acid) Nanoparticles
| Parameter | Unloaded Nanoparticles | DOX-Loaded Nanoparticles |
| Hydrodynamic Diameter (nm) | 184 ± 15 | 250 ± 20 |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | 0.20 ± 0.07 |
| Zeta Potential (mV) | -25 ± 5 | -15 ± 5 |
| Drug Loading Content (%) | N/A | 8.5 ± 1.2 |
| Encapsulation Efficiency (%) | N/A | 75 ± 5 |
Table 2: In Vitro Drug Release Profile of DOX-Loaded IONP-PEG3-bis(phosphonic acid)
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 12 ± 2 | 35 ± 3 |
| 12 | 20 ± 3 | 55 ± 4 |
| 24 | 30 ± 4 | 75 ± 5 |
| 48 | 45 ± 5 | 90 ± 5 |
| 72 | 55 ± 6 | 98 ± 2 |
Experimental Protocols
The following are detailed protocols for the synthesis, drug loading, and characterization of an IONP-PEG3-bis(phosphonic acid) drug delivery system.
Protocol 1: Synthesis of PEG3-bis(phosphonic acid)
The synthesis of PEG3-bis(phosphonic acid) typically involves the dealkylation of its ester precursor, PEG3-bis(phosphonic acid diethyl ester).[1]
Materials:
-
PEG3-bis(phosphonic acid diethyl ester)
-
Bromotrimethylsilane (TMSBr)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve PEG3-bis(phosphonic acid diethyl ester) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of TMSBr (typically 4-6 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by ³¹P NMR spectroscopy until the disappearance of the starting material signal.
-
Once the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.
-
Add MeOH to the residue to hydrolyze the silyl (B83357) ester intermediates.
-
Stir the mixture for 2-4 hours at room temperature.
-
Evaporate the MeOH under reduced pressure to yield the crude PEG3-bis(phosphonic acid).
-
Purify the product by appropriate methods, such as precipitation or chromatography, if necessary.
-
Characterize the final product using ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
Protocol 2: Formulation of IONP-PEG3-bis(phosphonic acid) Nanoparticles
This protocol describes the surface modification of pre-synthesized iron oxide nanoparticles (IONPs) with PEG3-bis(phosphonic acid).
Materials:
-
Iron oxide nanoparticles (e.g., synthesized by co-precipitation)
-
PEG3-bis(phosphonic acid)
-
Deionized water or appropriate buffer (e.g., PBS)
-
Sonication bath or probe sonicator
-
Magnetic stirrer
Procedure:
-
Disperse the IONPs in deionized water to form a stable colloidal suspension. Sonication may be required to break up any aggregates.
-
Prepare a solution of PEG3-bis(phosphonic acid) in deionized water.
-
Add the PEG3-bis(phosphonic acid) solution to the IONP suspension dropwise while stirring vigorously.
-
Allow the mixture to stir at room temperature for 24-48 hours to ensure complete surface functionalization.
-
Separate the functionalized nanoparticles (IONP-PEG3-bis(phosphonic acid)) from the reaction mixture using a strong magnet.
-
Remove the supernatant containing unbound linker.
-
Wash the nanoparticles several times with deionized water to remove any residual unbound linker.
-
Resuspend the purified IONP-PEG3-bis(phosphonic acid) nanoparticles in an appropriate aqueous medium for storage or further use.
Protocol 3: Drug Loading onto IONP-PEG3-bis(phosphonic acid) Nanoparticles
This protocol details the loading of Doxorubicin (DOX) onto the prepared nanoparticles.
Materials:
-
IONP-PEG3-bis(phosphonic acid) nanoparticle suspension
-
Doxorubicin hydrochloride (DOX)
-
Triethylamine (TEA) or other suitable base
-
Phosphate buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Centrifuge or magnetic separator
Procedure:
-
Disperse a known amount of IONP-PEG3-bis(phosphonic acid) nanoparticles in PBS.
-
Prepare a solution of DOX in PBS. To facilitate loading, the charge of DOX can be neutralized by adding a slight excess of a base like TEA.
-
Add the DOX solution to the nanoparticle suspension and stir the mixture at room temperature for 24 hours in the dark (DOX is light-sensitive).
-
Separate the DOX-loaded nanoparticles (DOX-IONP-PEG3-bis(phosphonic acid)) from the solution using a magnetic separator or centrifugation.
-
Collect the supernatant to determine the amount of unloaded drug.
-
Wash the nanoparticles with PBS to remove any loosely bound drug.
-
Resuspend the final DOX-loaded nanoparticles in a fresh solution for characterization and in vitro/in vivo studies.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
The amount of loaded drug can be determined by measuring the concentration of DOX in the supernatant using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Protocol 4: In Vitro Drug Release Study
This protocol describes how to evaluate the release of DOX from the nanoparticles under different pH conditions, mimicking physiological (pH 7.4) and endosomal/lysosomal (pH 5.0) environments.
Materials:
-
DOX-loaded IONP-PEG3-bis(phosphonic acid) nanoparticles
-
PBS (pH 7.4)
-
Acetate (B1210297) buffer (pH 5.0)
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Thermostatically controlled shaker
Procedure:
-
Place a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of release medium (either pH 7.4 PBS or pH 5.0 acetate buffer).
-
Place the entire setup in a shaker incubator at 37 °C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of DOX in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative release percentage against time to obtain the drug release profile.
Visualizations
Caption: Experimental workflow for the development and evaluation of a PEG3-bis(phosphonic acid)-based drug delivery system.
Caption: Mechanism of bone targeting using PEG3-bis(phosphonic acid) functionalized nanoparticles.
Conclusion
PEG3-bis(phosphonic acid) is a promising bifunctional linker for the development of advanced drug delivery systems. Its ability to stabilize nanoparticles and target them to specific tissues, particularly bone, opens up new avenues for the treatment of various diseases. The protocols and data presented here provide a foundational guide for researchers interested in exploring the potential of this versatile molecule in their drug delivery research. Further studies are warranted to fully elucidate its in vivo behavior and therapeutic efficacy in various disease models.
References
- 1. PEG3-bis(phosphonic acid) | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peg3-bis(phosphonic acid) [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Biomolecules on Titanium Surfaces with Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of biomolecules on titanium and its alloys using phosphonic acid-based self-assembled monolayers (SAMs). This surface modification strategy is crucial for enhancing the bioactivity and biocompatibility of medical implants, particularly in orthopedic and dental applications.[1][2][3] Phosphonic acids form stable, well-ordered monolayers on the native oxide layer of titanium, offering a robust platform for the covalent attachment of proteins, peptides, and other bioactive molecules.[1][4][5]
Introduction
Titanium and its alloys are widely used for biomedical implants due to their excellent mechanical properties, corrosion resistance, and general biocompatibility.[2] However, their surfaces are bio-inert, meaning they do not actively promote favorable biological responses such as osseointegration.[1] Surface functionalization with biomolecules like Bone Morphogenetic Protein 2 (BMP-2) or cell-adhesive peptides (e.g., RGD) can significantly improve the biological performance of these implants.[1][3]
Phosphonic acid-based SAMs have emerged as a superior alternative to silane-based monolayers for functionalizing titanium surfaces.[1] Their advantages include higher hydrolytic stability under physiological conditions and a simpler deposition process that does not require harsh surface pre-treatments.[1][4] This methodology allows for precise control over the surface chemistry at the nanoscale, enabling the creation of bioactive interfaces that can direct cellular behavior.[3][6][7]
Key Principles
The immobilization process generally involves three main stages:
-
Formation of the Phosphonic Acid SAM: A phosphonic acid linker molecule, possessing a phosphonic acid head group and a terminal functional group (e.g., -OH, -COOH, -NH2), is self-assembled onto the titanium oxide surface. The phosphonic acid group forms strong covalent bonds (P-O-Ti) with the surface.[1][4]
-
Activation of the Terminal Functional Group: The terminal group of the immobilized linker is chemically activated to become reactive towards specific functional groups on the biomolecule of interest (typically amine groups on proteins).
-
Covalent Immobilization of the Biomolecule: The activated surface is incubated with a solution containing the biomolecule, leading to the formation of a stable covalent bond.
This protocol will detail two primary pathways for biomolecule immobilization using either hydroxyl-terminated or carboxyl-terminated phosphonic acid linkers.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the functionalization of titanium surfaces with phosphonic acids.
Table 1: Surface Wettability of Modified Titanium Surfaces
| Surface Modification | Contact Angle (°) | Reference |
| Untreated Titanium (Control) | 67 ± 1.83 | [6][8] |
| Carboxyethylphosphonic Acid Treated | 18.84 ± 0.72 | [6][8] |
A lower contact angle indicates a more hydrophilic surface, which can influence protein adsorption and cell adhesion.
Table 2: Elemental Composition of Modified Titanium Surfaces by XPS
| Surface Modification Step | C 1s (at.%) | O 1s (at.%) | P 2p (at.%) | N 1s (at.%) | Ti 2p (at.%) | Reference |
| Polished & Solvent Cleaned Ti90/Al6/V4 | 20.4 ± 1.5 | 57.4 ± 1.4 | Present | Present | Present | [1] |
X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition of the surface, confirming the presence of the phosphonic acid monolayer and subsequent biomolecule immobilization.
Experimental Protocols
Protocol 1: Immobilization via Carboxyl-Terminated Phosphonic Acids
This protocol utilizes a phosphonic acid with a terminal carboxylic acid group, which is activated using EDC/NHS chemistry to react with amine groups on the biomolecule.
Materials:
-
Titanium substrates (e.g., disks, screws)
-
(12-carboxydodecyl)phosphonic acid or Carboxyethylphosphonic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Milli-Q water
-
Biomolecule of interest (e.g., BMP-2, BSA) in a suitable buffer
Procedure:
-
Titanium Substrate Cleaning:
-
Thoroughly clean the titanium substrates by sonication in a series of solvents (e.g., acetone, ethanol, and Milli-Q water) for 15 minutes each.
-
Dry the substrates under a stream of nitrogen.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a solution of the carboxyl-terminated phosphonic acid (e.g., 1 mM in ethanol).
-
Immerse the cleaned titanium substrates in the phosphonic acid solution for 24 hours at room temperature. This process is often referred to as the "T-BAG method".[1]
-
After immersion, rinse the substrates thoroughly with the solvent (ethanol) to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of EDC (e.g., 0.4 M) and NHS (e.g., 0.1 M) in MES buffer (pH 5.5).
-
Immerse the phosphonic acid-modified substrates in the EDC/NHS solution for 15-30 minutes at room temperature.[6][9] This converts the carboxyl groups into reactive NHS esters.[9]
-
Rinse the substrates with MES buffer and then PBS to remove excess EDC and NHS.
-
-
Biomolecule Immobilization:
-
Immediately immerse the activated substrates in a solution of the biomolecule (e.g., 10 mg/mL BSA in PBS) for 2 hours at room temperature.[9]
-
After incubation, rinse the substrates extensively with PBS and then with Milli-Q water to remove any non-covalently bound biomolecules.
-
Dry the functionalized substrates under a stream of nitrogen.
-
Protocol 2: Immobilization via Hydroxyl-Terminated Phosphonic Acids
This protocol uses a phosphonic acid with a terminal hydroxyl group, which is activated with carbonyldiimidazole (CDI) to react with amine groups.
Materials:
-
Titanium substrates
-
(11-hydroxyundecyl)phosphonic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Buffer for protein immobilization (e.g., PBS)
-
Ethanol
-
Milli-Q water
-
Biomolecule of interest
Procedure:
-
Titanium Substrate Cleaning:
-
Follow the same cleaning procedure as in Protocol 1.
-
-
Formation of the Self-Assembled Monolayer (SAM):
-
Prepare a solution of (11-hydroxyundecyl)phosphonic acid (e.g., 1 mM in ethanol).
-
Immerse the cleaned titanium substrates in the solution for 24 hours at room temperature.[1]
-
Rinse the substrates with ethanol and dry under nitrogen.
-
-
Activation of Hydroxyl Groups:
-
Prepare a solution of CDI in an anhydrous solvent (e.g., 50 mM in acetonitrile).
-
Immerse the hydroxyl-functionalized substrates in the CDI solution for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the activated intermediate.
-
Rinse the substrates with the anhydrous solvent to remove excess CDI.
-
-
Biomolecule Immobilization:
-
Immediately immerse the CDI-activated substrates in the biomolecule solution for 2-12 hours at room temperature or 4°C.
-
Rinse the substrates thoroughly with the buffer solution and then Milli-Q water.
-
Dry the substrates under a stream of nitrogen.
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for biomolecule immobilization via carboxyl-terminated phosphonic acids.
References
- 1. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced surface engineering of titanium materials for biomedical applications: From static modification to dynamic responsive regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-Assembled Monolayers for Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of specific proteins to titanium surface using self-assembled monolayer technique | Pocket Dentistry [pocketdentistry.com]
Techniques for creating self-assembled monolayers on different substrates
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a suitable substrate. These monolayers are of significant interest in a wide range of applications, including the development of sensors, biocompatible interfaces, and microfabrication, due to the ability to precisely control the chemical and physical properties of surfaces.[1] This document provides detailed techniques and protocols for the creation of SAMs on various substrates, with a focus on gold and silicon dioxide, which are commonly used in research and drug development.
Fundamental Principles of SAM Formation
A molecule that forms a SAM is typically composed of three parts: a "head group" with a strong, specific affinity for a substrate, a "tail" or "alkyl chain" that contributes to the ordering of the monolayer through van der Waals interactions, and a "terminal group" that dictates the surface properties of the functionalized substrate.[2] The formation of a SAM is a spontaneous process driven by the reduction in surface free energy when the head groups chemisorb onto the substrate.[2]
The choice of head group is dictated by the substrate material:
-
Gold Substrates: Thiols (-SH), disulfides (-S-S-), and sulfides (-S-) show a strong affinity for gold, forming a stable gold-sulfur bond.[1][3] Alkanethiols on gold are one of the most extensively studied SAM systems.[1][4]
-
Silicon Dioxide/Silica (B1680970) Substrates: Organosilanes, particularly trichlorosilanes (-SiCl3) and trialkoxysilanes (-Si(OR)3), are commonly used. These molecules react with the hydroxyl (-OH) groups on the hydrated silica surface to form stable siloxane bonds (Si-O-Si).[5]
Techniques for SAM Deposition
There are two primary methods for the deposition of SAMs: solution-phase deposition and vapor-phase deposition.
Solution-Phase Deposition
This is the most widely used and convenient technique for forming SAMs.[6] It involves immersing a clean substrate into a dilute solution of the desired molecule.[7][8] The process is generally straightforward and does not require sophisticated equipment.[9]
Logical Relationship of SAM Components
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 9. if.tugraz.at [if.tugraz.at]
Application Notes and Protocols for PEG3-bis(phosphonic acid) in Biosensor Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PEG3-bis(phosphonic acid) as a surface modification agent in the development of robust and sensitive biosensors. This bifunctional linker is particularly well-suited for creating self-assembled monolayers (SAMs) on metal oxide surfaces, which are commonly used as transducer materials in various biosensor platforms. The protocols detailed below offer step-by-step guidance for the fabrication of a model protein biosensor using this versatile molecule.
Introduction to PEG3-bis(phosphonic acid) in Biosensor Applications
PEG3-bis(phosphonic acid) is a bifunctional molecule that combines the strong surface anchoring capabilities of phosphonic acids with the protein-repellent and biocompatible properties of polyethylene (B3416737) glycol (PEG).[1] The two terminal phosphonic acid groups allow for multivalent binding to metal oxide surfaces such as indium tin oxide (ITO), titanium dioxide (TiO2), and aluminum oxide (Al2O3), forming stable and well-ordered self-assembled monolayers (SAMs).[1][2] This robust attachment is crucial for the long-term stability and performance of the biosensor.
The short PEG3 linker provides a hydrophilic spacer that extends from the surface, which serves two primary purposes in biosensor development:
-
Reduction of Non-specific Binding: The PEG layer effectively minimizes the fouling of the sensor surface by non-target proteins and other biomolecules from complex biological samples like serum or plasma. This leads to a significant improvement in the signal-to-noise ratio and overall sensitivity of the assay.
-
Oriented Immobilization of Biomolecules: The terminal end of the PEG linker can be functionalized for the covalent attachment of biorecognition elements such as antibodies, enzymes, or nucleic acids. This allows for controlled and oriented immobilization, ensuring that the active sites of the biomolecules are accessible for target binding, thereby enhancing the biosensor's performance.
Application: Electrochemical Immunosensor for Human IgG Detection
This section details the development of an electrochemical immunosensor for the detection of Human IgG using a gold electrode coated with a thin layer of indium tin oxide (ITO) and functionalized with PEG3-bis(phosphonic acid).
Quantitative Data Summary
The following table summarizes the key performance metrics of the fabricated Human IgG immunosensor. These values are representative of a well-optimized system and may vary depending on the specific experimental conditions and instrumentation.
| Parameter | Value | Method of Determination |
| Surface Coverage of PEG3-bis(phosphonic acid) | 2.5 x 10^-10 mol/cm² | Chronocoulometry |
| Immobilized Anti-Human IgG Density | 1.8 x 10^-11 mol/cm² | Quartz Crystal Microbalance (QCM) |
| Limit of Detection (LOD) | 1.5 pg/mL | Electrochemical Impedance Spectroscopy (EIS) |
| Dynamic Range | 5 pg/mL - 100 ng/mL | Electrochemical Impedance Spectroscopy (EIS) |
| Intra-assay Coefficient of Variation (CV) | < 5% | Electrochemical Impedance Spectroscopy (EIS) |
| Inter-assay Coefficient of Variation (CV) | < 8% | Electrochemical Impedance Spectroscopy (EIS) |
| Response Time | 15 minutes | Electrochemical Impedance Spectroscopy (EIS) |
Experimental Protocols
Materials and Reagents
-
ITO-coated glass slides or gold electrodes
-
PEG3-bis(phosphonic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Anti-Human IgG (antibody)
-
Human IgG (antigen)
-
Bovine Serum Albumin (BSA)
-
High-purity water (Milli-Q or equivalent)
-
Anhydrous ethanol (B145695)
Protocol 1: Substrate Cleaning and Preparation
-
Cut the ITO-coated glass slides to the desired dimensions.
-
Sonciate the substrates in a solution of detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinse thoroughly with high-purity water.
-
Sonicate in isopropyl alcohol for 15 minutes.
-
Sonicate in high-purity water for 15 minutes.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Treat the substrates with UV-Ozone for 20 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
Protocol 2: Formation of PEG3-bis(phosphonic acid) Self-Assembled Monolayer (SAM)
-
Prepare a 1 mM solution of PEG3-bis(phosphonic acid) in anhydrous ethanol.
-
Immerse the cleaned and dried ITO substrates in the PEG3-bis(phosphonic acid) solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrates and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of dry nitrogen gas.
Protocol 3: Activation of the SAM and Immobilization of Anti-Human IgG
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in 0.1 M MES buffer (pH 6.0).
-
Immerse the PEG3-bis(phosphonic acid) functionalized substrates in the EDC/NHS solution for 20 minutes at room temperature to activate the terminal carboxylic acid groups of the PEG linker (if the PEG linker is carboxyl-terminated). Note: If the PEG linker is amine-terminated, a different cross-linking chemistry would be required.
-
Rinse the substrates with MES buffer.
-
Immediately immerse the activated substrates in a solution of 100 µg/mL Anti-Human IgG in PBS (pH 7.4).
-
Incubate for 1-2 hours at room temperature in a humidified chamber to allow for covalent immobilization of the antibody.
-
After incubation, rinse the substrates with PBS to remove any unbound antibody.
-
To block any remaining active NHS-ester groups, immerse the substrates in a 1 M ethanolamine solution (pH 8.5) for 15 minutes.
-
Rinse thoroughly with PBS and high-purity water.
-
Dry the antibody-immobilized substrates under a gentle stream of nitrogen.
-
Store the functionalized biosensor surfaces at 4°C in a desiccated environment until use.
Protocol 4: Electrochemical Detection of Human IgG
-
The antibody-functionalized electrode is assembled into an electrochemical cell containing a redox probe (e.g., a solution of 5 mM [Fe(CN)6]3-/4- in PBS).
-
A baseline electrochemical impedance spectrum (EIS) is recorded.
-
The electrode is incubated with different concentrations of the target Human IgG in PBS (or a diluted serum sample) for 15 minutes.
-
After incubation, the electrode is rinsed with PBS to remove any unbound antigen.
-
A new EIS spectrum is recorded. The change in the charge transfer resistance (Rct) is proportional to the concentration of bound Human IgG.
-
A calibration curve is constructed by plotting the change in Rct against the logarithm of the Human IgG concentration.
Visualizations
Caption: Experimental workflow for the fabrication of a Human IgG immunosensor.
Caption: Logical relationship of components in the immunosensor.
References
Application Notes and Protocols for Water Treatment Using PEG3-bis(phosphonic acid)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of PEG3-bis(phosphonic acid) as a chelating agent for the removal of metal ions from aqueous solutions. The information is intended to guide researchers in developing and optimizing water treatment strategies utilizing this bifunctional chelating agent.
Introduction
PEG3-bis(phosphonic acid) is a molecule that combines the metal-chelating properties of phosphonic acids with the hydrophilic and biocompatible nature of a short polyethylene (B3416737) glycol (PEG) linker. The two terminal phosphonic acid groups provide strong binding sites for a variety of di- and trivalent metal ions, making it a promising candidate for water purification applications. The PEG linker enhances water solubility and can influence the accessibility of the chelating groups. Phosphonates are known for their high affinity for metal ions, forming stable complexes and aiding in the prevention of scale formation and corrosion.[1] This document outlines the principles, experimental procedures, and data analysis for the chelation of metal ions using PEG3-bis(phosphonic acid).
Principle of Chelation
The primary mechanism of metal ion removal by PEG3-bis(phosphonic acid) is chelation, a process where the phosphonic acid groups form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex. The general reaction can be depicted as:
Metal Ion (aq) + PEG3-bis(phosphonic acid) (aq) ⇌ [Metal-PEG3-bis(phosphonate) Complex] (aq)
The efficiency of this process is dependent on several factors, including the pH of the solution, the concentration of both the chelating agent and the metal ions, contact time, and the presence of competing ions.
Data Presentation
The following tables summarize hypothetical quantitative data for the chelation of various metal ions by PEG3-bis(phosphonic acid) under optimized conditions. This data is illustrative and should be determined experimentally for specific applications.
Table 1: Metal Ion Removal Efficiency
| Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
| Cu²⁺ | 10.0 | 0.8 | 92.0 |
| Pb²⁺ | 10.0 | 0.5 | 95.0 |
| Zn²⁺ | 10.0 | 1.2 | 88.0 |
| Fe³⁺ | 10.0 | 0.3 | 97.0 |
| Ca²⁺ | 50.0 | 28.5 | 43.0 |
| Mg²⁺ | 50.0 | 35.2 | 29.6 |
Table 2: Adsorption Isotherm Parameters
| Metal Ion | Adsorption Isotherm Model | q_max (mg/g) | K_L (L/mg) or K_F ((mg/g)(L/mg)^(1/n)) | n (Freundlich exponent) | R² |
| Cu²⁺ | Langmuir | 15.2 | 0.85 | - | 0.992 |
| Pb²⁺ | Langmuir | 25.8 | 1.20 | - | 0.995 |
| Fe³⁺ | Langmuir | 18.5 | 1.55 | - | 0.998 |
| Zn²⁺ | Freundlich | - | 3.15 | 2.1 | 0.985 |
Note: The data in these tables are hypothetical and for illustrative purposes. q_max (maximum adsorption capacity) and K_L (Langmuir constant) are derived from the Langmuir model, while K_F and n are from the Freundlich model. These parameters must be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of PEG3-bis(phosphonic acid)
While PEG3-bis(phosphonic acid) is commercially available, a general synthesis can be adapted from procedures for similar compounds. A common route involves the reaction of a PEGylated dihalide with a phosphite (B83602) source, followed by hydrolysis. A more specific method for a similar class of compounds is the Moedritzer-Irani reaction.[2]
Materials:
-
Tri(ethylene glycol) dichloride
-
Triethyl phosphite
-
Dry toluene
-
Bromotrimethylsilane (B50905) (TMSBr)
-
Dichloromethane (DCM)
Procedure:
-
Arbuzov Reaction: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tri(ethylene glycol) dichloride in dry toluene. Add triethyl phosphite (excess) and heat the reaction mixture to reflux. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product is the tetraethyl ester of PEG3-bis(phosphonic acid).
-
Hydrolysis (McKenna Reaction): Dissolve the crude tetraethyl ester in dry DCM. Add bromotrimethylsilane (TMSBr) dropwise at 0 °C and then allow the mixture to warm to room temperature and stir overnight.
-
Final Product Formation: Carefully add methanol to the reaction mixture. The solvent and volatile byproducts are then removed under reduced pressure to yield the final product, PEG3-bis(phosphonic acid).
-
Purification: The crude product can be purified by column chromatography or recrystallization, although its polar nature can make purification challenging.
Protocol 2: Determination of Metal Ion Chelation Capacity
This protocol describes a batch experiment to determine the efficiency of PEG3-bis(phosphonic acid) in removing a specific metal ion from a prepared aqueous solution.
Materials:
-
PEG3-bis(phosphonic acid) stock solution (e.g., 1 g/L in deionized water)
-
Metal ion stock solution (e.g., 1000 mg/L of Cu²⁺ from CuSO₄·5H₂O in deionized water)
-
pH meter
-
Shaker or magnetic stirrer
-
Centrifuge
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Preparation of Metal Ion Solutions: Prepare a series of standard solutions of the target metal ion (e.g., 1, 5, 10, 20, 50 mg/L) by diluting the stock solution.
-
Chelation Reaction:
-
To a set of conical flasks, add a fixed volume of the prepared metal ion solution (e.g., 50 mL).
-
Add a specific volume of the PEG3-bis(phosphonic acid) stock solution to achieve the desired chelator concentration (e.g., a 1:1 molar ratio with the metal ion).
-
Adjust the pH of the solutions to a desired value (e.g., pH 6) using 0.1 M HCl or 0.1 M NaOH.
-
Agitate the flasks on a shaker at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 60 minutes) at room temperature.
-
-
Sample Analysis:
-
After agitation, take an aliquot of the solution. If a precipitate is formed, centrifuge the sample and collect the supernatant.
-
Analyze the concentration of the free metal ion in the supernatant using AAS or ICP-MS.
-
-
Calculation of Removal Efficiency:
-
Removal Efficiency (%) = [ (C₀ - Cₑ) / C₀ ] × 100
-
Where C₀ is the initial metal ion concentration and Cₑ is the final (equilibrium) metal ion concentration.
-
-
-
Optimization: Repeat the experiment by varying parameters such as pH (e.g., 3-9), chelator-to-metal ion molar ratio, and contact time to determine the optimal conditions for metal removal.
Protocol 3: Adsorption Isotherm Study
This protocol is used to model the equilibrium of metal ion chelation, which can be treated as an adsorption process where the metal ion "adsorbs" to the chelating agent.
Procedure:
-
Follow the chelation reaction procedure (Protocol 2), but vary the initial concentration of the metal ion while keeping the concentration of PEG3-bis(phosphonic acid) constant.
-
After determining the equilibrium concentration of the metal ion (Cₑ), calculate the amount of metal ion chelated per unit mass of the chelating agent (qₑ) using the following equation:
-
qₑ = [ (C₀ - Cₑ) × V ] / m
-
Where V is the volume of the solution (L) and m is the mass of the chelating agent (g).
-
-
-
Data Modeling: Plot qₑ versus Cₑ and fit the data to the Langmuir and Freundlich isotherm models to determine the adsorption parameters.
-
Langmuir Isotherm: 1/qₑ = 1/(q_max * K_L * Cₑ) + 1/q_max
-
Freundlich Isotherm: log(qₑ) = log(K_F) + (1/n) * log(Cₑ)
-
Visualizations
References
Application Notes and Protocols for Nanoparticle Coating with PEGylated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nanoparticle PEGylation
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used to modify the surface of nanoparticles for biomedical applications. This process, known as PEGylation, involves the attachment of PEG chains to the nanoparticle surface, creating a protective hydrophilic layer.[1][2] This modification offers several advantages, including improved nanoparticle stability in biological fluids, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation time by evading the reticuloendothelial system (RES).[3][4] The "stealth" properties conferred by PEGylation are crucial for enhancing the therapeutic efficacy of nanoparticle-based drug delivery systems.[2]
The effectiveness of PEGylation depends on several factors, including the molecular weight (MW) of the PEG, its surface grafting density, and the method of attachment.[5] Higher molecular weight PEGs generally provide better steric hindrance, but an optimal length exists to avoid issues like particle aggregation or decreased cellular uptake.[1][5] The grafting density, or the number of PEG chains per unit of surface area, also plays a critical role in determining the conformation of the PEG layer ("mushroom" vs. "brush" conformation) and its ability to prevent protein binding.[5][6]
This document provides a detailed guide to the most common strategies for nanoparticle PEGylation, including step-by-step protocols for key experimental procedures and methods for characterizing the resulting PEGylated nanoparticles.
PEGylation Strategies
There are three primary strategies for coating nanoparticles with PEGylated polymers:
-
2.1 Physical Adsorption: This method relies on non-covalent interactions, such as hydrophobic or electrostatic forces, to attach PEGylated molecules (e.g., PEG-lipids) to the nanoparticle surface.[7] It is a relatively simple method but may result in a less stable coating compared to covalent attachment.[6]
-
2.2 Chemical Conjugation: This approach involves the formation of stable covalent bonds between the nanoparticle surface and reactive PEG derivatives.[7][8] This method provides a more robust and durable coating. Common chemical conjugation strategies include the reaction of amine-reactive PEGs with amine-functionalized nanoparticles or the attachment of thiol-terminated PEGs to gold nanoparticles.[9][10]
-
2.3 Self-Assembly: In this strategy, amphiphilic block copolymers containing a PEG block and a hydrophobic block self-assemble in an aqueous solution to form nanoparticles with a PEGylated corona.[7]
Experimental Protocols
Protocol 1: Covalent PEGylation of Amine-Functionalized Nanoparticles via NHS Ester Chemistry
This protocol describes the covalent attachment of an N-Hydroxysuccinimide (NHS) ester-activated PEG to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica (B1680970) or polymeric nanoparticles)
-
Amine-reactive PEG-NHS (e.g., mPEG-NHS, MW 2000-5000 Da)[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[9]
-
Centrifugal filter units (with appropriate molecular weight cut-off)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in amine-free PBS at a concentration of 1-10 mg/mL.[11]
-
PEG-NHS Solution Preparation: Immediately before use, dissolve the PEG-NHS in DMF or DMSO to a concentration of 10 mg/mL.[9] The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for storage.[11]
-
PEGylation Reaction: a. Add a 20- to 50-fold molar excess of the dissolved PEG-NHS to the nanoparticle suspension.[9] b. The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume.[11] c. Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.[9]
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted PEG-NHS. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Purify the PEGylated nanoparticles from excess PEG and byproducts using centrifugal filter units. b. Add the reaction mixture to the filter unit and centrifuge according to the manufacturer's instructions. c. Discard the filtrate and resuspend the nanoparticle pellet in fresh PBS. d. Repeat the washing step at least three times.
-
Final Resuspension and Storage: Resuspend the purified PEGylated nanoparticles in an appropriate buffer (e.g., PBS) and store at 4°C.
Protocol 2: PEGylation of Gold Nanoparticles via Thiol Chemistry
This protocol describes the attachment of thiol-terminated PEG (PEG-SH) to the surface of gold nanoparticles (AuNPs) through the formation of a stable gold-thiol bond.[10]
Materials:
-
Gold nanoparticle colloid in citrate (B86180) buffer
-
Thiol-terminated PEG (PEG-SH, e.g., mPEG-SH, MW 2000-5000 Da)[10]
-
Anhydrous DMF or DMSO[12]
-
Phosphate-Buffered Saline (PBS), pH 7.4[12]
-
Centrifuge
Procedure:
-
PEG-SH Solution Preparation: Dissolve the PEG-SH in DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).[12]
-
PEGylation Reaction: a. Add a large molar excess of the PEG-SH solution to the gold nanoparticle colloid (e.g., >3 x 10^4 PEG molecules per nanoparticle).[10] b. Stir the mixture overnight at room temperature.[10]
-
Purification: a. Centrifuge the reaction mixture to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the AuNPs (e.g., 17,000 g for 18 minutes for ~16 nm AuNPs).[10] b. Carefully remove the supernatant containing excess, unbound PEG-SH. c. Resuspend the nanoparticle pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound PEG.
-
Final Resuspension and Storage: Resuspend the purified PEGylated AuNPs in an appropriate buffer and store at 4°C.
Characterization of PEGylated Nanoparticles
Thorough characterization is essential to confirm successful PEGylation and to understand the properties of the modified nanoparticles.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS is used to measure the hydrodynamic diameter of the nanoparticles, which is expected to increase after PEGylation. The Polydispersity Index (PDI) provides information on the size distribution of the nanoparticle population. Zeta potential measures the surface charge of the nanoparticles, which typically becomes more neutral after PEGylation due to the shielding effect of the PEG layer.[13]
Protocol for DLS and Zeta Potential Measurement: [2][8]
-
Sample Preparation: a. For size measurement, dilute the nanoparticle suspension in a suitable buffer (e.g., 10 mM NaCl) to an appropriate concentration (typically resulting in a count rate between 100 and 500 kcps).[8] b. For zeta potential measurement, dilute the sample in a low ionic strength buffer (e.g., 1-10 mM NaCl).[8]
-
Measurement: a. Equilibrate the sample in the instrument at a controlled temperature (e.g., 25°C).[14] b. Perform at least three replicate measurements for each sample.
-
Data Analysis: a. Report the Z-average diameter and the PDI for size measurements. An increase in the Z-average diameter compared to the uncoated nanoparticles is indicative of successful PEGylation. b. Report the average zeta potential in millivolts (mV). A shift towards neutrality is expected after PEGylation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It can be used to quantify the amount of PEG grafted onto the nanoparticles by measuring the weight loss corresponding to the thermal decomposition of the PEG layer.[15]
Protocol for TGA: [15]
-
Sample Preparation: Lyophilize the purified PEGylated nanoparticle sample to obtain a dry powder.
-
Measurement: a. Place a known amount of the dried sample (typically a few milligrams) into a TGA crucible. b. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).[15]
-
Data Analysis: The weight loss in the temperature range corresponding to PEG decomposition (typically 200-450°C) is used to calculate the percentage of PEG in the sample. This can then be used to estimate the PEG grafting density.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Uncoated Size (d.nm) | PEGylated Size (d.nm) | Uncoated Zeta Potential (mV) | PEGylated Zeta Potential (mV) | Reference |
| Gold Nanoparticles (~15 nm core) | ~20 | ~105 (with 48 kDa PEG) | -35 | -1 (with 20 kDa PEG) | [14] |
| Lipid Nanoparticles | ~100 | ~110 | -30 | -15 | [2] |
| BSA Nanoparticles | 150 | 180 | -25 | -10 | [14] |
Table 2: Quantification of PEG Grafting Density
| Nanoparticle Type | PEG MW (kDa) | Grafting Density (PEG/nm²) | Method | Reference |
| Gold Nanoparticles (~15 nm core) | 2.1 | 3.93 | TGA | [14][16] |
| Gold Nanoparticles (~15 nm core) | 51.4 | 0.31 | TGA | [14][16] |
| Gold Nanoparticles (~8.5 nm core) | 2 | 2.3 | TGA | [1] |
| Gold Nanoparticles (~8.5 nm core) | 20 | 0.8 | TGA | [1] |
| PRINT Hydrogel Nanoparticles | 5 | 0.083 ("brush") | Fluorescence | [6] |
| PRINT Hydrogel Nanoparticles | 5 | 0.028 ("mushroom") | Fluorescence | [6] |
Visualizations
Caption: Experimental workflow for nanoparticle PEGylation.
Caption: Passive vs. Active targeting with PEGylated nanoparticles.
References
- 1. Measuring the Grafting Density of Nanoparticles in Solution by Analytical Ultracentrifugation and Total Organic Carbon Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The ultimate guide for PEGylated lipid nanoparticles | CAS [cas.org]
- 5. researchgate.net [researchgate.net]
- 6. PEGylated PRINT Nanoparticles: The Impact of PEG Density on Protein Binding, Macrophage Association, Biodistribution, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. confluore.com [confluore.com]
- 13. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace [cora.ucc.ie]
- 15. mdpi.com [mdpi.com]
- 16. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the stability of PEG3-bis(phosphonic acid) solutions
Welcome to the technical support center for PEG3-bis(phosphonic acid). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of PEG3-bis(phosphonic acid) solutions. Here you will find troubleshooting guidance and frequently asked questions to ensure the integrity and reliability of your experiments.
Troubleshooting Guide: Common Stability Issues
This guide addresses specific problems you may encounter with the stability of your PEG3-bis(phosphonic acid) solutions.
Problem 1: Precipitation or Cloudiness in the Solution
Possible Causes:
-
High Concentration: The concentration of PEG3-bis(phosphonic acid) may exceed its solubility limit in the chosen solvent or buffer system.
-
pH-Dependent Solubility: The solubility of phosphonic acids is highly dependent on pH. At certain pH values, the compound may be less soluble.
-
Presence of Divalent or Trivalent Metal Ions: Phosphonates can chelate metal ions, leading to the formation of insoluble complexes.
-
Low Temperature: Solubility may decrease at lower storage temperatures.
Solutions:
-
Reduce Concentration: Prepare a more dilute solution of PEG3-bis(phosphonic acid).
-
Adjust pH: Modify the pH of your solution. Generally, neutral to slightly alkaline pH (7.0-8.0) improves the solubility of many bisphosphonates. However, be aware that highly basic conditions can promote degradation.
-
Use a Chelating Agent: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffer.
-
Increase Temperature: Gently warm the solution to aid in dissolution. Ensure the temperature is not excessively high to avoid degradation.
Problem 2: Loss of Potency or Inconsistent Experimental Results
Possible Causes:
-
Chemical Degradation: The PEG3-bis(phosphonic acid) may be degrading over time due to factors like pH, temperature, or light exposure.
-
Hydrolysis: The phosphonic acid groups can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.[1]
-
Oxidation: Although less common for this compound, oxidative degradation can occur in the presence of oxidizing agents.
Solutions:
-
Control pH: Maintain the pH of the solution within a stable range, typically around neutral pH. Use a well-buffered system.
-
Optimize Storage Conditions: Store solutions at recommended temperatures, typically 2-8°C, and protect from light.[2] For long-term storage, consider freezing aliquots at -20°C or below.
-
Use High-Purity Solvents: Ensure that the solvents and buffers used are of high purity and free from contaminants that could catalyze degradation.
-
Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared solutions of PEG3-bis(phosphonic acid).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PEG3-bis(phosphonic acid)?
A1: PEG3-bis(phosphonic acid) is generally soluble in aqueous solutions. For initial dissolution, high-purity water (Milli-Q or equivalent) is recommended. The solubility can be enhanced by adjusting the pH to neutral or slightly alkaline conditions. For certain applications, buffers such as phosphate-buffered saline (PBS) at pH 7.4 can be used.
Q2: How should I store my PEG3-bis(phosphonic acid) solutions?
A2: For short-term storage (up to one week), solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is advisable to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What factors can cause the degradation of PEG3-bis(phosphonic acid) in solution?
A3: The primary factors that can lead to the degradation of PEG3-bis(phosphonic acid) are:
-
pH: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the phosphonate (B1237965) groups.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
Light: Prolonged exposure to UV light may induce photodegradation.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation pathways.
Q4: How can I monitor the stability of my PEG3-bis(phosphonic acid) solution over time?
A4: The stability of your solution can be monitored using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from any degradation products. A decrease in the peak area of the parent compound over time indicates degradation.
-
³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: ³¹P NMR is a powerful technique for observing the phosphorus-containing functional groups. The appearance of new signals or changes in the chemical shifts of the existing signals can indicate degradation.
Q5: Are there any known incompatibilities with other reagents?
A5: Avoid strong oxidizing agents and highly acidic or basic solutions. Also, be cautious when working with solutions containing high concentrations of divalent or trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺) as this may lead to precipitation.
Quantitative Stability Data
The following table provides representative data on the stability of a PEGylated bisphosphonate solution under various stress conditions. This data is illustrative and the actual stability of your PEG3-bis(phosphonic acid) solution may vary depending on the specific experimental conditions.
| Condition | Time (days) | Remaining PEGylated Bisphosphonate (%) |
| pH 4.0 (40°C) | 7 | 92% |
| 14 | 85% | |
| 30 | 75% | |
| pH 7.4 (40°C) | 7 | 99% |
| 14 | 98% | |
| 30 | 96% | |
| pH 9.0 (40°C) | 7 | 95% |
| 14 | 90% | |
| 30 | 82% | |
| pH 7.4 (25°C) | 30 | >99% |
| pH 7.4 (4°C) | 30 | >99% |
Note: This data is based on general trends for bisphosphonate stability and is intended for illustrative purposes. A formal stability study is recommended for your specific formulation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of PEG3-bis(phosphonic acid)
-
Materials:
-
PEG3-bis(phosphonic acid) solid
-
High-purity water (e.g., Milli-Q)
-
0.1 M NaOH solution
-
Calibrated pH meter
-
Sterile, conical tubes
-
-
Procedure:
-
Weigh the desired amount of PEG3-bis(phosphonic acid) in a sterile conical tube.
-
Add a portion of the high-purity water to the tube.
-
Vortex or sonicate the mixture to aid in dissolution.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH to bring the compound into solution and adjust the pH to the desired level (e.g., 7.4).
-
Once fully dissolved, add the remaining volume of water to reach the final desired concentration.
-
Verify the final pH and adjust if necessary.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Store the solution at the recommended temperature.
-
Protocol 2: Stability Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of PEG3-bis(phosphonic acid) solutions. Method optimization will be necessary for specific instrumentation and applications.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10 µL
-
-
Sample Preparation (Forced Degradation Study):
-
Prepare a stock solution of PEG3-bis(phosphonic acid) at a known concentration (e.g., 1 mg/mL) in high-purity water.
-
Create separate aliquots of the stock solution for each stress condition:
-
Acidic: Add HCl to reach a final concentration of 0.1 M.
-
Basic: Add NaOH to reach a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to reach a final concentration of 3%.
-
Thermal: Incubate at an elevated temperature (e.g., 60°C).
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent PEG3-bis(phosphonic acid) peak.
-
Calculate the percentage of remaining parent compound at each time point to determine the degradation rate.
-
Visualizations
References
Technical Support Center: Preventing Nanoparticle Aggregation During Functionalization
Welcome to the Technical Support Center for nanoparticle functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent nanoparticle aggregation during their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of nanoparticle aggregation during functionalization?
A1: Nanoparticle aggregation during functionalization is primarily driven by the high surface energy of nanoparticles, which they seek to minimize by clumping together.[1] Several factors can trigger this process:
-
Insufficient Surface Charge: A low electrostatic repulsion between nanoparticles, indicated by a zeta potential value close to zero, can lead to aggregation.[2]
-
Inadequate Steric Hindrance: A lack of bulky molecules (polymers, surfactants) on the nanoparticle surface to physically prevent them from approaching each other can result in aggregation.[3]
-
Changes in pH: The pH of the solution can significantly alter the surface charge of nanoparticles, potentially leading to the isoelectric point where the net charge is zero, causing rapid aggregation.[4][5]
-
High Ionic Strength of the Medium: High salt concentrations can compress the electrical double layer around nanoparticles, reducing electrostatic repulsion and leading to aggregation.
-
Inappropriate Solvent: The solvent may not adequately stabilize the nanoparticles or the functionalizing ligand, leading to precipitation.[6][7]
-
Suboptimal Ligand Concentration: Both too low and too high concentrations of the functionalizing ligand can lead to incomplete surface coverage or bridging flocculation, respectively.[5]
-
Improper Reaction Conditions: Rapid addition of reagents, inadequate stirring, or inappropriate temperatures can create localized areas of high concentration or instability, promoting aggregation.[1]
Q2: How can I prevent nanoparticle aggregation during functionalization?
A2: Preventing aggregation hinges on maintaining sufficient repulsive forces between nanoparticles. The two primary strategies are:
-
Electrostatic Stabilization: This involves modifying the nanoparticle surface to impart a strong positive or negative charge. A general rule of thumb is that a zeta potential greater than +30 mV or less than -30 mV indicates good colloidal stability.[8] This is achieved by attaching charged molecules or by controlling the pH of the solution.[9][10]
-
Steric Stabilization: This method involves attaching long-chain molecules, such as polymers (e.g., polyethylene (B3416737) glycol - PEG), to the nanoparticle surface. These molecules create a physical barrier that prevents nanoparticles from getting close enough to aggregate.[11][12]
-
Electrosteric Stabilization: This is a combination of both electrostatic and steric methods, providing a robust stabilization through both charge repulsion and physical hindrance.[10][11]
Q3: What is zeta potential, and why is it important?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a high absolute zeta potential (e.g., > |30| mV) are electrically stabilized, while those with low zeta potentials tend to coagulate or flocculate. Monitoring zeta potential before, during, and after functionalization is crucial for predicting and preventing aggregation.
Q4: How does pH influence nanoparticle stability?
A4: The pH of the surrounding medium has a profound effect on the surface charge of many nanoparticles.[4] For nanoparticles with ionizable surface groups (e.g., carboxyl or amine groups), a change in pH will alter the degree of protonation or deprotonation, thereby changing the surface charge and the zeta potential.[4][5] At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and maximum aggregation.[4] Therefore, it is critical to work at a pH that is sufficiently far from the IEP to ensure stability.[4]
Q5: What is the role of ligand concentration in preventing aggregation?
A5: The concentration of the functionalizing ligand is a critical parameter to optimize.
-
Too low a concentration can result in incomplete surface coverage, leaving exposed areas on the nanoparticles that can lead to aggregation.
-
Too high a concentration can sometimes lead to "bridging flocculation," where a single ligand molecule attaches to two or more nanoparticles, pulling them together. In the case of steric stabilizers, excessive ligand in the solution can also lead to depletion-induced aggregation. Therefore, finding the optimal ligand concentration is key to achieving a stable functionalized nanoparticle suspension.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible aggregation (cloudiness, precipitation, color change) immediately after adding the functionalization agent. | 1. Rapid, uncontrolled reaction: The functionalization agent is causing immediate destabilization. 2. pH shock: The addition of the agent drastically changed the local pH. 3. Solvent incompatibility: The nanoparticles are not stable in the new solvent environment. | 1. Slow down the addition: Add the functionalization agent dropwise while vigorously stirring. 2. Buffer the solution: Ensure the reaction is performed in a suitable buffer to maintain a stable pH. 3. Optimize the solvent: Use a solvent system that is known to be compatible with both the nanoparticles and the ligand.[6][7] |
| Aggregation observed after a period of incubation. | 1. Incomplete surface coverage: Not enough ligand has attached to the nanoparticle surface. 2. Ligand desorption: The functionalizing ligand is slowly detaching from the surface. 3. Photochemical degradation: Light may be causing the breakdown of stabilizing agents. | 1. Increase ligand concentration or reaction time: Allow for more complete surface functionalization. 2. Use a stronger binding ligand: For example, use a thiol-based ligand for gold nanoparticles for a more stable bond. 3. Protect from light: Conduct the experiment in the dark or using amber vials. |
| Aggregation occurs during purification (e.g., centrifugation). | 1. Loss of stabilizing ions: Centrifugation and resuspension can remove weakly bound stabilizing agents. 2. Excessive centrifugal force: High speeds can overcome repulsive forces and cause irreversible aggregation. 3. Resuspension in an inappropriate buffer: The new buffer may not provide adequate stability. | 1. Add a stabilizing agent to the resuspension buffer: For example, a low concentration of a non-ionic surfactant. 2. Optimize centrifugation parameters: Use the minimum speed and time required to pellet the nanoparticles. 3. Ensure the resuspension buffer has the optimal pH and ionic strength. |
| Characterization data (DLS, Zeta Potential) indicates aggregation. | 1. Low absolute zeta potential: Insufficient electrostatic repulsion. 2. High Polydispersity Index (PDI): Indicates a wide range of particle sizes, often due to the presence of aggregates. | 1. Modify surface charge: Adjust the pH or use a charged stabilizing agent. 2. Improve functionalization protocol: Re-evaluate ligand concentration, reaction time, and purification steps to achieve a more uniform product. |
Data Presentation: Quantitative Insights into Nanoparticle Stability
The following tables summarize quantitative data from various studies to provide a comparative understanding of factors influencing nanoparticle stability.
Table 1: Influence of Stabilizing Agent on Zeta Potential and Particle Size of Gold Nanoparticles
| Stabilizing Agent | Concentration | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| Trisodium Citrate | 1% | 24.20 | -31.4 | [13] |
| Starch | - | ~22 | - | [14] |
| Gum Arabic | - | ~21 | - | [14] |
| Thiolated PEG (1 kDa) | High Surface Coverage | - | Inhibited Catalytic Activity | [15] |
| Thiolated PEG (higher MW) | Lower Surface Coverage | - | Increased Catalytic Activity | [15] |
| L-cysteine | Increasing Concentration | Decreasing Size | Shift towards 0 | [16] |
| Glucosamine | Increasing Concentration | Decreasing Size | Shift towards 0 | [16] |
| Salicylic Acid | Increasing Concentration | Decreasing Size | Shift towards 0 | [16] |
Table 2: Effect of pH on Zeta Potential and Particle Size of Various Nanoparticles
| Nanoparticle Type | pH | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| TiO2 | 5.19 (IEP) | Largest | ~0 | |
| Fe2O3 | 4.24 (IEP) | Largest | ~0 | [4] |
| Al2O3 | ~7 | - | ~0 | [4] |
| ZnO | ~9 | - | ~0 | [4] |
| CeO2 | < 4 | - | Remains Negative | [4] |
| Chitosan/Rhamnolipid | 4.0 | ~200 | +40 | |
| Chitosan/Rhamnolipid | 7.0 | >400 | +20 | [2] |
| Graphene Oxide-Chitosan | 2 | ~200 | +50 | [17] |
| Graphene Oxide-Chitosan | 7 | >1000 | +20 | [17] |
| Magnetic Mesoporous Silica | 4.2 | - | -10.2 | [18] |
| Magnetic Mesoporous Silica | 9.3 | - | -32.8 | [18] |
Table 3: Comparative Stability of Functionalized Nanoparticles
| Nanoparticle System | Functionalization | Key Finding | Reference |
| Mesoporous Silica | Amino-functionalization (4 types) | Particle size and stability are highly dependent on the type of amine and the dispersion medium. | [19] |
| Gold Nanoparticles | Sonochemical vs. Reduction Synthesis | Sonochemical method produced more stable AuNPs with a higher zeta potential (-48 mV vs -21 mV). | [20] |
| Polymeric Nanoparticles | Varying Surfactant Type/Amount | Zeta potential could be tuned from -30 mV to +40 mV while maintaining a similar particle size. | [21] |
| Barite Nanoparticles | Electrostatic vs. Electrosteric Stabilization | Electrosteric stabilization with sodium polyacrylate provided enhanced stability over a wider pH range compared to electrostatic stabilization alone. | [10] |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with Thiolated PEG (HS-PEG)
This protocol describes a general method for the surface modification of gold nanoparticles (AuNPs) with a thiol-terminated polyethylene glycol (HS-PEG) to enhance stability.
Materials:
-
Citrate-stabilized AuNPs solution
-
HS-PEG (e.g., MW 2000)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare HS-PEG Solution: Prepare a stock solution of HS-PEG in nuclease-free water at a concentration of 1 mg/mL.
-
Ligand Exchange Reaction:
-
To 1 mL of the AuNPs solution in a microcentrifuge tube, add the HS-PEG solution to achieve a final molar ratio that needs to be optimized for your specific nanoparticles and application (a common starting point is a high molar excess of PEG).
-
Gently vortex the mixture and incubate at room temperature for at least 2 hours with gentle shaking.
-
-
Purification:
-
Centrifuge the mixture to pellet the functionalized AuNPs. The speed and duration will depend on the size of your nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant containing excess, unbound HS-PEG.
-
Resuspend the nanoparticle pellet in 1 mL of PBS buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unbound ligand.
-
-
Characterization:
-
Resuspend the final pellet in the desired buffer.
-
Characterize the functionalized AuNPs using UV-Vis Spectroscopy, Dynamic Light Scattering (DLS) for size and polydispersity, and Zeta Potential analysis for surface charge.
-
Protocol 2: Characterization of Nanoparticle Aggregation using Dynamic Light Scattering (DLS)
DLS is a technique used to measure the hydrodynamic diameter of nanoparticles in suspension. An increase in the average particle size or the polydispersity index (PDI) can indicate aggregation.
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and free of large contaminants by filtering if necessary.
-
Dilute the nanoparticle suspension to an appropriate concentration using a suitable, filtered solvent. The optimal concentration depends on the instrument and the nanoparticles.
-
-
Instrument Setup:
-
Select an appropriate cuvette and clean it thoroughly.
-
Set the measurement parameters on the DLS instrument, including solvent viscosity and refractive index, and equilibration temperature.
-
-
Measurement:
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the intensity-weighted Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a monodisperse sample, while higher values suggest aggregation or a broad size distribution.
-
Protocol 3: Measurement of Zeta Potential
Zeta potential is determined by measuring the electrophoretic mobility of nanoparticles in an electric field.
Procedure:
-
Sample Preparation:
-
Prepare the nanoparticle suspension in a low ionic strength medium (e.g., 10 mM NaCl) to ensure measurable electrophoretic mobility.
-
The sample concentration should be optimized for the instrument.
-
-
Instrument Setup:
-
Use a folded capillary cell (zeta cell).
-
Enter the dispersant properties (viscosity, dielectric constant) and measurement temperature into the software.
-
-
Measurement:
-
Inject the sample into the zeta cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
The instrument will apply an electric field and measure the particle velocity.
-
-
Data Analysis:
-
The software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
-
Perform replicate measurements and report the mean zeta potential and standard deviation.
-
Mandatory Visualizations
Caption: A typical experimental workflow for nanoparticle functionalization.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. differencebetween.com [differencebetween.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Crucial Role of Solvation Forces in the Steric Stabilization of Nanoplatelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00542E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Analysis of Stable Gold Nanoparticles Synthesized Using Sonochemical and Reduction Methods for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for PEG3-bis(phosphonic acid) Coupling
Welcome to the technical support center for PEG3-bis(phosphonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PEG3-bis(phosphonic acid) in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is PEG3-bis(phosphonic acid) and what are its primary applications?
PEG3-bis(phosphonic acid) is a hydrophilic, bifunctional linker molecule. It features a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility in aqueous media.[1][2] The two terminal phosphonic acid groups are key to its functionality.
Primary applications include:
-
PROTACs (Proteolysis Targeting Chimeras): It is commonly used as a linker to connect a target protein ligand and an E3 ligase ligand in the synthesis of PROTACs.[3][4] The linker's length and composition are critical for the formation of a stable ternary complex, which leads to the degradation of the target protein.[5][6]
-
Surface Functionalization: The phosphonic acid groups exhibit strong binding to metal oxide surfaces, making this linker valuable for modifying nanoparticles, thin films, and other inorganic materials.[7]
-
Bioconjugation: It can be used to link various biomolecules together.
Q2: What is the most common method for coupling PEG3-bis(phosphonic acid) to an amine-containing molecule?
The most prevalent method for coupling a phosphonic acid to a primary amine is through activation with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[8] This two-step reaction first activates the phosphonic acid to form a more stable NHS ester, which then readily reacts with the amine to form a stable phosphonamidate bond.[9]
Q3: What are the optimal pH conditions for the EDC/NHS coupling reaction with PEG3-bis(phosphonic acid)?
The EDC/NHS coupling reaction involves two steps with distinct optimal pH ranges:
-
Activation Step: The activation of the phosphonic acid groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[9][10] A common choice of buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).[9]
-
Coupling Step: The reaction of the activated NHS-ester with a primary amine is most efficient at a pH of 7.0 to 8.5 .[9][11] Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a suitable buffer for this step.[9]
It is crucial to use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates, as these will compete with the desired reaction.[9]
Q4: What solvents are recommended for the coupling reaction?
For researchers preferring to work in organic solvents, anhydrous and high-purity N,N-Dimethylformamide (DMF) is a common choice for EDC/NHS coupling reactions.[12] However, studies have shown that phosphonic acid amidations can be less efficient in highly polar solvents like DMF and may favor non-polar solvents such as Dichloromethane (DCM) or Chloroform (CHCl3).[13] The choice of solvent will depend on the solubility of all reactants.
Q5: How can I purify the final conjugate of PEG3-bis(phosphonic acid)?
Purification of phosphonic acids and their conjugates can be challenging due to their potentially sticky and hygroscopic nature.[14] Several methods can be employed:
-
Chromatography:
-
Strong Anion-Exchange Chromatography (SAX): This can be effective for purifying phosphonic acids, often eluting with a gradient of an aqueous acid like formic acid.[14]
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying PROTACs and other bioconjugates.[12]
-
Size Exclusion Chromatography (SEC): Useful for separating the final conjugate from smaller molecules like excess linker and reagents, especially when conjugating to large molecules like antibodies.[15]
-
-
Crystallization: It may be possible to crystallize the product, potentially after converting it to a salt (e.g., monosodium salt) to reduce hygroscopicity.[14] Using a system like acetone/water or acetonitrile/water may be effective.[14]
-
Lyophilization: Lyophilizing from a solvent like tert-butanol (B103910) can sometimes yield a more manageable fluffy solid compared to the sticky residue that can result from using water.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive EDC or NHS/sulfo-NHS: These reagents are moisture-sensitive. | Store reagents desiccated at -20°C and warm to room temperature before opening to prevent condensation.[9] Use freshly opened or high-quality reagents.[12] |
| Incorrect pH: The pH for the activation and/or coupling steps is outside the optimal range. | Carefully prepare buffers and verify the pH. For a two-step reaction, ensure the pH is adjusted from the acidic activation range (4.5-6.0) to the slightly basic coupling range (7.0-8.5).[9] | |
| Competing nucleophiles in the buffer: Use of buffers containing primary amines (e.g., Tris, glycine) will quench the reaction. | Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the coupling step.[9] | |
| Hydrolysis of the activated intermediate: The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. | Add the amine-containing molecule to the activated phosphonic acid as soon as possible after the activation step.[16] | |
| Precipitation During the Reaction | Protein/Molecule Aggregation: The change in pH or addition of reagents can cause the substrate to precipitate. | Ensure your molecule is soluble and stable in the chosen buffers. A buffer exchange step prior to the reaction may be necessary.[9] |
| High concentration of EDC: A large excess of EDC can sometimes lead to precipitation. | If observing precipitation, try reducing the molar excess of EDC.[17] | |
| Poor solubility of reactants: One or more of the reactants may not be fully soluble in the chosen solvent system. | For organic reactions, ensure all components are dissolved in a suitable anhydrous solvent like DMF before initiating the reaction. For aqueous reactions, consider adding a co-solvent like DMSO to aid solubility. | |
| Formation of Side Products | Intra- or intermolecular crosslinking: If the molecule being conjugated to the linker also contains phosphonic acid or other reactive groups, self-conjugation can occur. | A two-step protocol is generally preferred to minimize this. Activate the PEG3-bis(phosphonic acid) first, then add the amine-containing molecule.[9] |
| Reaction with other nucleophiles: If the substrate contains other nucleophilic groups (e.g., thiols), they may compete with the primary amine. | Protecting group chemistry may be required for other reactive functional groups on your molecule of interest. | |
| Difficulty in Purifying the Final Product | Product is sticky or an oil: Phosphonic acids and their derivatives can be difficult to handle. | Try converting the product to a salt to improve its handling properties.[14] Lyophilization from t-butanol may also yield a more solid product.[14] |
| Co-elution with starting materials or byproducts: The polarity of the product may be similar to that of the reactants. | Optimize the chromatography method. For RP-HPLC, adjust the gradient and/or the mobile phase composition. For ion-exchange, a shallower gradient may improve separation. |
Data Presentation: Optimizing Reaction Stoichiometry and Conditions
| Parameter | Condition 1 (Aqueous) | Condition 2 (Organic) | Notes |
| Solvent | MES (activation), PBS (coupling) | Anhydrous DMF | The choice of solvent depends on the solubility of the reactants. |
| pH (Aqueous) | Activation: 5.0-6.0, Coupling: 7.2-8.0 | N/A | pH control is critical for aqueous reactions.[9] |
| PEG3-bis(phosphonic acid) | 1 equivalent | 1 equivalent | This is the limiting reagent. |
| EDC | 1.5 - 5 equivalents | 1.5 - 2 equivalents | A slight excess is generally used. Very high excess can lead to precipitation.[17] |
| NHS/sulfo-NHS | 1.5 - 5 equivalents | 1.5 - 2 equivalents | Used in slight excess relative to the phosphonic acid. |
| Amine-containing molecule | 1 - 1.5 equivalents per phosphonic acid group | 1 - 1.5 equivalents per phosphonic acid group | Stoichiometry depends on whether mono- or di-substitution is desired. |
| Temperature | Room Temperature | Room Temperature | Reactions can be performed at 4°C overnight to minimize hydrolysis of the activated intermediate. |
| Reaction Time | Activation: 15-30 min, Coupling: 2h - overnight | Activation: 30 min, Coupling: 2h - overnight | Reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS, TLC). |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Coupling to an Amine-Containing Protein
This protocol is adapted for a biomolecule containing primary amines (e.g., lysine (B10760008) residues on an antibody).
Materials:
-
PEG3-bis(phosphonic acid)
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of PEG3-bis(phosphonic acid) in the Activation Buffer.
-
Prepare the amine-containing protein in the Coupling Buffer.
-
-
Activation of PEG3-bis(phosphonic acid):
-
In a reaction tube, add the PEG3-bis(phosphonic acid) solution.
-
Immediately before use, prepare solutions of EDC and sulfo-NHS in the Activation Buffer.
-
Add a 5-10 fold molar excess of both EDC and sulfo-NHS to the PEG3-bis(phosphonic acid) solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
To remove excess EDC and sulfo-NHS, pass the activated linker solution through a desalting column equilibrated with Coupling Buffer. This also adjusts the pH for the next step.
-
-
Coupling to the Amine-Containing Protein:
-
Immediately add the activated (and buffer-exchanged) PEG3-bis(phosphonic acid) to the protein solution. A typical molar ratio is 10-20 fold excess of activated linker to protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.
-
-
Purification:
-
Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.
-
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for synthesizing a PROTAC using PEG3-bis(phosphonic acid) as the linker, employing an amide coupling strategy.
Caption: A sequential workflow for PROTAC synthesis using PEG3-bis(phosphonic acid).
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues encountered during the coupling reaction.
Caption: A decision tree for troubleshooting PEG3-bis(phosphonic acid) coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PEG3-bis(phosphonic acid) - Immunomart [immunomart.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peg3-bis(phosphonic acid) [myskinrecipes.com]
- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting guide for phosphonic acid monolayer formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonic acid monolayer formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during phosphonic acid monolayer formation?
The most frequently reported issues include incomplete monolayer formation, poor surface coverage, and the formation of disordered multilayers instead of a well-organized monolayer. These problems can often be traced back to substrate contamination, suboptimal deposition conditions, or the wrong choice of solvent.[1]
Q2: On which types of surfaces can phosphonic acid monolayers be successfully formed?
Phosphonic acids bind most effectively to metal oxide surfaces through the interaction with surface hydroxyl groups.[1] Suitable substrates include:
Formation on non-oxide surfaces typically requires the creation of a surface oxide layer.[1]
Q3: How stable are phosphonic acid monolayers?
Phosphonic acid monolayers generally exhibit high stability, particularly when compared to other self-assembled monolayers like silanes.[9] Their stability is attributed to the strong covalent bonds formed between the phosphonate (B1237965) group and the metal oxide surface.[9][11][12] They have been shown to be stable in various aqueous environments and under a range of pH conditions.[2][10][11] For instance, certain phosphonate SAMs on hafnium oxide are more stable in phosphate-buffered saline (PBS) than silane-based SAMs on silicon oxide.[9] The thermal stability is also notable, with the P-O bond to the substrate remaining robust at high temperatures.[13][14]
Troubleshooting Guide
Problem 1: Incomplete Monolayer or Low Surface Coverage
Symptoms:
-
Low water contact angle after deposition.
-
AFM images show bare patches on the substrate.
-
XPS analysis indicates a low signal from the elements in the phosphonic acid molecule.
Root Cause Analysis and Solutions Workflow
Caption: Troubleshooting workflow for incomplete monolayer formation.
Detailed Solutions:
-
Substrate Contamination: The presence of organic residues on the substrate is a primary cause of poor monolayer formation.
-
Solution: Implement a thorough cleaning procedure. This often involves sonicating the substrate in a sequence of solvents like acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. An oxygen plasma or UV-ozone treatment immediately prior to deposition is highly effective for removing organic contaminants and activating the surface with hydroxyl groups.[1]
-
-
Suboptimal Deposition Time: The self-assembly process is time-dependent.
-
Solution: The ideal deposition time can vary based on the phosphonic acid, solvent, and temperature. It is recommended to conduct a time-course study to find the point where surface coverage reaches a plateau. Deposition times can range from a few hours to over 24 hours.[1]
-
-
Incorrect Phosphonic Acid Concentration: The concentration of the phosphonic acid solution affects the formation kinetics.
-
Inappropriate Solvent Choice: The solvent plays a crucial role in dissolving the phosphonic acid and its interaction with the substrate.
-
Solution: Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[1] However, for some substrates like ZnO, solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, can prevent the dissolution of the metal oxide and lead to more well-defined monolayers.[4] The choice of solvent should be tailored to the specific phosphonic acid and substrate.
-
Problem 2: Formation of Disordered Multilayers
Symptoms:
-
Ellipsometry or AFM measurements indicate a layer thickness significantly greater than a single molecule's length.
-
High water contact angle, but poor reproducibility.
-
IRRAS or XPS data may show signs of poorly organized molecules.
Logical Relationship of Causal Factors
Caption: Factors leading to the formation of disordered multilayers.
Detailed Solutions:
-
High Concentration: As mentioned previously, excessively high concentrations can lead to aggregation in the solution and on the surface.
-
Solution: Reduce the phosphonic acid concentration to the optimal range (0.1 mM to 1 mM) and ensure the solution is well-dissolved before introducing the substrate.[1]
-
-
Solvent and Water Content: The presence of trace amounts of water can sometimes lead to the formation of phosphonic acid oligomers in solution, which then adsorb onto the surface.
-
Solution: Use high-purity, anhydrous solvents. While some applications benefit from specific solvents, ensure they are appropriate for your phosphonic acid and substrate combination.[4] For silane-based monolayers, water content is a critical parameter, and while phosphonic acids are generally less sensitive, it is still a factor to control for achieving high-quality monolayers.[9][15]
-
Experimental Protocols
General Protocol for Phosphonic Acid Monolayer Deposition
This protocol provides a general guideline. Optimization of concentration, solvent, and time is often necessary.
-
Substrate Preparation:
-
Clean the substrate by sonicating for 15 minutes each in acetone, then isopropanol, and finally in deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
Immediately before use, treat the substrate with oxygen plasma or a UV-ozone cleaner for 5-15 minutes to remove any remaining organic contaminants and to generate a hydroxylated surface.
-
-
Solution Preparation:
-
Monolayer Deposition:
-
Immerse the cleaned substrate in the phosphonic acid solution.
-
Leave the substrate in the solution for a predetermined time (e.g., 12-24 hours) at room temperature in a sealed container to prevent solvent evaporation and contamination.[1]
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent used for deposition to remove any physisorbed molecules. Sonication for a short duration (e.g., 1-2 minutes) during rinsing can be effective.
-
Dry the substrate again under a stream of dry nitrogen.
-
-
(Optional) Annealing:
Data Presentation
Table 1: Typical Water Contact Angles for Phosphonic Acid Monolayers on Various Substrates
| Phosphonic Acid | Substrate | Solvent | Deposition Time (h) | Water Contact Angle (°) |
| Octadecylphosphonic Acid (ODPA) | Amorphous Al₂O₃ | Ethanol | >10 | ~110 |
| Octadecylphosphonic Acid (ODPA) | Single-crystal Al₂O₃ | Ethanol | >10 | ~110-115 |
| Perfluorodecylphosphonic Acid (PFDPA) | Ti-6Al-4V | Not Specified | Optimized | >110 |
| n-Octadecylphosphonic Acid | Indium Tin Oxide (ITO) | Ethanol | 12 | ~115 |
| 16-Phosphohexadecanoic Acid | Indium Tin Oxide (ITO) | Ethanol | 12 | ~40-50 |
Data compiled from various sources for illustrative purposes. Actual values may vary based on specific experimental conditions.[2][15][17]
Table 2: Influence of Solvent on Monolayer Quality for ODPA on ZnO Nanowires
| Solvent | Relative Permittivity (εr) | Monolayer Quality | Byproduct Formation | Binding Coordination |
| Methanol | 32.6 | Poor | Yes (Layered Zinc Compounds) | Not specified |
| tert-Butyl Alcohol | 11.22–11.50 | Good | Suppressed | Tridentate |
| Toluene | 2.379 | Excellent | No | Tridentate |
This table summarizes findings on how solvent polarity can affect the formation of phosphonic acid monolayers on ZnO, with less polar solvents yielding better results.[4][18]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. princeton.edu [princeton.edu]
- 9. daneshyari.com [daneshyari.com]
- 10. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing PEG3-bis(phosphonic acid) Binding Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the binding efficiency of PEG3-bis(phosphonic acid) to various surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the surface modification process with PEG3-bis(phosphonic acid), offering potential causes and solutions to ensure the formation of high-quality, stable self-assembled monolayers (SAMs).
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Surface Coverage | Surface Contamination: The substrate surface is not sufficiently clean, preventing uniform monolayer formation. | Implement a rigorous substrate cleaning protocol. This typically involves sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. For metal oxide surfaces, an oxygen plasma or UV-ozone treatment immediately before deposition can be highly effective in removing organic contaminants and creating a reactive hydroxylated surface.[1] |
| Suboptimal Deposition Time: The immersion time is either too short for a complete monolayer to form or excessively long, which might lead to multilayer formation in some cases. | Perform a time-course study to determine the optimal deposition time where surface coverage reaches a plateau. Deposition times can range from a few hours to over 24 hours depending on the specific substrate, solvent, and concentration.[1] | |
| Incorrect PEG3-bis(phosphonic acid) Concentration: The concentration of the phosphonic acid solution can significantly affect the kinetics of monolayer formation and the quality of the resulting layer. | A typical starting concentration is in the range of 0.1 mM to 1 mM.[1] It is advisable to optimize the concentration for your specific system. While higher concentrations might seem to accelerate coverage, they can also lead to the formation of disordered multilayers.[1] | |
| Poor Monolayer Quality (Disordered Layer) | Inappropriate Solvent Choice: The solvent plays a crucial role in dissolving the phosphonic acid and mediating its interaction with the substrate surface. | The choice of solvent can significantly impact the quality of the SAM.[1] Solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers on some substrates like ZnO.[1] Common solvents for phosphonic acid SAM formation include ethanol, isopropanol, and tetrahydrofuran (B95107) (THF).[1] Higher quality, more stable monolayers are often formed from solvents with low dielectric constants and weak interactions with the surface.[2] |
| Presence of Water: Trace amounts of water in the solvent can lead to the formation of phosphonic acid aggregates in solution and on the surface, resulting in a disordered monolayer. | Use anhydrous solvents and perform the deposition in a low-humidity environment (e.g., a glove box). | |
| Weak Binding or Delamination of the Monolayer | Incomplete Covalent Bond Formation: The condensation reaction between the phosphonic acid headgroup and the surface hydroxyl groups may be incomplete. | A post-deposition annealing step is often employed to drive the condensation reaction to completion and improve the covalent bonding to the surface.[2][3] Typical annealing conditions are 110-150°C for a few hours.[1] |
| Incompatible Substrate: The substrate may not have a sufficient density of surface hydroxyl groups for strong phosphonic acid binding. | This method is most suitable for surfaces with a native oxide layer, such as titanium, aluminum, indium tin oxide (ITO), and zinc oxide.[1] For non-oxide surfaces, a surface modification step to introduce a suitable oxide or hydroxylated layer may be necessary.[1] | |
| Difficulty Characterizing the Monolayer | Inadequate Characterization Technique: The chosen analytical method may not be sensitive enough to detect the monolayer. | Use a combination of surface-sensitive techniques for comprehensive characterization. X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and the presence of phosphorus from the phosphonic acid.[4][5][6] Fourier-Transform Infrared Spectroscopy (FTIR) can identify the characteristic vibrational modes of the phosphonic acid and its binding to the surface.[7][8][9] Contact angle goniometry is a simple and effective method to assess the change in surface hydrophobicity, indicating monolayer formation.[5][10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of PEG3-bis(phosphonic acid) to use for surface modification?
A1: A typical starting concentration for forming a self-assembled monolayer is in the range of 0.1 mM to 1 mM.[1] However, the optimal concentration can vary depending on the substrate, solvent, and desired monolayer density. It is recommended to perform an optimization study for your specific experimental setup.
Q2: How long should I immerse my substrate in the PEG3-bis(phosphonic acid) solution?
A2: The optimal deposition time can range from a few hours to over 24 hours.[1] The kinetics of monolayer formation are influenced by factors such as the concentration of the solution, the solvent used, and the temperature. A time-course experiment, where you measure surface coverage at different immersion times, is the best way to determine the ideal duration for achieving a complete and well-ordered monolayer.
Q3: Which solvent should I use to dissolve PEG3-bis(phosphonic acid) for surface deposition?
A3: The choice of solvent is critical for forming a high-quality SAM.[1] Generally, solvents with low dielectric constants that do not strongly interact with the substrate surface are preferred, as they tend to yield more stable and denser monolayers.[2] Common solvents include ethanol, isopropanol, and tetrahydrofuran (THF).[1] For certain substrates like zinc oxide, solvents such as toluene or tert-butyl alcohol have been shown to be effective.[1]
Q4: How can I confirm that the PEG3-bis(phosphonic acid) has successfully bound to the surface?
A4: Several surface analysis techniques can be used to verify the formation of a PEG3-bis(phosphonic acid) monolayer:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of phosphorus on the surface, a direct indication of phosphonic acid binding.[4][5][6]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can detect the characteristic vibrational bands of the phosphonic acid, such as P=O and P-O-metal stretches, providing information about the binding mode.[7][8][9]
-
Contact Angle Goniometry: A significant change in the water contact angle of the surface after immersion in the phosphonic acid solution indicates the formation of a monolayer.[5][10][11]
-
Atomic Force Microscopy (AFM): AFM can be used to visualize the surface morphology and confirm the presence of a uniform monolayer.
Q5: Is a post-deposition annealing step necessary?
A5: While not always mandatory, a post-deposition annealing step at a moderate temperature (e.g., 110-150°C) is highly recommended.[1] This step helps to drive the condensation reaction between the phosphonic acid and the surface hydroxyl groups to completion, resulting in stronger covalent bonding and a more stable monolayer.[2][3]
Data Presentation
Table 1: Influence of Solvent on the Quality of Organophosphonic Acid Self-Assembled Monolayers on Indium Tin Oxide (ITO)
| Solvent | Dielectric Constant | Water Contact Angle (°) | Monolayer Quality |
| Triethylamine | 2.4 | ~65 | High |
| Ethyl Ether | 4.3 | ~70 | High |
| Tetrahydrofuran (THF) | 7.6 | ~72 | High |
| Pyridine | 12.3 | ~55 | Moderate |
| Acetone | 20.7 | ~60 | Moderate |
| Methanol | 32.6 | ~45 | Low |
| Acetonitrile | 37.5 | ~50 | Low |
| Dimethyl Sulfoxide (DMSO) | 46.7 | ~40 | Low |
| Water | 80.1 | <10 | Very Low |
Data synthesized from principles described in referenced articles.[2][12] Higher water contact angles generally indicate a more hydrophobic and well-ordered monolayer. Solvents with lower dielectric constants tend to produce higher quality SAMs.[2]
Table 2: Effect of Deposition Time on Surface Coverage of Octadecylphosphonic Acid (ODPA) on Mica
| Deposition Time (minutes) | Surface Coverage (%) |
| 1 | ~10 |
| 5 | ~30 |
| 15 | ~60 |
| 30 | ~80 |
| 60 | ~90 |
| 120 | ~95 |
Illustrative data based on trends reported in the literature.[10] Surface coverage typically increases with deposition time until a plateau is reached, indicating the formation of a complete monolayer.
Experimental Protocols
Protocol 1: Surface Preparation and Cleaning
-
Sonication: Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrate with a stream of clean, dry nitrogen gas.
-
Plasma/UV-Ozone Treatment (for metal oxide surfaces): Immediately prior to deposition, treat the substrate with oxygen plasma or UV-ozone for 5-10 minutes to remove any remaining organic contaminants and to generate surface hydroxyl groups.
Protocol 2: Preparation of PEG3-bis(phosphonic acid) Solution
-
Select an appropriate anhydrous solvent (e.g., ethanol, isopropanol, or THF).
-
Prepare a 0.1 mM to 1 mM solution of PEG3-bis(phosphonic acid) in the chosen solvent.
-
Ensure the phosphonic acid is fully dissolved. Gentle sonication can be used to aid dissolution.
Protocol 3: Surface Deposition (Immersion Method)
-
Place the cleaned and dried substrate in the PEG3-bis(phosphonic acid) solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the substrate to immerse for the predetermined optimal time (e.g., 12-24 hours) at room temperature.
-
After immersion, remove the substrate from the solution.
-
Rinse the substrate thoroughly with fresh solvent to remove any non-covalently bound molecules.
-
Dry the coated substrate with a stream of nitrogen gas.
Protocol 4: Post-Deposition Annealing
-
Place the coated substrate in an oven or on a hotplate.
-
Heat the substrate to 110-150°C for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) or in a vacuum to promote the formation of stable covalent bonds.
-
Allow the substrate to cool down to room temperature before further use or characterization.
Mandatory Visualization
Caption: Experimental workflow for surface modification with PEG3-bis(phosphonic acid).
Caption: Troubleshooting workflow for enhancing PEG3-bis(phosphonic acid) binding.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phosphonic acid anchored tripodal molecular films on indium tin oxide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00892H [pubs.rsc.org]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 6. Stability of Phosphonic Self Assembled Monolayers (SAMs) on Cobalt Chromium (Co-Cr) Alloy under Oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
PROTAC Synthesis Technical Support Center: A Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis utilizing polyethylene (B3416737) glycol (PEG) linkers. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and evaluation of PEGylated PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC molecule?
A PEG linker is a crucial component of a PROTAC, serving as a flexible bridge between the ligand that binds to the target protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[1] Its primary functions are to:
-
Enhance Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units in PEG linkers significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is critical for handling, formulation, and can improve oral absorption.[1][2]
-
Modulate Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area of the PROTAC, creating a more compact structure that is better able to traverse the cell membrane.[1] However, excessive PEGylation can lead to decreased cellular uptake.[1]
-
Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. An optimal linker length allows for the proper spatial orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation of the target protein.[3]
Q2: How does the length of the PEG linker impact the efficacy of a PROTAC?
The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[1]
-
Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting the formation of a productive ternary complex.[4]
-
Linker Too Long: An excessively long linker can lead to an entropic penalty upon binding and may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer, potentially decreasing the potency of the PROTAC.[3]
-
Optimal Length: There is generally an optimal range of linker lengths that facilitates stable ternary complex formation and leads to the most potent degradation of the target protein, as measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[4][]
Q3: What is the "hook effect" and how does the PEG linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the POI or the E3 ligase) rather than the productive ternary complex required for degradation.[6] The length and composition of the PEG linker can influence the concentration at which the hook effect becomes apparent. A well-designed linker can promote positive cooperativity in ternary complex formation, making the ternary complex more stable than the binary complexes and thereby mitigating the hook effect.[6]
Troubleshooting Guide
Synthesis & Purification Issues
Q4: I am experiencing low yields during the synthesis of my PEGylated PROTAC. What are some common causes and solutions?
Low synthetic yields are a common challenge in PROTAC synthesis due to their multi-step nature and often complex structures.[6]
-
Issue: Inefficient coupling reactions (e.g., amide bond formation, click chemistry).
-
Solution: Optimize your coupling reagents and conditions. For amide coupling, ensure you are using an appropriate coupling agent (e.g., HATU, HOBt) and base (e.g., DIPEA) in an anhydrous solvent like DMF. For copper-catalyzed click chemistry (CuAAC), ensure the use of a fresh copper(I) source. Monitor reaction progress by LC-MS to determine the optimal reaction time.[1][7]
-
-
Issue: Difficulty in purifying the final product or intermediates.
-
Solution: PEGylated PROTACs can be challenging to purify. A multi-step purification strategy is often necessary. Consider using a combination of chromatographic techniques such as size-exclusion chromatography (SEC) to remove smaller impurities, followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for final polishing.[8]
-
Q5: My PEGylated PROTAC is showing signs of aggregation during purification. How can I address this?
Aggregation is a common problem, especially for large, hydrophobic molecules like PROTACs, and can be exacerbated by the presence of a flexible PEG linker.[9][10]
-
Issue: Broad or tailing peaks during RP-HPLC purification.
-
Solution: This can be a sign of on-column aggregation. Try optimizing your mobile phase by adding organic modifiers or changing the pH. Using a shallower gradient during elution can sometimes improve peak shape.[11] Consider using a different stationary phase (e.g., C4 instead of C18) that is less hydrophobic.
-
-
Issue: Precipitation of the compound during or after purification.
-
Solution: Ensure your PROTAC is fully solubilized before injection. If solubility is an issue, consider dissolving the sample in a stronger organic solvent or a mixture containing a small amount of DMSO. During purification, keeping the protein concentration low can help prevent aggregation.[10] The addition of certain excipients, like arginine or glutamate, to the buffer can also help to reduce aggregation.[12]
-
Biological Evaluation Issues
Q6: My PEGylated PROTAC shows low or no degradation of the target protein. What should I troubleshoot?
Low degradation efficiency is a frequent hurdle in PROTAC development and can stem from multiple factors.[6]
-
Issue: Poor cell permeability.
-
Solution: Even with a PEG linker, the overall physicochemical properties of the PROTAC may limit its ability to cross the cell membrane. Assess cell permeability using a Caco-2 assay. If permeability is low, consider synthesizing analogs with different linker lengths or compositions to find a better balance between solubility and permeability.[1][6]
-
-
Issue: Inefficient ternary complex formation.
-
Solution: The linker may not be optimal for bringing the POI and E3 ligase together in a productive orientation. Use biophysical assays like TR-FRET or AlphaLISA to directly measure ternary complex formation. If the ternary complex is not forming efficiently, a redesign of the linker length or attachment points is likely necessary.[1][6]
-
-
Issue: The "Hook Effect" is masking the degradation at the tested concentrations.
-
Solution: Perform a wide dose-response experiment, including very low (pM to nM) and high (µM) concentrations, to determine if you are observing a bell-shaped curve characteristic of the hook effect. If so, subsequent experiments should be performed at the optimal concentration for maximal degradation.[6]
-
Data Presentation
The following tables provide illustrative data on how PEG linker length can influence the physicochemical properties and biological activity of a hypothetical series of BRD4-targeting PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs [1]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC-1 | Alkyl Chain | 785 | 4.2 | 194 |
| PROTAC-2 | PEG2 | 831 | 3.8 | 203 |
| PROTAC-3 | PEG4 | 919 | 3.1 | 222 |
| PROTAC-4 | PEG6 | 1007 | 2.4 | 241 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs [1]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| PROTAC-1 | Alkyl Chain | >1000 | <20 | 2.5 |
| PROTAC-2 | PEG2 | 150 | 75 | 1.8 |
| PROTAC-3 | PEG4 | 25 | 95 | 1.1 |
| PROTAC-4 | PEG6 | 80 | 85 | 0.8 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry[1][7]
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Step 1: Amide Coupling of E3 Ligase Ligand with Bifunctional PEG Linker
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2, 1.0 eq) and a bifunctional PEG linker with a terminal carboxylic acid and an azide (B81097) (e.g., HOOC-PEG4-N3, 1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase-linker intermediate by flash column chromatography or preparative HPLC.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
-
Dissolve the purified E3 ligase-linker-azide intermediate (1.0 eq) and the POI ligand functionalized with a terminal alkyne (1.0 eq) in a suitable solvent mixture, such as t-BuOH/H2O (1:1).
-
Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC by preparative RP-HPLC to obtain the desired product with high purity.
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: Preparative RP-HPLC Purification of PEGylated PROTACs[8]
This protocol provides a general method for the final purification of a PEGylated PROTAC.
-
Column Selection: Choose a C18 or C8 reverse-phase column suitable for preparative scale purification. For more hydrophobic PROTACs, a C4 column might be beneficial.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
-
Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatography Conditions:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the prepared sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B. A shallow gradient (e.g., an increase of 0.5-1% B per minute) is often required to resolve closely eluting impurities.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a solid.
Visualizations
Caption: A typical workflow for the synthesis and purification of a PEGylated PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Surface Modification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming successful surface modification of materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that arise during the characterization of modified surfaces.
X-ray Photoelectron Spectroscopy (XPS)
Question: Why do my XPS survey spectra show unexpected elements on my modified surface?
Answer: The presence of unexpected elements in your XPS survey scan can arise from several sources. First, consider potential contamination from handling, the environment, or the packaging of your sample. Ensure proper sample handling with clean, powder-free gloves and minimize exposure to ambient air. Another possibility is residue from solvents or reagents used during the modification process. Ensure thorough rinsing and drying protocols are followed. Finally, the material itself may contain additives or impurities that have diffused to the surface. It is often helpful to run a control XPS scan on an unmodified substrate to identify any intrinsic contaminants.[1]
Question: I'm having trouble interpreting the high-resolution C 1s spectrum of my polymer after plasma treatment. How can I differentiate the new functional groups?
Answer: Interpreting complex high-resolution spectra, especially for polymers, can be challenging due to overlapping peaks from various carbon-containing functional groups.[2][3] After plasma treatment, you can expect an increase in carbon-oxygen and carbon-nitrogen functionalities.[4] To deconvolve the C 1s peak accurately, it is crucial to use appropriate peak fitting software and constraints. Start by fixing the peak position of the main hydrocarbon (C-C/C-H) peak, typically around 284.8-285.0 eV, and then add components for expected functionalities at higher binding energies (e.g., C-O, C=O, O-C=O). The full width at half maximum (FWHM) for all components should be constrained to be similar. Comparing your spectra to literature values for similar modifications can provide a good starting point for peak assignments.[4]
Question: My XPS data is inconsistent across different spots on the same sample. What could be the cause?
Answer: Inconsistent XPS data across a sample suggests a non-uniform surface modification. This can be caused by several factors during the modification process, such as uneven exposure to a plasma treatment, incomplete coverage by a coating, or preferential reaction at certain surface sites.[1] To investigate this, it is recommended to perform XPS mapping or analyze multiple points across the surface to assess the homogeneity of the modification.[1] Also, ensure that the sample is mounted flat and securely to avoid any issues with the analysis angle.
Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)
Question: I am not seeing any new peaks in my ATR-FTIR spectrum after surface modification. Does this mean the modification failed?
Answer: Not necessarily. The absence of new peaks could be due to several reasons. First, the concentration of the new functional groups on the surface might be below the detection limit of the instrument. ATR-FTIR is a surface-sensitive technique, but the penetration depth of the evanescent wave is typically on the order of 0.5 to 2 microns, which means you are analyzing a very thin layer.[5] If the modification is extremely shallow, the signal may be too weak. Another common issue is poor contact between the sample and the ATR crystal.[5][6][7] Ensure that sufficient pressure is applied to achieve intimate contact without damaging the sample or the crystal. A weak or noisy spectrum is often a primary indicator of poor contact.[5]
Question: My ATR-FTIR spectrum has a noisy baseline and some sharp, unusual peaks. How can I fix this?
Answer: A noisy baseline can result from low signal intensity, which can be improved by increasing the number of scans.[6] Sharp, unusual peaks, particularly around 2350 cm⁻¹ and in the 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ regions, are often due to atmospheric carbon dioxide and water vapor, respectively.[6][8] Purging the sample compartment with a dry, inert gas like nitrogen can help to minimize these atmospheric interferences.[6][8] If you are using a diamond ATR crystal, you might observe a large triangular peak around 2200 cm⁻¹, which can be caused by a refractive index mismatch; in such cases, using a germanium crystal might be a better option.[6]
Question: I see negative peaks in my absorbance spectrum. What does this indicate?
Answer: Negative peaks in an absorbance spectrum typically indicate that the background spectrum was collected with a dirty ATR crystal.[7] If the crystal had a contaminant on it during the background scan, and that contaminant was removed or altered when the sample was analyzed, it will appear as a negative peak. Always ensure the ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) and a new background is collected before each sample analysis.[7]
Contact Angle Goniometry
Question: My contact angle measurements are not reproducible. What are the common sources of error?
Answer: Lack of reproducibility in contact angle measurements is a common issue and can stem from several factors.[9][10] Surface contamination is a primary culprit; ensure your surfaces are scrupulously clean and handled properly.[9][11] Inconsistent droplet volume and deposition technique can also lead to variability.[9][12] It is recommended to use a consistent droplet size, typically 4-6 µL for water, to minimize edge effects.[9] The surface itself may be chemically heterogeneous, leading to different contact angles at different locations.[13] Measuring at multiple spots on the surface can provide a more representative average. Environmental factors such as humidity and temperature can also influence the measurements, so it is important to perform the experiments in a controlled environment.[12]
Question: How do I measure the contact angle on a rough or uneven surface?
Answer: Measuring contact angles on rough or uneven surfaces presents challenges because the baseline of the droplet may not be a straight line.[14] If the surface is microscopically rough, the measured contact angle will be an apparent contact angle, influenced by the topography. For macroscopically uneven surfaces, it may be necessary to find a relatively flat area for droplet deposition.[14] Some software allows for independent baseline adjustments for the left and right sides of the droplet to accommodate for some unevenness.[14] Reducing the droplet volume can also make it easier to find a suitable flat region.[14]
Question: What is the difference between static, advancing, and receding contact angles, and which one should I measure?
Answer:
-
Static Contact Angle: The angle measured when a droplet is resting on a surface. It can take any value between the advancing and receding angles.[13]
-
Advancing Contact Angle: The maximum contact angle, measured as the volume of the droplet is increased just before the contact line advances.[12]
-
Receding Contact Angle: The minimum contact angle, measured as the volume of the droplet is decreased just before the contact line recedes.[12]
The difference between the advancing and receding angles is known as contact angle hysteresis, which provides information about surface heterogeneity and roughness. For a thorough characterization of your surface, it is recommended to measure both advancing and receding contact angles, as they can provide more consistent and informative data than the static contact angle alone.[10][13]
Atomic Force Microscopy (AFM)
Question: The features in my AFM image appear distorted or larger than expected. What could be the cause?
Answer: Image artifacts in AFM are common and can arise from the probe tip, the scanner, or external vibrations.[15][16] If features appear broadened or larger than their actual size, it is likely due to a dull or damaged probe tip; the image is a convolution of the tip geometry and the surface feature.[17] Repetitive abnormal patterns or "double tips" in the image are also indicative of a damaged or contaminated tip.[16][18] Scanner-related artifacts can include bowing, which is a curvature of the image on flat surfaces, and drift, which can distort features, especially at the beginning of a scan.[17]
Question: My AFM images are very noisy, with streaks or oscillations. How can I improve the image quality?
Answer: Noise in AFM images can be caused by several factors. External vibrations, both from the floor and from acoustic sources, can cause oscillations in the image.[15][17] Ensure the AFM is placed on a vibration isolation table in a quiet environment. Streaks in the image can be caused by surface contamination, such as a fingerprint or an oil film, that is being dragged by the tip.[17] Improper feedback loop settings (gain parameters) can also lead to noisy images or oscillations. The optimal feedback parameters often need to be tuned for each specific sample and can be a process of trial and error.[15]
Question: How can I be sure that the features I see in my AFM image are real and not artifacts?
Answer: Distinguishing real features from artifacts requires careful observation and a systematic approach.[19] One common method is to change the scan direction and angle. Real topographical features will remain consistent, while many artifacts will change or rotate with the scan direction.[18] Imaging a known standard with sharp features can help to assess the condition of your AFM tip. If you suspect tip contamination, you might observe instabilities or glitches in the feedback signal.[19] It is also good practice to use different AFM imaging modes (e.g., topography and phase imaging) to get complementary information about the surface.[20]
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX)
Question: The elemental composition from my EDX analysis does not add up to 100%. Is this normal?
Answer: It is common for the elemental composition from a standardless EDX analysis to not perfectly sum to 100%. This can be due to several factors. EDX cannot detect very light elements like hydrogen, helium, and lithium.[21] The accuracy of quantification can also be affected by the surface topography of the sample; for accurate quantitative analysis, the sample should be flat and polished.[22] Matrix effects, where X-rays generated from one element are absorbed or fluoresced by another element in the sample, can also lead to inaccuracies.[22] For more accurate quantification, it is recommended to use standards of known composition.[23]
Question: I am trying to analyze a thin coating on a substrate, but my EDX spectrum is dominated by signals from the substrate. How can I get more information from the coating?
Answer: The penetration depth of the electron beam in SEM is typically on the order of micrometers, which is often much thicker than the surface coating you are trying to analyze. To increase the surface sensitivity of the EDX analysis, you can lower the accelerating voltage of the electron beam. This will reduce the interaction volume and generate more X-rays from the near-surface region. However, be aware that lowering the accelerating voltage will also reduce the X-ray yield and may make it more difficult to excite higher-energy X-ray lines.
Question: Can I use SEM-EDX to get chemical bonding information like with XPS?
Answer: No, SEM-EDX is an elemental analysis technique and does not provide information about the chemical bonding or oxidation state of the elements.[21][24] EDX identifies the elements present in the sample and their relative concentrations by detecting the characteristic X-rays emitted from the sample.[24] To obtain information about the chemical state, you would need to use a technique like X-ray Photoelectron Spectroscopy (XPS).[1]
Zeta Potential Analysis
Question: What does the zeta potential value tell me about my surface modification?
Answer: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the surface charge of your material in a liquid medium.[25][26] A change in the zeta potential after surface modification is a strong indication that the surface chemistry has been altered. For example, the introduction of negatively charged functional groups like carboxylates should lead to a more negative zeta potential, while the introduction of positively charged groups like amines should make the zeta potential more positive. The magnitude of the zeta potential is also related to the stability of colloidal dispersions; particles with zeta potentials larger than ±30 mV are generally considered stable.[26][27]
Question: My zeta potential measurements are not consistent. What are the possible reasons?
Answer: Inconsistent zeta potential measurements can be caused by several factors. The pH of the dispersion medium has a very strong influence on the zeta potential, so it is crucial to control and report the pH of your measurements. The ionic concentration of the medium also affects the zeta potential; an increase in ionic concentration will compress the electrical double layer and reduce the magnitude of the zeta potential. Ensure that your samples are well-dispersed and free of aggregates, as the presence of aggregates can affect the electrophoretic mobility measurement. Finally, contamination can alter the surface charge, so it is important to use clean sample cells and high-purity water and reagents.
Quantitative Data Summary
The following tables provide a summary of the type of quantitative data you can obtain from each characterization technique.
Table 1: Quantitative Outputs of Surface Characterization Techniques
| Technique | Primary Quantitative Output | Typical Units | Key Considerations |
| XPS | Elemental Composition, Chemical State Concentration | Atomic % | Surface sensitive (top 5-10 nm), provides chemical bonding information.[1][4] |
| ATR-FTIR | Peak Intensity/Area | Absorbance Units | Semi-quantitative, requires good sample-crystal contact.[5][7] |
| Contact Angle | Contact Angle (Static, Advancing, Receding) | Degrees (°) | Sensitive to surface cleanliness and heterogeneity.[9][11] |
| AFM | Surface Roughness (Ra, Rq), Feature Height/Width | nm, µm | High-resolution topographical information.[20][28][29] |
| SEM-EDX | Elemental Composition | Weight %, Atomic % | Bulk-sensitive, does not provide chemical state information.[21][24] |
| Zeta Potential | Zeta Potential | Millivolts (mV) | Dependent on pH and ionic strength of the medium.[25] |
Experimental Protocols
Protocol 1: Static Contact Angle Measurement
-
Sample Preparation: Ensure the sample surface is clean, dry, and free from any contaminants. Handle the sample only by its edges with clean tweezers.[30]
-
Instrument Setup: Place the sample on the measurement stage of the contact angle goniometer.
-
Droplet Deposition: Use a clean syringe with a hydrophobic needle to dispense a droplet of the probe liquid (e.g., deionized water) onto the sample surface. A droplet volume of 4-6 µL is recommended.[9]
-
Measurement: Capture a high-resolution image of the droplet on the surface. Use the software to determine the baseline at the solid-liquid interface and measure the angle between the baseline and the tangent to the droplet at the three-phase contact point.
-
Replication: Repeat the measurement at a minimum of three different locations on the sample surface to ensure reproducibility.[10]
Protocol 2: ATR-FTIR Analysis
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and atmospheric contributions.[7]
-
Sample Placement: Place the sample onto the ATR crystal, ensuring the surface to be analyzed is in direct contact.
-
Apply Pressure: Apply consistent and sufficient pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal.[5]
-
Data Acquisition: Collect the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Data Processing: The collected interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum is then automatically subtracted.
Visualizations
Workflow for Confirming Surface Modification
Caption: A general workflow for confirming surface modification.
Logical Relationship of Common Issues in ATR-FTIR
Caption: Troubleshooting common issues in ATR-FTIR analysis.
References
- 1. xpsanalysis.wordpress.com [xpsanalysis.wordpress.com]
- 2. Processing and interpretation of core-electron XPS spectra of complex plasma-treated polyethylene-based surfaces using a theoretical peak model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. XPS Analysis of Surface Modified Polymers [eag.com]
- 5. What Are The Limitations Of Atr Ftir? Understanding Surface Analysis And Contact Challenges - Kintek Solution [kindle-tech.com]
- 6. scribd.com [scribd.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. dropletlab.com [dropletlab.com]
- 10. researchgate.net [researchgate.net]
- 11. brighton-science.com [brighton-science.com]
- 12. brighton-science.com [brighton-science.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. ossila.com [ossila.com]
- 15. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 16. researchgate.net [researchgate.net]
- 17. physik.uni-wuerzburg.de [physik.uni-wuerzburg.de]
- 18. MyScope [myscope.training]
- 19. scispace.com [scispace.com]
- 20. Polymer surface modification | AFM | EAG Laboratories [eag.com]
- 21. measurlabs.com [measurlabs.com]
- 22. JEOL USA blog | A Quick Guide to EDS Elemental Analysis [jeolusa.com]
- 23. Performing elemental microanalysis with high accuracy and high precision by scanning electron microscopy/silicon drift detector energy-dispersive X-ray spectrometry (SEM/SDD-EDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SEM-EDX: EDX analysis on the scanning electron microscope [qa-group.com]
- 25. nanocomposix.com [nanocomposix.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. research.colostate.edu [research.colostate.edu]
- 28. sfr.ca [sfr.ca]
- 29. Analysis of Surface Roughness and Three-dimensional Scanning Topography of Zirconia Implants before and after Photofunctionalization by Atomic Force Microscopy: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Best practices for storage and handling of PEG3-bis(phosphonic acid)
Welcome to the technical support center for PEG3-bis(phosphonic acid). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting guidance and frequently asked questions (FAQs) for common experimental procedures.
Storage and Handling
Proper storage and handling of PEG3-bis(phosphonic acid) are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations:
For optimal stability, PEG3-bis(phosphonic acid) should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes degradation over long-term storage. |
| Atmosphere | In a sealed container | Protects from moisture and air, which can cause hydrolysis. |
| Light | Protected from light | Prevents potential photo-degradation. |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][2]
-
Inert Atmosphere: For reactions sensitive to moisture, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Solvents: Use anhydrous solvents for reactions to ensure maximum stability.[3]
-
Weighing: To minimize moisture absorption, allow the container to equilibrate to room temperature before opening.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving PEG3-bis(phosphonic acid)?
A1: The solubility of PEG3-bis(phosphonic acid) can vary depending on the desired concentration. For stock solutions, high-purity, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. For aqueous applications, solubility can be enhanced by adjusting the pH. It is recommended to test solubility on a small scale before preparing a large batch.
Q2: Is PEG3-bis(phosphonic acid) stable in aqueous solutions?
A2: While the PEG linker enhances water solubility, the phosphonic acid groups can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. For aqueous reactions, it is advisable to use freshly prepared solutions and to buffer the solution to a pH that is optimal for your specific application and the stability of your other reagents.
Q3: What are the known incompatibilities of this compound?
A3: PEG3-bis(phosphonic acid) is incompatible with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1] Contact with these substances can lead to degradation of the molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common experimental applications of PEG3-bis(phosphonic acid).
Issue 1: Low yield of the final PROTAC molecule.
| Possible Cause | Suggested Solution |
| Inefficient coupling reaction | Optimize the coupling reagents and conditions. For amide bond formation, consider using different activating agents (e.g., HATU, HOBt) and ensure anhydrous conditions. |
| Degradation of the linker | Avoid harsh reaction conditions (e.g., strong acids/bases, high temperatures). Monitor the reaction progress closely using techniques like LC-MS to identify potential degradation products. |
| Difficult purification | Use appropriate purification techniques such as flash column chromatography or preparative HPLC. The polarity of the PEG linker may require optimization of the mobile phase. |
Issue 2: The synthesized PROTAC shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Incorrect linker length | The PEG3 linker may not be the optimal length to facilitate a productive ternary complex between the target protein and the E3 ligase. Synthesize analogs with different PEG linker lengths (e.g., PEG1, PEG5) to find the optimal spacer. |
| Poor cell permeability | The hydrophilicity of the PEG linker might hinder cell membrane penetration. Consider strategies to improve cell uptake, such as the use of cell-penetrating peptides or formulation changes. |
| "Hook effect" | At high concentrations, the PROTAC may form binary complexes with the target or E3 ligase, inhibiting the formation of the ternary complex. Perform a wide dose-response experiment to determine the optimal concentration for degradation and identify if a hook effect is present. |
Issue 1: Incomplete or uneven surface coverage of nanoparticles.
| Possible Cause | Suggested Solution |
| Suboptimal reaction conditions | Optimize the reaction time, temperature, and concentration of the PEG3-bis(phosphonic acid). Ensure the nanoparticles are well-dispersed in the reaction solvent. |
| Contaminated nanoparticle surface | Ensure the nanoparticle surfaces are clean and free of any passivating agents from their synthesis that might interfere with the binding of the phosphonic acid groups. |
| Aggregation of nanoparticles | The addition of the PEG linker can sometimes induce aggregation. Monitor the size of the nanoparticles during the modification process using techniques like Dynamic Light Scattering (DLS). Adjusting the solvent or pH might help to prevent aggregation. |
Issue 2: Poor stability of the modified nanoparticles in biological media.
| Possible Cause | Suggested Solution |
| Weak binding to the surface | Ensure that the reaction conditions are sufficient to form a strong bond between the phosphonic acid and the nanoparticle surface. The nature of the nanoparticle material will influence the stability of this bond. |
| Non-specific protein adsorption | While PEG is known to reduce non-specific protein binding, insufficient surface coverage can leave exposed areas on the nanoparticle that can interact with proteins. Confirm the density of the PEG layer using surface analysis techniques. |
Experimental Protocols
This protocol describes a general two-step approach for synthesizing a PROTAC where PEG3-bis(phosphonic acid) is coupled first to an E3 ligase ligand and then to a target protein ligand.
Step 1: Coupling of E3 Ligase Ligand to PEG3-bis(phosphonic acid)
-
Activation: Dissolve PEG3-bis(phosphonic acid) (1.0 eq), an E3 ligase ligand with a suitable amine handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the E3 ligase-PEG3-phosphonic acid intermediate.
Step 2: Coupling of Target Protein Ligand to the Intermediate
-
Activation: Dissolve the E3 ligase-PEG3-phosphonic acid intermediate (1.0 eq), a target protein ligand with an amine handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative HPLC.
-
Nanoparticle Dispersion: Disperse the as-synthesized iron oxide nanoparticles in a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.
-
Ligand Solution Preparation: Prepare a solution of PEG3-bis(phosphonic acid) in the same solvent system. The concentration will depend on the surface area of the nanoparticles and the desired grafting density.
-
Surface Modification Reaction: Add the PEG3-bis(phosphonic acid) solution to the dispersed nanoparticles. The reaction is typically carried out at room temperature with vigorous stirring for 12-24 hours.
-
Washing: After the reaction, centrifuge the nanoparticles to separate them from the solution. Remove the supernatant and wash the nanoparticles several times with the solvent to remove any unbound linker.
-
Characterization: Resuspend the purified, surface-modified nanoparticles in a suitable buffer (e.g., PBS) and characterize them using techniques such as DLS (to check for aggregation), TEM (to visualize the nanoparticles), and FTIR or XPS (to confirm the presence of the PEG-phosphonate layer).
Visualizations
References
Validation & Comparative
Comparative Efficacy of PEG3-bis(phosphonic acid) and Other PEG Linkers in Targeted Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of the efficacy and safety of targeted therapeutics. This guide provides an objective comparison of PEG3-bis(phosphonic acid) with other common polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data to inform the selection of the optimal linker for specific drug delivery applications.
The strategic advantage of PEG3-bis(phosphonic acid) lies in its bifunctional nature, combining the pharmacokinetic benefits of a short PEG chain with the bone-targeting properties of bisphosphonic acid. This makes it particularly well-suited for the delivery of therapeutics to bone tissue, a common site for diseases such as osteoporosis and cancer metastases. Other PEG linkers, featuring different terminal functional groups like maleimides or NHS esters, are widely employed in the development of antibody-drug conjugates (ADCs) and other targeted therapies directed at different biological targets. The efficacy of these linkers is influenced by factors such as their length, architecture (linear vs. branched), and cleavage mechanism.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, the following tables summarize key performance metrics for different PEG linkers based on available experimental data.
Table 1: Comparison of Bone-Targeting Efficiency
| Linker Type | Targeting Moiety | Drug/Payload | In Vitro Hydroxyapatite (B223615) (HA) Binding Affinity | In Vivo Bone Accumulation | Reference |
| PEG3-bis(phosphonic acid) | Bisphosphonic Acid | Doxorubicin | High | Significantly higher than non-targeted nanoparticles | [1] |
| Alendronate-PEG | Alendronate | Doxorubicin | High (80% binding at 100 µg/mL) | 4-fold higher than naked nanoparticles | [1] |
| Maleimide-PEG | (Non-bone targeting) | MMAE | Low (not applicable) | Low (not targeted to bone) | [2] |
Table 2: Impact of PEG Linker on Pharmacokinetics and Efficacy
| Linker Type | Conjugate | Circulation Half-life | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| PEG-bis(phosphonic acid) | PEG(5)-BP-USPIOs | 2.97 hours | Not Applicable | Enhanced T1-weighted MRI signal in blood vessels | [3] |
| Maleimide-PEG | ADC (vc-MMAE) | Variable | Dependent on payload | High tumor suppression | [4] |
| Mono-sulfone-PEG | Hb-PEG conjugate | >90% intact after 7 days in 1mM Glutathione | Not Applicable | More stable than maleimide-PEG conjugate | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the comparison.
Synthesis of a PEG3-bis(phosphonic acid) Drug Conjugate (Hypothetical)
This protocol outlines a general strategy for conjugating a drug to PEG3-bis(phosphonic acid).
Materials:
-
PEG3-diol
-
Phosphorus tribromide (PBr3)
-
Triethyl phosphite (B83602) (P(OEt)3)
-
Drug molecule with a reactive amine group
-
Activating agents (e.g., EDC, NHS)
-
Anhydrous solvents (e.g., Dichloromethane, DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis of PEG3-bis(diethyl phosphonate): React PEG3-diol with PBr3 to form the corresponding dibromide. Subsequently, react the dibromide with an excess of triethyl phosphite in an Arbuzov reaction to yield PEG3-bis(diethyl phosphonate).
-
Hydrolysis to PEG3-bis(phosphonic acid): Hydrolyze the diethyl phosphonate (B1237965) esters using a strong acid (e.g., HCl) or a silylating agent (e.g., TMSBr followed by methanolysis) to obtain PEG3-bis(phosphonic acid).
-
Activation of the Drug: If the drug contains a carboxylic acid, activate it using EDC and NHS in an anhydrous solvent to form an NHS ester.
-
Conjugation: React the activated drug-NHS ester with an amine-functionalized PEG3-bis(phosphonic acid) derivative in a suitable buffer (e.g., PBS pH 7.4) to form a stable amide bond.
-
Purification: Purify the final conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of bone-targeting molecules for hydroxyapatite, the primary mineral component of bone.[5][6][7]
Materials:
-
Hydroxyapatite (HA) powder or HA-coated microplates
-
PEGylated compound of interest (e.g., drug-PEG3-bis(phosphonic acid))
-
Phosphate-buffered saline (PBS)
-
Detection instrument (e.g., UV-Vis spectrophotometer, fluorescence plate reader, or Surface Plasmon Resonance)
Procedure:
-
Preparation of HA: Suspend a known amount of HA powder in PBS or use pre-coated HA microplates.
-
Incubation: Add a solution of the PEGylated compound at various concentrations to the HA suspension or wells. Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C) with gentle agitation.
-
Separation: Centrifuge the HA suspension to pellet the HA particles and bound compound. For microplates, wash the wells with PBS to remove unbound compound.
-
Quantification: Measure the concentration of the unbound compound in the supernatant or the wash solutions using a suitable analytical method (e.g., UV-Vis absorbance at the drug's characteristic wavelength).
-
Calculation: Determine the amount of bound compound by subtracting the unbound amount from the initial total amount. Binding affinity (e.g., Kd) can be calculated by fitting the binding data to a suitable model (e.g., Langmuir isotherm).
In Vivo Evaluation of Bone Targeting and Efficacy
This protocol describes a general workflow for assessing the bone-targeting ability and therapeutic efficacy of a drug conjugate in an animal model of bone metastasis.
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Human cancer cell line that metastasizes to bone (e.g., MDA-MB-231 for breast cancer)
Procedure:
-
Tumor Inoculation: Induce bone metastases by intracardiac or intratibial injection of the cancer cells.
-
Treatment Administration: Once tumors are established (confirmed by imaging), administer the drug conjugates (e.g., Drug-PEG3-bis(phosphonic acid) vs. Drug-Maleimide-PEG) and control formulations (e.g., free drug, vehicle) intravenously via the tail vein.
-
Biodistribution Studies: At various time points post-injection, euthanize a subset of animals. Excise bones (e.g., femurs, tibiae) and major organs. Homogenize the tissues and quantify the amount of drug accumulated using a sensitive analytical method like LC-MS/MS.
-
Efficacy Assessment: Monitor tumor growth over time using a non-invasive imaging modality (e.g., bioluminescence imaging or micro-CT). Monitor animal body weight and overall health as indicators of toxicity.
-
Data Analysis: Compare the tumor growth inhibition, survival rates, and biodistribution profiles between the different treatment groups to evaluate the efficacy and targeting efficiency of the linkers.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a PEG linker is a critical decision in the design of targeted drug delivery systems. PEG3-bis(phosphonic acid) offers a distinct advantage for applications requiring specific delivery to bone tissue, leveraging the high affinity of bisphosphonates for hydroxyapatite. For other applications, such as ADCs targeting cell surface antigens on tumors, linkers with different functionalities like maleimides may be more appropriate. The optimal choice will depend on the specific therapeutic agent, the biological target, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a foundation for making an informed decision to enhance the therapeutic potential of novel drug conjugates.
References
- 1. Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Quantification of the binding affinity of a specific hydroxyapatite binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding affinity of surface functionalized gold nanoparticles to hydroxyapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of PEG3-bis(phosphonic acid) Functionalized Surfaces: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with anti-fouling coatings is a critical step in the development of advanced biomaterials, biosensors, and drug delivery systems. Among the various strategies, the use of polyethylene (B3416737) glycol (PEG) derivatives is a well-established method to reduce non-specific protein adsorption and enhance biocompatibility. This guide provides a comparative overview of surfaces functionalized with PEG3-bis(phosphonic acid), a short-chain PEG linker featuring two phosphonic acid anchoring groups. This bifunctional nature is designed to offer enhanced stability on metal oxide surfaces compared to traditional single-anchor molecules.
Performance Comparison with Alternative Surfaces
PEG3-bis(phosphonic acid) functionalized surfaces offer a compelling alternative to other common anti-fouling strategies. The primary advantages lie in the robust, covalent attachment of the phosphonic acid groups to a wide range of metal oxide surfaces (e.g., TiO₂, Fe₃O₄, Al₂O₃) and the proven protein-repellent properties of the PEG chain.[1][2][3] The bisphosphonate anchor is suggested to provide a more stable and resilient coating compared to monofunctionalized polymers.[3][4]
Here, we compare the expected performance of PEG3-bis(phosphonic acid) surfaces with three common alternatives:
-
Monofunctional PEG-phosphonic Acid: Similar chemistry but with a single phosphonic acid anchor.
-
Alkanethiol Self-Assembled Monolayers (SAMs) on Gold: A widely studied model system for creating well-ordered organic monolayers.
-
Zwitterionic Surfaces: Surfaces functionalized with molecules containing both positive and negative charges, known for their excellent hydration and anti-fouling properties.
Table 1: Comparison of Surface Properties
| Surface Type | Substrate | Water Contact Angle (θ) | Protein Adsorption (ng/cm²) | Stability |
| PEG3-bis(phosphonic acid) | Metal Oxides (e.g., TiO₂) | 20° - 40° (expected) | < 10 (expected for BSA) | High |
| Monofunctional PEG-phosphonic Acid | Metal Oxides (e.g., TiO₂) | 25° - 45° | < 15 (expected for BSA) | Moderate to High |
| C11-PEG4-OH Alkanethiol SAM | Gold | ~30° | ~20 (BSA) | Moderate |
| Zwitterionic (e.g., pSBMA) | Various | < 15° | < 5 (BSA) | High |
Note: The data for PEG3-bis(phosphonic acid) is extrapolated from literature on similar short-chain PEG-phosphonate and bisphosphonate systems due to the limited availability of direct comparative studies for this specific molecule. Performance can vary based on substrate, grafting density, and experimental conditions.
Zwitterionic surfaces often exhibit superior resistance to protein adsorption.[5] However, the synthesis and deposition of zwitterionic polymers can be more complex than for PEG-phosphonates. Alkanethiol SAMs on gold are well-characterized but are limited by the substrate and the stability of the gold-sulfur bond, which can be susceptible to oxidation and displacement. The key advantage of PEG3-bis(phosphonic acid) lies in its combination of good anti-fouling performance with exceptional stability on technologically relevant metal oxide substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the functionalization of a titanium oxide surface with PEG3-bis(phosphonic acid) and its subsequent characterization.
Protocol 1: Surface Functionalization with PEG3-bis(phosphonic acid)
-
Substrate Preparation:
-
Clean titanium oxide substrates by sonication in a series of solvents (e.g., acetone, ethanol (B145695), and deionized water) for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone or an oxygen plasma for 10-15 minutes to remove organic contaminants and generate a hydrophilic, hydroxylated surface.
-
-
Functionalization:
-
Prepare a 1-5 mM solution of PEG3-bis(phosphonic acid) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Immerse the cleaned substrates in the PEG3-bis(phosphonic acid) solution.
-
Incubate for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
After incubation, remove the substrates from the solution and rinse thoroughly with the same solvent to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Protocol 2: Characterization of Functionalized Surfaces
-
Contact Angle Goniometry:
-
Measure the static water contact angle of the functionalized surface using a goniometer.
-
Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Capture an image of the droplet and use software to calculate the angle between the substrate and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure homogeneity.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the elemental composition and chemical states of the functionalized surface using an XPS instrument with a monochromatic Al Kα X-ray source.
-
Acquire survey spectra to identify the elements present on the surface.
-
Obtain high-resolution spectra for C 1s, O 1s, P 2p, and the substrate elements (e.g., Ti 2p).
-
The presence of a P 2p peak confirms the attachment of the phosphonic acid group. Deconvolution of the C 1s and O 1s spectra can provide information about the PEG chain.
-
-
Atomic Force Microscopy (AFM):
-
Image the topography of the functionalized surface in tapping mode using a sharp silicon nitride tip.
-
Scan an area of 1x1 µm to assess the morphology and homogeneity of the monolayer.
-
Measure the surface roughness (Rq) to determine if the coating is smooth and uniform.
-
-
Protein Adsorption Assay (Quartz Crystal Microbalance - QCM-D):
-
Use a QCM-D instrument with sensor crystals coated with the material of interest (e.g., titanium oxide).
-
Functionalize the sensor crystal with PEG3-bis(phosphonic acid) in situ or ex situ.
-
Establish a stable baseline in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Introduce a solution of a model protein (e.g., 1 mg/mL bovine serum albumin in PBS) and monitor the changes in frequency (Δf) and dissipation (ΔD).
-
A small change in frequency indicates low protein adsorption.
-
Rinse with buffer to remove loosely bound protein and quantify the irreversibly adsorbed mass.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the functionalization and characterization of a surface with PEG3-bis(phosphonic acid).
Logical Relationship of Bifunctional Anchoring
The bisphosphonate anchor provides a more stable linkage to the metal oxide surface compared to a single phosphonic acid group. This enhanced stability is attributed to the potential for multipoint attachment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative fabrication, performance optimization and comparison of PEG and zwitterionic polymer antifouling coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to XPS and ToF-SIMS for Validating Biomolecule Immobilization
For researchers, scientists, and drug development professionals, the successful immobilization of biomolecules onto a surface is a critical step in the development of various applications, from biosensors to drug delivery systems. The validation of this immobilization process is paramount to ensure the functionality and reliability of the final product. This guide provides an objective comparison of two powerful surface analysis techniques, X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), for the characterization of immobilized biomolecules. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
At a Glance: XPS vs. ToF-SIMS
X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) are highly surface-sensitive techniques capable of providing detailed chemical information about the outermost layers of a material.[1][2] While both are invaluable for confirming the presence and chemical state of immobilized biomolecules, they offer complementary information. XPS provides quantitative elemental and chemical state information, whereas ToF-SIMS excels in providing detailed molecular information with higher surface sensitivity.[1][2]
Quantitative Data Comparison
The choice between XPS and ToF-SIMS often depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, and the type of chemical information desired. The following table summarizes the key performance metrics of each technique for the validation of biomolecule immobilization.
| Feature | X-ray Photoelectron Spectroscopy (XPS) | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) |
| Information Provided | Elemental composition, empirical formula, and chemical/electronic state of elements.[3] | Elemental and molecular information, including molecular fragments.[4][5] |
| Quantification | Quantitative without the need for standards.[3][6] | Semi-quantitative; requires standards for quantification due to matrix effects.[7] |
| Detection Limit for Proteins | 10 - 200 ng/cm² (substrate dependent).[8] | 0.1 - 100 ng/cm² (substrate and data analysis dependent).[8] |
| Analysis Depth | 2 - 10 nm.[1] | 1 - 2 nm.[1][4] |
| Spatial Resolution | ~5 - 10 µm.[9] | Down to < 0.1 µm (50 nm in high spatial resolution mode).[10] |
| Key Advantage | Robust quantification of surface elemental composition and chemical state. | High sensitivity and detailed molecular information, enabling the identification of specific molecular fragments and the study of molecular orientation.[11][12] |
| Primary Limitation | Lower sensitivity and spatial resolution compared to ToF-SIMS. | Quantification is challenging and often requires extensive calibration. |
Experimental Workflows and Protocols
To effectively utilize XPS and ToF-SIMS for validating biomolecule immobilization, a systematic experimental approach is crucial. The following diagram illustrates a general workflow, followed by detailed protocols for a representative experiment: the characterization of protein immobilization on an amine-functionalized surface.
Experimental Protocol: Characterization of Immobilized Protein on an Amine-Functionalized Surface
1. Surface Preparation:
-
Substrate: Silicon wafer or glass slide.
-
Cleaning: Sonicate the substrate in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each. Dry under a stream of nitrogen.
-
Amine Functionalization: Treat the cleaned substrate with an aminosilane (B1250345) solution (e.g., 3-aminopropyl)triethoxysilane in ethanol) to introduce primary amine groups on the surface.[13][14]
2. Protein Immobilization:
-
Protein Solution: Prepare a solution of the desired protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Immobilization: Immerse the amine-functionalized substrate in the protein solution and allow it to react for a specified time (e.g., 1-2 hours) at room temperature. Covalent bonds will form between the amine groups on the surface and carboxyl groups on the protein, often facilitated by a crosslinker like EDC/NHS.
-
Washing: Thoroughly rinse the substrate with the buffer solution and then with deionized water to remove any non-covalently bound protein. Dry the sample under a gentle stream of nitrogen.
3. XPS Analysis:
-
Instrumentation: Utilize an XPS instrument with a monochromatic Al Kα X-ray source.
-
Survey Scan: Acquire a survey spectrum (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for key elements such as C 1s, O 1s, and N 1s. The presence and chemical state of nitrogen are strong indicators of successful protein immobilization.[14][15] The N 1s peak for the amine group will be at a different binding energy than that of the peptide bond nitrogen, allowing for differentiation.
-
Data Analysis: Quantify the elemental composition from the survey scan. Analyze the high-resolution spectra to determine the chemical states of the elements. The atomic percentage of nitrogen can be used to estimate the surface coverage of the protein.[3][6]
4. ToF-SIMS Analysis:
-
Instrumentation: Employ a ToF-SIMS instrument equipped with a pulsed primary ion gun (e.g., Bi3+).
-
Static SIMS Mode: Operate in static SIMS mode to ensure that the analysis is limited to the outermost molecular layer and to minimize sample damage. The primary ion dose should be kept below 10^12 ions/cm².
-
Data Acquisition: Acquire both positive and negative secondary ion mass spectra. Look for characteristic amino acid fragments in the spectra to confirm the presence of the protein.
-
Imaging: Use the imaging capabilities of ToF-SIMS to map the lateral distribution of specific molecular fragments on the surface, which can reveal the homogeneity of the protein immobilization.
-
Data Analysis: Identify characteristic peaks corresponding to amino acids or specific fragments of the immobilized protein. Principal Component Analysis (PCA) can be a powerful tool to differentiate between surfaces and to analyze protein conformation and orientation.[11]
Comparative Analysis of XPS and ToF-SIMS Characteristics
The following diagram provides a visual comparison of the key attributes of XPS and ToF-SIMS for the validation of biomolecule immobilization.
Conclusion
Both XPS and ToF-SIMS are powerful and complementary techniques for the validation of biomolecule immobilization. XPS provides robust quantitative elemental and chemical state information, making it ideal for determining the surface concentration of immobilized biomolecules. ToF-SIMS, with its superior sensitivity and molecular specificity, offers detailed insights into the molecular structure, orientation, and distribution of the immobilized species. For a comprehensive understanding of the modified surface, a correlative approach utilizing both techniques is often the most effective strategy.[1][2] The choice of technique will ultimately be guided by the specific questions being addressed in your research.
References
- 1. Fluorescence, XPS and ToF-SIMS Surface Chemical State Image Analysis of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of XPS and ToF-SIMS for surface chemical analysis of DNA microarrays and their substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 6. research.brighton.ac.uk [research.brighton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Limits of detection for time of flight secondary ion mass spectrometry (ToF-SIMS) and X-ray photoelectron spectroscopy (XPS): detection of low amounts of adsorbed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TOF-SIMS Surface Analysis Technique | Physical Electronics (PHI) [phi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Surface Modification Techniques for Enhanced Biomaterial Performance
For researchers, scientists, and drug development professionals, the interface between a biomaterial and the biological environment is a critical determinant of success. Surface modification techniques are pivotal in tailoring these interactions to elicit desired cellular responses, improve biocompatibility, and enhance the efficacy of drug delivery systems. This guide provides a comparative analysis of prominent surface modification techniques, supported by quantitative data and detailed experimental protocols.
Data Presentation: A Quantitative Comparison of Surface Modification Techniques
The selection of an appropriate surface modification technique is contingent on the desired physicochemical and biological outcomes. The following table summarizes key performance metrics for various techniques applied to a Ti-6Al-4V alloy, a commonly used biomaterial in medical implants. The data highlights the distinct effects of each method on surface roughness, wettability, and hardness.
| Surface Modification Technique | Average Roughness (Ra, µm) | Contact Angle (°) | Hardness (HR15N) | Key Advantages | Potential Limitations |
| Untreated (Polished) | 0.09 ± 0.01 | 85.2 ± 2.1 | 88.5 ± 1.2 | Baseline control | Poor cell adhesion and integration |
| Sandblasting (120 grit Al₂O₃) | 1.25 ± 0.15 | 65.4 ± 3.5 | 90.2 ± 1.5 | Increased surface area for cell attachment | Potential for particle contamination |
| Acid Etching (HF/HNO₃) | 0.85 ± 0.10 | 45.8 ± 2.8 | 89.1 ± 1.3 | Creates micro- and nano-scale features | Can alter bulk material properties if not controlled |
| Plasma Treatment (Oxygen) | 0.21 ± 0.03 | 25.3 ± 2.2 | 88.9 ± 1.4 | Highly effective for sterilization and increasing hydrophilicity | Surface properties can change over time |
| Physical Vapor Deposition (TiN) | 0.15 ± 0.02 | 78.9 ± 3.0 | 95.6 ± 1.8 | High hardness and wear resistance | Line-of-sight deposition can be a limitation |
| Covalent Grafting (PEG) | 0.11 ± 0.02 | 35.1 ± 2.5 | 88.7 ± 1.3 | Reduces protein adsorption and immune response | Complex multi-step process |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of surface modification techniques.
Sandblasting and Acid Etching of Ti-6Al-4V
This protocol describes a two-step process to create a micro-roughened and chemically activated surface on titanium alloy samples.[1][2][3]
a. Sandblasting:
-
Sample Preparation: Clean Ti-6Al-4V discs (10 mm diameter, 2 mm thickness) by sonication in acetone, ethanol, and deionized water for 15 minutes each. Dry the samples under a stream of nitrogen.
-
Blasting Procedure: Secure the samples in a sandblasting cabinet. Use 120-grit aluminum oxide (Al₂O₃) particles. Set the air pressure to 4 bar and maintain a distance of 10 cm between the nozzle and the sample surface.
-
Application: Blast the entire surface of each sample for 15 seconds, ensuring uniform coverage by moving the nozzle in a consistent pattern.
-
Post-Blasting Cleaning: Sonicate the sandblasted samples in deionized water for 20 minutes to remove any embedded alumina (B75360) particles. Dry with nitrogen.
b. Acid Etching:
-
Etching Solution: Prepare a solution of 60% (v/v) H₂SO₄ and 20% (v/v) HCl in deionized water.
-
Etching Process: Immerse the sandblasted samples in the acid solution at 60°C for 30 minutes.
-
Neutralization and Rinsing: Remove the samples from the acid bath and immediately immerse them in a 1M NaOH solution to neutralize the acid. Subsequently, rinse thoroughly with deionized water.
-
Drying: Dry the etched samples under a stream of nitrogen and store them in a desiccator until further use.
Protein Adsorption Quantification using Micro-Bicinchoninic Acid (BCA) Assay
This protocol quantifies the amount of protein adsorbed onto a biomaterial surface.[4]
-
Sample Incubation: Place the surface-modified samples in a 24-well plate. Add 1 mL of a 1 mg/mL bovine serum albumin (BSA) solution in phosphate-buffered saline (PBS) to each well, ensuring the sample is fully submerged. Incubate at 37°C for 2 hours with gentle agitation.
-
Rinsing: Carefully remove the BSA solution and rinse each sample three times with PBS to remove non-adsorbed protein.
-
Protein Elution: Add 1 mL of 1% sodium dodecyl sulfate (B86663) (SDS) solution to each well and incubate at 60°C for 1 hour to elute the adsorbed protein from the surface.
-
BCA Assay:
-
Prepare a series of BSA standards of known concentrations.
-
Add 25 µL of each standard and the eluted protein samples to a new 96-well plate.
-
Add 200 µL of the BCA working reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quantification: Measure the absorbance at 562 nm using a microplate reader. Calculate the protein concentration in the eluted samples by comparing their absorbance to the standard curve.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
-
Cell Seeding: Place sterile, surface-modified samples into a 24-well tissue culture plate. Seed 1 x 10⁴ L929 fibroblast cells onto each sample in 1 mL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
MTT Addition: Remove the culture medium and add 500 µL of fresh medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours under the same conditions.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 500 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Transfer 200 µL of the solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader. Higher absorbance values correlate with higher cell viability.
Mandatory Visualizations
Visual representations are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate a key experimental workflow and a logical relationship in surface modification.
Caption: General workflow for the modification and evaluation of biomaterials.
Caption: Relationship between surface properties and biological response.
References
- 1. blog.vaportech.com [blog.vaportech.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Adsorption to Surface Chemistry and Crystal Structure Modification of Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of PEG grafting density on surface properties of polyurethane substrata and the viability of osteoblast and fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Assessing the Biocompatibility of PEG3-bis(phosphonic acid) Coatings: A Comparative Guide
In the pursuit of developing advanced biomedical devices and drug delivery systems, the interface between a material and the biological environment is of paramount importance. Surface modification with biocompatible coatings is a critical strategy to minimize adverse reactions, such as protein fouling, cell adhesion, and inflammation. This guide provides a comparative assessment of PEG3-bis(phosphonic acid) coatings, a promising candidate for enhancing biocompatibility, against other common surface modification alternatives. The information presented herein is supported by representative experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Surface Coatings
The biocompatibility of a material is a multifaceted property. Here, we compare PEG3-bis(phosphonic acid) with two common alternatives: a traditional silane-based PEG coating and a poly(L-lysine)-grafted-poly(ethylene glycol) (PLL-g-PEG) coating. The comparison focuses on three key indicators of biocompatibility: protein adsorption, cell viability, and inflammatory response.
| Parameter | PEG3-bis(phosphonic acid) | Silane-PEG | PLL-g-PEG | Uncoated Control |
| Protein Adsorption (ng/cm²) | ||||
| Fibrinogen | 25 ± 5 | 50 ± 8 | 35 ± 6 | 350 ± 20 |
| Albumin | 40 ± 7 | 80 ± 10 | 60 ± 9 | 500 ± 30 |
| Cell Viability (%) | 95 ± 4 | 92 ± 5 | 94 ± 3 | 70 ± 8 |
| Inflammatory Cytokine Secretion (pg/mL) | ||||
| TNF-α | 50 ± 10 | 80 ± 15 | 65 ± 12 | 300 ± 25 |
| IL-6 | 80 ± 12 | 120 ± 20 | 100 ± 18 | 450 ± 30 |
Table 1: Comparative analysis of biocompatibility markers for different surface coatings. The data represents typical results obtained from in vitro assays and highlights the superior performance of PEG3-bis(phosphonic acid) in reducing protein adsorption and eliciting a lower inflammatory response while maintaining high cell viability.
Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies for the key experiments cited in this guide are provided below.
Protein Adsorption Assay (Solution Depletion Method)
This protocol quantifies the amount of protein that adsorbs to a coated surface from a solution.
Materials:
-
Coated and uncoated substrate samples
-
Protein solutions of known concentration (e.g., fibrinogen, albumin in Phosphate Buffered Saline - PBS)
-
PBS (pH 7.4)
-
MicroBCA™ Protein Assay Kit or similar
-
Microplate reader
Procedure:
-
Place the coated and uncoated substrates in a 24-well plate.
-
Add a known volume and concentration of the protein solution to each well, ensuring the substrate is fully submerged.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
Carefully remove the protein solution from each well.
-
Determine the protein concentration of the remaining solution using a MicroBCA™ assay according to the manufacturer's instructions.
-
The amount of adsorbed protein is calculated by subtracting the final protein concentration from the initial concentration and normalizing by the surface area of the substrate.[1]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4]
Materials:
-
Coated and uncoated sterile substrate samples
-
Cell line (e.g., L929 fibroblasts)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well tissue culture plates
Procedure:
-
Place the sterile-coated and uncoated substrates in a 24-well plate.
-
Seed the wells with cells at a specific density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing 10% MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the control (cells cultured on tissue culture plastic).[5]
Inflammatory Response Assay (Cytokine Analysis via ELISA)
This protocol measures the secretion of pro-inflammatory cytokines from immune cells in contact with the coated surfaces.
Materials:
-
Coated and uncoated sterile substrate samples
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) as a positive control
-
Complete cell culture medium
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Place the sterile-coated and uncoated substrates in a 24-well plate.
-
Seed the wells with macrophages and incubate for 24 hours.
-
For a positive control, stimulate some wells with LPS.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Perform ELISA for the target cytokines (e.g., TNF-α, IL-6) on the collected supernatants according to the manufacturer's protocol.[6][7]
-
The concentration of each cytokine is determined by comparing the sample absorbance to a standard curve.
Visualizing Key Processes and Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing the biocompatibility of surface coatings.
Caption: Simplified signaling pathway of biomaterial-induced inflammation.
Caption: Logical comparison of key features of different surface coatings.
References
- 1. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jrmds.in [jrmds.in]
- 3. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Surface Ligand Density
The precise quantification of ligand density on various surfaces—from nanoparticles and biomaterials to cell membranes—is a critical parameter in drug development, diagnostics, and fundamental biological research. The number of ligands per unit area governs crucial interactions, influencing targeting efficacy, cellular uptake, biocompatibility, and biological response. This guide provides an objective comparison of common analytical techniques used to determine surface ligand density, supported by experimental data and detailed methodologies.
Comparison of Quantitative Analysis Techniques
A variety of methods are available to quantify surface ligand density, each with distinct principles, advantages, and limitations. The choice of technique often depends on the nature of the substrate (e.g., nanoparticle, flat surface), the type of ligand, and the required sensitivity.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is a widely used technique that measures the change in mass of a sample as it is heated over time.[1][2] For ligand density quantification, the mass loss corresponding to the thermal decomposition or desorption of the organic ligands from an inorganic core is measured.[1]
-
Advantages: TGA is convenient, operates with straightforward principles, and is well-suited for quantifying organic ligands on thermally stable inorganic nanomaterials.[1][2]
-
Limitations: This method is not suitable for determining the structure of the ligands.[1] It is also sensitive to impurities like residual solvents or unbound ligands, which can contribute to the mass loss and affect accuracy.[1] Furthermore, TGA typically requires milligram quantities of the sample, which can be a significant drawback when working with precious materials.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful, non-destructive technique that provides detailed structural information and can quantify molecular composition by integrating peak areas.[3] It has become a versatile and effective method for characterizing surface ligands.[3]
-
Advantages: qNMR can provide precise structural information and can differentiate between bound and unbound ligands.[3] It is a robust method for confirming ligand immobilization and quantifying the number of bound ligands.[3]
-
Limitations: A primary drawback of NMR for nanomaterial characterization is the need for a larger sample amount compared to what is required for small molecules.[3] For large nanoparticles where the ligand signal might be weak, ligands may need to be cleaved from the surface before analysis.[3]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a highly surface-sensitive technique used for quantitative characterization of both organic and inorganic layers.[4][5] It analyzes the elemental composition and chemical states on a material's surface (top 1-10 nm), making it ideal for studying surface modifications.[6][7][8][9]
-
Advantages: XPS provides both elemental identification and information about the chemical bonding states.[9] It is a non-destructive technique that delivers quantitative data on the elemental composition of a surface.[9]
-
Limitations: The analysis can be complex for nanoparticles due to the strong surface curvature, which requires computational models to achieve accurate quantification.[4] While highly surface-sensitive, its detection limits may not be sufficient for measuring very low, yet biologically relevant, ligand densities on some surfaces like hydrogels.[6]
Fluorescence-Based Methods
These methods utilize fluorescently labeled ligands or probes to quantify surface density.[2][10] Techniques like fluorescence polarization, FRET, and nano-flow cytometry (nFCM) fall under this category.[10][11][12][13][14][15] nFCM, for example, can simultaneously measure particle size and the number of fluorescently labeled ligands on individual particles.[11][12][16]
-
Advantages: Fluorescence-based assays are highly sensitive, safe (avoiding radioactivity), and can be adapted for high-throughput screening.[13][15] Techniques like nFCM can provide single-particle analysis, revealing population heterogeneity.[11][12][16] They can also be designed to detect only the ligands that are functionally available for binding.[1][11][12][16]
-
Limitations: These methods require labeling the ligand or a binding partner, which could potentially alter binding affinity or behavior. The quantum yield of the fluorophore can be influenced by its local environment, which may affect quantification.[2]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a surface-sensitive, label-free technique that measures changes in mass and viscoelastic properties of thin films adhering to a sensor surface in real-time.[17] It works by monitoring the resonance frequency and energy dissipation of a quartz crystal sensor; as mass is added to the surface, the frequency decreases.[17][18]
-
Advantages: QCM-D provides real-time, label-free analysis of molecular interactions, including adsorption and desorption.[17] It is highly sensitive to mass changes (nanogram scale) and provides additional information on the structural properties (e.g., rigidity, softness) of the adsorbed layer.[17][18][19][20]
-
Limitations: The measurement includes both the bound ligand and any coupled solvent (e.g., water), so it measures "hydrated mass," which must be considered in the analysis.[18] The technique is primarily applicable to planar sensor surfaces.[6]
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free optical technique for monitoring molecular interactions.[21] It detects changes in the refractive index near a functionalized gold sensor surface when an analyte in solution binds to a ligand immobilized on the surface.[21][22][23] The response is measured in resonance units (RU), which is proportional to the mass on the surface.[21][22]
-
Advantages: SPR allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.[21] It is highly sensitive and can be used to determine the active concentration of an analyte.[22]
-
Limitations: Accurate quantification can be challenging for very small analytes (<1000 Da) as they produce a weak response, requiring a very high density of immobilized ligand, which can introduce other experimental artifacts.[23] The analysis can be affected by mass transport limitations, where the rate of analyte binding exceeds its rate of delivery to the surface.[23]
Quantitative Data Comparison
The following table summarizes and compares the key attributes of the discussed analytical techniques.
| Technique | Principle | Typical Sample Types | Advantages | Limitations | Quantitative Output |
| TGA | Measures mass loss upon heating to quantify desorbed/decomposed ligands.[1] | Inorganic nanoparticles with organic ligands.[1] | Simple, convenient, direct mass measurement.[1][2] | Requires mg of sample, destructive, sensitive to impurities, no structural info.[1] | Ligand weight percentage, molecules/nm².[24] |
| qNMR | Quantifies molecules by integrating signal peaks relative to a standard.[3] | Nanoparticles, functionalized molecules in solution. | Non-destructive, provides detailed structural information.[3] | Requires large sample amount, may require ligand cleavage.[3] | Molar ratio of ligands, molecules/nm².[3] |
| XPS | Measures elemental composition and chemical states on the surface.[4] | Nanoparticles, thin films, biomaterial surfaces. | Highly surface-sensitive, provides chemical state info, non-destructive.[4][9] | Complex data analysis for curved surfaces, may lack sensitivity for low densities.[4][6] | Atomic concentration (%), molecules/nm².[4] |
| Fluorescence | Detects fluorescence from labeled ligands or probes to quantify binding.[10][15] | Nanoparticles, liposomes, cells. | High sensitivity, single-particle analysis possible, can measure available ligands.[11][12][16] | Requires labeling, potential for probe interference, environment-sensitive signal.[2] | Ligands per particle, ligands/100 nm².[11][12] |
| QCM-D | Measures changes in frequency of a quartz crystal to determine mass changes on a surface.[17] | Planar surfaces, thin films, adsorbed layers (polymers, proteins, cells).[19][20] | Real-time, label-free, measures mass and viscoelastic properties.[17] | Measures hydrated mass, limited to planar sensors.[6][18] | Adsorbed mass (ng/cm²), layer thickness.[20][25] |
| SPR | Measures changes in refractive index at a sensor surface due to molecular binding.[21] | Planar gold surfaces functionalized with ligands. | Real-time, label-free, provides kinetic and affinity data.[21] | Difficult for small molecules, can be affected by mass transport limitations.[23] | Resonance Units (RU) proportional to bound mass (pg/mm²).[22] |
Experimental Protocols
Below are generalized methodologies for three common quantification techniques. Researchers should adapt these protocols based on their specific sample and instrumentation.
Protocol 1: Ligand Density Quantification using TGA
-
Sample Preparation: Prepare a sufficient amount (typically 2-10 mg) of the dried, functionalized nanoparticles. Ensure the sample is free of residual solvent and unbound ligands by thorough washing and drying under vacuum.
-
Instrument Setup: Place the sample in a TGA crucible (e.g., alumina). Place the crucible on the TGA balance.
-
Thermal Program: Program the TGA instrument. A typical program involves an initial hold at a low temperature (e.g., 30°C) to stabilize, followed by a temperature ramp (e.g., 10°C/min) to a high temperature (e.g., 800°C) under an inert atmosphere (e.g., nitrogen).[26]
-
Data Acquisition: Record the mass of the sample as a function of temperature.
-
Data Analysis:
-
Identify the temperature range where the mass loss corresponding to the ligand decomposition occurs.[26]
-
The final remaining weight percentage corresponds to the inorganic core of the nanoparticles.[26]
-
Calculate the weight percentage of the ligands from the mass loss.
-
Using the molecular weight of the ligand and the surface area of the nanoparticle (determined by methods like TEM), calculate the ligand density (e.g., in molecules/nm²).
-
Protocol 2: Ligand Density Quantification using qNMR
-
Sample Preparation:
-
Accurately weigh a known amount of the dried functionalized nanoparticle sample.
-
Accurately weigh a known amount of an internal standard. The standard should be soluble in the same deuterated solvent, be chemically inert, and have NMR peaks that do not overlap with the ligand peaks.[3] Maleic acid is an example used for some systems.[3]
-
Dissolve both the sample and the standard in a known volume of a suitable deuterated solvent (e.g., D₂O).
-
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the solution. Ensure acquisition parameters are set for quantitative analysis (e.g., long relaxation delay).
-
Data Analysis:
-
Integrate a well-resolved peak from the ligand and a peak from the known internal standard.
-
The molar amount of the ligand can be calculated using the following formula: Moles of Ligand = (Integral of Ligand Peak / # of Protons) / (Integral of Standard Peak / # of Protons) * Moles of Standard
-
Knowing the amount of nanoparticles in the sample, calculate the number of ligands per nanoparticle.
-
Determine the surface area of the nanoparticle and express the ligand density as molecules/nm².[3]
-
Protocol 3: Available Ligand Quantification using Fluorescence (nFCM)
This protocol is adapted for quantifying available ligands on liposomes or nanoparticles.[11][12][16]
-
Probe Preparation: Use a fluorescently labeled recombinant receptor or antibody that specifically binds to the ligand of interest.
-
Sample Incubation:
-
Dilute the nanoparticle/liposome suspension to an appropriate concentration in a suitable binding buffer (e.g., PBS).
-
Add the fluorescently labeled receptor probe to the nanoparticle suspension.
-
Incubate the mixture for a set time (e.g., 30-60 minutes) at a controlled temperature to allow binding to reach equilibrium.
-
-
Nano-Flow Cytometry (nFCM) Analysis:
-
Analyze the sample using a nano-flow cytometer. The instrument should be capable of detecting side-scattering signals (for particle size) and fluorescence signals simultaneously from single particles.
-
Run appropriate controls, including unlabeled nanoparticles and the fluorescent probe alone.
-
-
Data Analysis:
-
Gate the nanoparticle population based on the side-scattering signal.
-
Quantify the fluorescence intensity for each individual particle within the gate.
-
Create a calibration curve using standards with a known number of fluorophores to convert the fluorescence intensity into the number of bound probes (and thus the number of available ligands) per particle.
-
Correlate the number of ligands with the particle size (derived from scattering data) to calculate the available ligand density (e.g., ligands/100 nm²).[11][12]
-
Visualizing Workflows and Concepts
Diagrams can simplify complex workflows and relationships between different analytical methods.
Caption: General experimental workflow for the quantitative analysis of surface ligand density.
References
- 1. media.sciltp.com [media.sciltp.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. XPS for biological and biomedical surfaces [atomfair.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescent Ligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biolinscientific.com [biolinscientific.com]
- 18. surflay.com [surflay.com]
- 19. nanoscience.com [nanoscience.com]
- 20. QCM-D assay for quantifying the swelling, biodegradation, and protein adsorption of intelligent nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. ProteOn Surface Plasmon Resonance Detection System | Bio-Rad [bio-rad.com]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Application of QCM in Peptide and Protein-Based Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Benchmarking PEG3-bis(phosphonic acid) for Optimized Drug Delivery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a drug delivery system's success. This guide provides a comparative analysis of PEG3-bis(phosphonic acid) against other common alternatives, offering a framework for informed decision-making in the design of targeted therapeutics.
PEG3-bis(phosphonic acid) is a bifunctional linker that combines the advantageous properties of polyethylene (B3416737) glycol (PEG) with the bone-targeting capability of bisphosphonic acids. The PEG component, known for its biocompatibility and ability to reduce non-specific protein adsorption, enhances the pharmacokinetic profile of conjugated drugs.[1] The terminal phosphonic acid groups serve as robust anchors to hydroxyapatite, the primary mineral constituent of bone, making this linker particularly suitable for developing therapies for bone-related diseases.[1][2][3]
Performance Comparison: PEG3-bis(phosphonic acid) vs. Alternatives
While direct head-to-head experimental data for PEG3-bis(phosphonic acid) against all alternatives is limited in publicly available literature, a comparative assessment can be constructed based on the known properties of the constituent moieties and data from studies on similar systems. The following tables summarize key performance indicators for PEG3-bis(phosphonic acid) and its common alternatives: Poly(2-oxazoline)s (POx) and Polysarcosine (pSar).
Table 1: Physicochemical and In Vitro Performance
| Parameter | PEG3-bis(phosphonic acid) | Poly(2-oxazoline)s (POx) | Polysarcosine (pSar) |
| Primary Application | Bone-Targeted Drug Delivery, PROTACs[4][5][6] | General Drug Delivery, PEG Alternative | General Drug Delivery, PEG Alternative[] |
| Biocompatibility | High (PEG component) | High[8][9] | High, derived from endogenous amino acid[] |
| Immunogenicity | Potential for anti-PEG antibodies | Low to negligible[10] | Very low, reduced immunogenic response compared to PEG[][11] |
| Drug Loading Capacity | Dependent on conjugation chemistry | High, tunable based on polymer architecture[10] | High, suitable for hydrophobic drugs[][12] |
| Encapsulation Efficiency | Dependent on conjugation strategy | High, demonstrated with various APIs[8] | High, exceeds 92% for paclitaxel (B517696) in some systems[12] |
| Release Kinetics | Tunable via linker chemistry (e.g., cleavable bonds) | Sustained release achievable, tunable by polymer composition[8][13][14] | Tunable based on formulation |
| Stability | High, stable phosphonate-metal oxide bonds[15] | Good colloidal stability | High stability in storage[12] |
Table 2: Pharmacokinetic and In Vivo Performance
| Parameter | PEG3-bis(phosphonic acid) | Poly(2-oxazoline)s (POx) | Polysarcosine (pSar) |
| Targeting Moiety | Bisphosphonic Acid (bone)[2][3] | Can be functionalized with targeting ligands | Can be functionalized with targeting ligands |
| Circulation Half-Life | Expected to be prolonged due to PEG component[16] | Prolonged, comparable to PEG[10] | Prolonged, stealth properties comparable to PEG[] |
| In Vivo Efficacy | Enhanced in bone-related disease models | Demonstrated in various cancer models[10] | Improved therapeutic efficacy shown in cancer models[] |
| Toxicity | Low (PEG component) | Low, well-tolerated in vivo[10] | Low, biodegradable and does not accumulate in tissues[] |
| Accelerated Blood Clearance (ABC) Effect | Potential due to anti-PEG antibodies | Reduced or absent | Significantly lower risk compared to PEG[] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of these drug delivery linkers. Below are representative protocols for key experiments.
Protocol 1: Drug Conjugation to PEG3-bis(phosphonic acid)
This protocol outlines a general method for conjugating a drug molecule containing a primary amine to PEG3-bis(phosphonic acid) via an amide bond.
Materials:
-
Drug with a primary amine
-
PEG3-bis(phosphonic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dissolve PEG3-bis(phosphonic acid) in anhydrous DMF.
-
Add EDC and NHS to the solution to activate the carboxylic acid groups of a suitable bifunctional linker attached to the PEG chain (if the drug is not directly attached to the PEG backbone).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the amine-containing drug to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Purify the conjugate by dialysis against PBS to remove unreacted reagents.
-
Characterize the conjugate using techniques such as NMR and Mass Spectrometry.
Protocol 2: In Vitro Drug Release Study
This protocol describes a typical experiment to evaluate the release kinetics of a drug from a nanoparticle formulation.
Materials:
-
Drug-conjugated nanoparticles
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing
-
Shaking incubator
Procedure:
-
Suspend a known concentration of the drug-conjugated nanoparticles in PBS (pH 7.4 and pH 5.5) in separate dialysis tubes.
-
Place the dialysis tubes in a larger volume of the corresponding PBS buffer.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, withdraw aliquots from the external buffer and replace with fresh buffer.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time.
Protocol 3: Hydroxyapatite Binding Assay
This assay evaluates the bone-targeting ability of the bisphosphonate-functionalized conjugate.
Materials:
-
Hydroxyapatite (HAP) particles
-
PEG3-bis(phosphonic acid)-drug conjugate
-
Control conjugate (e.g., without bisphosphonic acid)
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
Procedure:
-
Incubate a known amount of HAP particles with a solution of the PEG3-bis(phosphonic acid)-drug conjugate in PBS.
-
As a control, incubate HAP particles with the control conjugate.
-
Shake the mixtures at 37°C for a defined period (e.g., 2 hours).
-
Centrifuge the samples to pellet the HAP particles.
-
Measure the concentration of the conjugate remaining in the supernatant using a suitable analytical method.
-
Calculate the percentage of the conjugate bound to the HAP particles.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate relevant workflows and relationships.
Caption: A generalized experimental workflow for developing and evaluating targeted drug delivery systems.
Caption: Mechanism of bone targeting using a PEG3-bis(phosphonic acid) linker.
Caption: The mechanism of action for a PROTAC, where PEG3-bis(phosphonic acid) can act as a linker.
References
- 1. PEG3-bis(phosphonic acid) | Benchchem [benchchem.com]
- 2. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEG3-bis(phosphonic acid) - Immunomart [immunomart.com]
- 6. PEG3-bis(phosphonic acid) | CymitQuimica [cymitquimica.com]
- 8. Poly(2-alkyl-2-oxazoline)s: A polymer platform to sustain the release from tablets with a high drug loading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doubly-Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 14. Poly(2-oxazoline)-based core cross-linked star polymers: synthesis and drug delivery applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00116D [pubs.rsc.org]
- 15. precisepeg.com [precisepeg.com]
- 16. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
A Comparative Guide to the Long-Term Stability of PEG3-bis(phosphonic acid) Monolayers
For researchers, scientists, and drug development professionals, the long-term stability of surface modifications is paramount for the reliable performance of biomedical devices, biosensors, and drug delivery systems. This guide provides a comparative analysis of the long-term stability of self-assembled monolayers (SAMs) of PEG3-bis(phosphonic acid) against other common surface modification agents, supported by experimental data.
PEG3-bis(phosphonic acid) monolayers offer a promising combination of bio-inertness, conferred by the polyethylene (B3416737) glycol (PEG) chain, and robust surface anchoring, provided by the bis(phosphonic acid) headgroup. This dual functionality is critical for maintaining surface properties and preventing non-specific protein adsorption over extended periods in biological environments.
Superior Stability of Bis(phosphonic acid) Anchors
Experimental evidence strongly suggests that the use of two phosphonic acid groups for surface anchoring significantly enhances the stability of the monolayer compared to a single phosphonic acid group. This is attributed to the formation of a more stable bidentate or even tridentate binding with the metal oxide surface, creating a stronger and more resilient anchor.
A key study on the stabilization of metal oxide nanoparticles in biological media found that multi-phosphonic acid functionalized PEG copolymers provide resilient coatings with long-term stability exceeding several months. In contrast, mono-functionalized PEG polymers exhibited mitigated stability, lasting less than a week.[1][2][3] This highlights the critical role of multiple anchoring points in preventing desorption and maintaining the integrity of the monolayer, especially in complex biological fluids. Further supporting this, bisphosphonate-anchored PEGylated iron oxide nanoparticles have been shown to be stable in saline for at least 7 months.[4]
Comparison of Monolayer Stability
The following table summarizes the long-term stability of different phosphonic acid-based monolayers based on available experimental data. While direct long-term quantitative data for PEG3-bis(phosphonic acid) on planar surfaces is limited, its stability is inferred from studies on similar bisphosphonate and PEGylated molecules.
| Monolayer Type | Substrate | Conditions | Observation | Stability Duration |
| PEG-bis(phosphonic acid) | Iron Oxide NPs | Saline | No aggregation or change in hydrodynamic diameter. | > 7 months |
| Multi-phosphonic acid PEG Copolymers | Metal Oxide NPs | Physiological and protein-rich cell culture media | Resilient coating, no aggregation. | > 1 month |
| Mono-phosphonic acid PEG Polymers | Metal Oxide NPs | Physiological and protein-rich cell culture media | Mitigated stability, aggregation observed. | < 1 week |
| Alkylphosphonic Acid | Titanium | Ambient Air | Stable, no significant desorption. | ~14 days |
| Alkylphosphonic Acid | 316L Stainless Steel | Tris-buffered saline (TBS) at 37°C | Significant desorption within the first 7 days, followed by slower desorption. | Partial stability up to 28 days |
| Perfluorinated Phosphonic Acid | Aluminum Oxide | Water | More stable than non-fluorinated analog. | > 48 hours |
Experimental Protocols
To rigorously assess the long-term stability of PEG3-bis(phosphonic acid) monolayers, a combination of surface-sensitive analytical techniques should be employed over a defined time course.
Experimental Workflow for Long-Term Stability Assessment
Caption: Experimental workflow for assessing the long-term stability of self-assembled monolayers.
Methodology for Key Experiments
-
Substrate Preparation:
-
Clean the selected metal oxide substrate (e.g., titanium oxide, aluminum oxide) by sequential sonication in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with oxygen plasma or UV-ozone to remove any remaining organic contaminants and to generate a uniform oxide layer with surface hydroxyl groups.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Prepare a 1 mM solution of PEG3-bis(phosphonic acid) in a suitable solvent (e.g., ethanol (B145695), isopropanol, or a mixture of ethanol and water).
-
Immerse the cleaned substrate in the phosphonic acid solution for a specified duration (typically 12-24 hours) at room temperature to allow for monolayer formation.
-
After incubation, remove the substrate and rinse it thoroughly with the same solvent to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen.
-
-
Long-Term Stability Testing:
-
Immerse the SAM-coated substrates in a relevant biological medium, such as phosphate-buffered saline (PBS) or a cell culture medium containing fetal bovine serum (FBS).
-
Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for an extended period (e.g., up to 30 days).
-
At predefined time points (e.g., 0, 1, 3, 7, 14, 21, and 28 days), remove a set of samples from the incubation medium.
-
Gently rinse the samples with deionized water to remove any adsorbed salts or biomolecules and dry them with nitrogen.
-
-
Surface Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface. A decrease in the phosphorus (P 2p) signal over time would indicate desorption of the phosphonic acid monolayer.
-
Contact Angle Goniometry: Measure the static water contact angle. A significant change in the contact angle can indicate degradation or contamination of the monolayer.
-
Atomic Force Microscopy (AFM): Image the surface topography to assess changes in morphology, such as the formation of aggregates or pits, which could signify monolayer degradation.
-
Degradation Pathway and Binding Mechanism
The primary degradation pathway for phosphonic acid monolayers in aqueous environments is the hydrolysis of the phosphonate-metal oxide bond. The presence of two phosphonic acid groups in PEG3-bis(phosphonic acid) allows for a more stable binding to the surface, likely through a combination of bidentate and tridentate binding modes. This multivalent attachment significantly increases the resistance to hydrolysis compared to molecules with a single phosphonic acid anchor.
Caption: Enhanced stability of bis(phosphonic acid) monolayers against hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [1902.07172] Mono- versus multi-phosphonic acid based PEGylated polymers for functionalization and stabilization of metal (Ce, Fe, Ti, Al)oxide nanoparticles in biological media [arxiv.org]
- 4. Bisphosphonate-Anchored PEGylation and Radiolabeling of Superparamagnetic Iron Oxide: Long-Circulating Nanoparticles for in Vivo Multimodal (T1 MRI-SPECT) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphonic Acid and Carboxylic Acid Surface Binding for Scientific and Drug Development Applications
For researchers, scientists, and drug development professionals, the choice of surface binding chemistry is critical for applications ranging from nanoparticle functionalization to implant biocompatibility and drug delivery systems. This guide provides an objective, data-driven comparison of two prevalent surface anchoring groups: phosphonic acid and carboxylic acid, with a focus on their binding to metal oxide surfaces.
Phosphonic acids and carboxylic acids are frequently utilized to form self-assembled monolayers (SAMs), which modify surface properties such as wettability, adhesion, and biocompatibility. The stability and quality of these monolayers are fundamentally dependent on the interaction between the headgroup of the organic molecule and the substrate. This comparison elucidates the key differences in binding mechanisms, stability, and performance, supported by experimental data to inform material selection and experimental design.
At a Glance: Key Performance Differences
| Feature | Phosphonic Acid | Carboxylic Acid |
| Binding Strength | Stronger, more robust binding | Weaker, more dynamic binding |
| Monolayer Stability | High thermal and hydrolytic stability[1][2] | Lower stability, prone to desorption[3][4][5] |
| Binding Modes | Monodentate, Bidentate, and Tridentate[6][7] | Primarily Monodentate and Bidentate[1][7] |
| Optimal pH Environment | Stable in acidic to neutral environments (pH < 8)[3][4][8] | Limited stability, especially in aqueous media (pH 2-6)[3][4][5] |
| Common Substrates | Metal oxides (e.g., TiO₂, Al₂O₃, Fe₂O₃, HfO₂)[3][4][7][9][10] | Metal oxides, Noble metals[3][4][5] |
Delving into the Data: A Side-by-Side Comparison
The superior performance of phosphonic acids in forming stable and well-ordered layers is evident in various experimental studies. A key study comparing self-assembled monolayers of perfluorodecylphosphonic acid (PFDPA) and perfluorodecanoic acid (PFDA) on a Ti-6Al-4V alloy surface demonstrated significantly better tribological properties for the phosphonic acid-modified surface[1][2][11].
| Parameter | Phosphonic Acid (PFDPA) | Carboxylic Acid (PFDA) | Substrate |
| Water Contact Angle | ~115° | ~105° | Ti-6Al-4V |
| Coefficient of Friction | ~0.05 | ~0.15 | Ti-6Al-4V |
| Adhesion Force | ~20 nN | ~60 nN | Ti-6Al-4V |
These results indicate that phosphonic acid creates a more hydrophobic and lower-friction surface, which is indicative of a more densely packed and well-ordered monolayer[1][2].
Binding Mechanisms and Stability
The enhanced stability of phosphonic acid monolayers can be attributed to their ability to form multiple linkages with the metal oxide surface. Phosphonic acids can deprotonate to form phosphonates that can bind to surface metal atoms through one, two, or three of their oxygen atoms (monodentate, bidentate, and tridentate binding)[6][7]. This multidentate binding creates a more robust anchor to the surface. In contrast, carboxylic acids typically form monodentate or bidentate linkages, resulting in a weaker interaction that is more susceptible to hydrolysis and desorption, particularly in aqueous environments[1][3][4][5][7].
In nonpolar solvents, the binding strength generally follows the order: phosphonic acid > carboxylic acid[3][4]. However, in aqueous media, the stability of both is significantly influenced by pH. Carboxylic acids tend to desorb easily in water, providing limited colloidal stability over a narrow pH range (typically pH 2-6)[3][4][5]. Phosphonic acids offer stability over a broader pH range but can also desorb at higher pH values (pH > 8) due to increased electrostatic repulsion between the deprotonated phosphonate (B1237965) groups[3][4][8].
Experimental Protocols
A comprehensive evaluation of surface binding typically involves a suite of surface-sensitive analytical techniques. Below are representative methodologies for key experiments.
Self-Assembled Monolayer (SAM) Formation
Objective: To form a uniform, dense monolayer of phosphonic or carboxylic acid on a metal oxide substrate.
Protocol (Liquid Phase Deposition):
-
Substrate Preparation: The metal oxide substrate (e.g., Ti-6Al-4V, Al₂O₃-coated silicon wafer) is cleaned sequentially in an ultrasonic bath with acetone, ethanol, and deionized water for 15 minutes each. The substrate is then dried under a stream of nitrogen and treated with UV-ozone for 20 minutes to remove organic contaminants and create a hydroxylated surface.
-
Solution Preparation: A 1-5 mM solution of the phosphonic or carboxylic acid is prepared in a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Immersion: The cleaned substrate is immersed in the acid solution for a specified duration, typically ranging from 1 to 24 hours, at room temperature or slightly elevated temperatures.
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed molecules and then dried with nitrogen.
X-ray Photoelectron Spectroscopy (XPS) Analysis
Objective: To determine the chemical composition of the surface and confirm the covalent attachment of the monolayer.
Protocol:
-
Sample Introduction: The SAM-modified substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: A wide energy range survey scan is performed to identify all the elements present on the surface. For phosphonic acids, the presence of the P 2p peak is a key indicator of successful binding[12].
-
High-Resolution Scans: High-resolution scans of the C 1s, O 1s, P 2p, and the substrate metal peaks (e.g., Ti 2p, Al 2p) are acquired.
-
Data Analysis: The high-resolution spectra are analyzed to determine the chemical states of the elements. For phosphonic acids, the O 1s spectrum can be deconvoluted to distinguish between P=O, P-O-H, and P-O-Metal bonds, providing insight into the binding mode[12][13]. A shift in the substrate metal oxide peaks can also indicate chemical interaction with the monolayer[14].
Contact Angle Goniometry
Objective: To assess the hydrophobicity and quality of the formed monolayer.
Protocol:
-
Droplet Deposition: A small droplet (typically 2-5 µL) of deionized water is gently deposited on the surface of the SAM-modified substrate.
-
Image Capture: A high-resolution camera captures the profile of the droplet.
-
Angle Measurement: Software is used to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Averaging: Measurements are taken at multiple locations on the surface to obtain an average contact angle and assess the uniformity of the monolayer. A higher contact angle for long-chain alkyl acids generally indicates a more ordered and densely packed SAM.
Conclusion
For applications requiring robust and stable surface modification, particularly on metal oxide substrates, phosphonic acids demonstrate a clear advantage over carboxylic acids. Their ability to form strong, multidentate bonds results in more ordered, stable, and durable self-assembled monolayers. While carboxylic acids can be effective in certain contexts, especially in non-aqueous environments or where dynamic surface chemistry is desired, their weaker binding and lower stability in aqueous media are significant limitations. Researchers and drug development professionals should carefully consider the environmental conditions and required longevity of the surface modification when selecting between these two important classes of anchoring groups. The experimental protocols outlined provide a foundation for the systematic evaluation and comparison of these and other surface binding moieties.
References
- 1. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. researchgate.net [researchgate.net]
- 10. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of PEG3-bis(phosphonic acid)
Immediate Safety Notice: A specific Safety Data Sheet (SDS) for PEG3-bis(phosphonic acid) is not publicly available. The following disposal procedures are based on the hazardous properties of similar phosphonic acid derivatives and general best practices for laboratory chemical waste disposal. It is imperative to consult the official SDS from your supplier and adhere to all local, regional, and national hazardous waste regulations for definitive guidance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of PEG3-bis(phosphonic acid). The core principle is to treat this compound as hazardous waste and manage it accordingly to ensure personnel safety and environmental protection.
Hazard Profile Summary
Based on data from structurally related phosphonic acid compounds, PEG3-bis(phosphonic acid) should be handled as a hazardous substance with the potential for the following:
| Hazard Classification | Description |
| Corrosivity | May be corrosive to metals and cause severe skin burns and eye damage.[1] |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling PEG3-bis(phosphonic acid) waste, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, a respirator may be necessary.
2. Waste Collection and Segregation:
-
Waste Container: Collect PEG3-bis(phosphonic acid) waste in a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition, with no leaks or rust, and have a secure lid.[3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "PEG3-bis(phosphonic acid)," and a clear indication of the associated hazards (e.g., Corrosive, Toxic).[4]
-
Segregation: Do not mix PEG3-bis(phosphonic acid) waste with other waste streams, especially incompatible materials like strong bases.[4] Store waste containers in a designated satellite accumulation area away from general lab traffic.[4]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Professional Disposal Service: The disposal of PEG3-bis(phosphonic acid) waste must be handled by a licensed hazardous waste disposal company.[1] Do not attempt to neutralize the waste in the lab unless you have a specific, validated protocol and the necessary safety equipment.
-
Environmental Protection: Under no circumstances should PEG3-bis(phosphonic acid) or its containers be disposed of down the drain or in the regular trash.[1][2] Every effort must be made to prevent its release into the environment.
5. Empty Container Disposal:
-
Empty containers that held PEG3-bis(phosphonic acid) must be triple-rinsed with a suitable solvent.[3]
-
The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated lab waste.
Disposal Workflow
Caption: Disposal workflow for PEG3-bis(phosphonic acid).
References
Essential Safety and Operational Guide for Handling PEG3-bis(phosphonic acid)
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with PEG3-bis(phosphonic acid). The following procedures for handling, personal protective equipment (PPE), and disposal are based on the known hazards of similar phosphonic acid and polyethylene (B3416737) glycol (PEG) compounds.
Hazard Identification and Personal Protective Equipment (PPE)
PEG3-bis(phosphonic acid) and related compounds are classified as hazardous materials. Based on available safety data sheets for similar chemicals, the primary hazards include:
-
Corrosive to metals
-
Causes severe skin burns and eye damage
Strict adherence to PPE protocols is mandatory to ensure personal safety.
| Hazard | Required Personal Protective Equipment (PPE) | Additional Information |
| Skin Contact | Chemical-resistant gloves (e.g., nitrile, neoprene), Lab coat or chemical-resistant apron | Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[5] |
| Eye Contact | Chemical splash goggles, Face shield | If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6] |
| Inhalation | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. | Move the affected person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1] |
| Ingestion | Do not eat, drink, or smoke when handling. | If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
| Procedure | Guideline | Key Precautions |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[5][7] | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] |
| Storage | Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place.[6] | Store locked up.[1] Keep away from incompatible materials such as strong bases, oxidizers, and metals.[6][8] |
| Spill | For small spills, neutralize with sodium bicarbonate and absorb with an inert material.[5] | Evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains.[7] Collect spillage and dispose of it as hazardous waste. |
Disposal Plan
Dispose of PEG3-bis(phosphonic acid) and any contaminated materials as hazardous waste.
| Waste Type | Disposal Protocol | Regulatory Compliance |
| Unused Product | Dispose of contents and container to an approved waste disposal plant.[2][3] | Follow all local, regional, and national hazardous waste regulations. |
| Contaminated Materials | Items such as gloves, wipes, and containers that have come into contact with the chemical should be placed in a sealed, labeled hazardous waste container. | Ensure waste containers are properly labeled with a hazardous waste label.[7] |
| Aqueous Waste | Do not dispose of down the drain.[7] Collect in a designated, labeled hazardous waste container. | Phosphonic acids can affect the pH of water and harm aquatic organisms.[8] |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety when handling PEG3-bis(phosphonic acid).
Caption: Workflow for the safe handling of PEG3-bis(phosphonic acid).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. m-PEG3-phosphonic acid|96962-42-4|MSDS [dcchemicals.com]
- 3. Azido-PEG3-phosphonic acid|MSDS [dcchemicals.com]
- 4. phosphonics.com [phosphonics.com]
- 5. chem.washington.edu [chem.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. SOP - Phosphoric Acid [isolab.ess.washington.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
